2,6-Dibromo-4-fluorophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPBOWHIPOBXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401742 | |
| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76393-18-5 | |
| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,6-Dibromo-4-fluorophenyl isocyanate CAS number
An In-Depth Technical Guide to 2,6-Dibromo-4-fluorophenyl isocyanate
CAS Number: 76393-18-5
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic isocyanate of significant interest to researchers in synthetic chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in medicinal chemistry.
Core Compound Identity and Physicochemical Properties
This compound is a trifunctional aromatic compound featuring a reactive isocyanate group and a heavily substituted phenyl ring. The presence of two bromine atoms and a fluorine atom significantly influences its reactivity and the properties of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 76393-18-5 | [1] |
| Molecular Formula | C₇H₂Br₂FNO | [1] |
| Molecular Weight | 294.90 g/mol | [1] |
| Appearance | White to amber crystalline powder | |
| Melting Point | 43-47 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
| SMILES String | Fc1cc(Br)c(N=C=O)c(Br)c1 | [1] |
| InChI Key | NYPBOWHIPOBXBA-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding aniline precursor, 2,6-dibromo-4-fluoroaniline. The overall synthetic pathway involves two key stages: the synthesis of the aniline and its subsequent conversion to the isocyanate.
Synthesis of the Precursor: 2,6-Dibromo-4-fluoroaniline
The synthesis of 2,6-dibromo-4-fluoroaniline can be accomplished through the bromination of 4-fluoroaniline. However, to ensure ortho-selectivity and prevent the formation of other isomers, a multi-step process involving a protecting or directing group is often employed. A common strategy involves the use of a sulfonic acid group to block the para position of aniline, directing bromination to the ortho positions, followed by desulfonation.
Experimental Protocol: Synthesis of 2,6-Dibromo-4-fluoroaniline
-
Protection/Sulfonation: 4-fluoroaniline is reacted with concentrated sulfuric acid to form 4-amino-3-fluorobenzenesulfonic acid. This step protects the amino group and activates the ring for electrophilic substitution.
-
Bromination: The sulfonated intermediate is then treated with a brominating agent, such as bromine in an acidic medium. The sulfonic acid group directs the bromine atoms to the positions ortho to the amino group.
-
Hydrolysis (Desulfonation): The resulting 4-amino-3,5-dibromo-benzenesulfonic acid is hydrolyzed under acidic conditions to remove the sulfonic acid group, yielding the desired 2,6-dibromo-4-fluoroaniline.[2] The product can be purified by recrystallization.
Conversion to this compound
The transformation of 2,6-dibromo-4-fluoroaniline to the isocyanate is a critical step. While several methods exist for this conversion, phosgenation is a widely used industrial method. For laboratory-scale synthesis, the Curtius rearrangement offers a milder and often safer alternative.[3][4]
Experimental Protocol: Synthesis via Curtius Rearrangement
-
Carboxylic Acid Formation: The precursor aniline can be converted to the corresponding benzoic acid derivative via a Sandmeyer reaction.
-
Acyl Azide Formation: The carboxylic acid is then converted into an acyl azide. This can be achieved by first converting the acid to its acid chloride and then reacting it with sodium azide.[4] Alternatively, reagents like diphenylphosphoryl azide (DPPA) can directly convert the carboxylic acid to the acyl azide.[5]
-
Thermal Rearrangement: The acyl azide is then heated in an inert solvent (e.g., toluene). This induces the Curtius rearrangement, where the acyl azide rearranges to the isocyanate with the loss of nitrogen gas.[3][4] The reaction is typically monitored by the cessation of gas evolution.
-
Purification: The resulting this compound can be purified by distillation under reduced pressure or by recrystallization.
Caption: General reaction of an isocyanate with a primary amine to form a urea derivative.
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a synthon for the creation of urea and carbamate linkages in potential drug candidates. The urea functional group is a key structural motif in many biologically active molecules due to its ability to form multiple hydrogen bonds with protein targets. [6]
Role in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology. [7][8]Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The urea linkage, readily formed from an isocyanate, is a common feature in many potent kinase inhibitors. [6] The 2,6-dibromo-4-fluorophenyl moiety of this isocyanate provides a scaffold that can be further functionalized. The bromine atoms, for instance, can be used in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce additional chemical diversity, allowing for the fine-tuning of a compound's potency and selectivity. This makes this compound a valuable starting material for creating libraries of potential kinase inhibitors.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: A very strong and sharp absorption band is expected in the region of 2250-2285 cm⁻¹ due to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. [9][10]The presence of this band is a definitive indicator of the isocyanate functionality.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a signal for the two equivalent aromatic protons. Due to coupling with the fluorine atom, this signal would likely appear as a doublet. The chemical shift would be in the aromatic region (typically 7.0-8.0 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The isocyanate carbon typically appears around 120-130 ppm. The aromatic carbons will show characteristic signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause allergic skin reactions and respiratory irritation. [1]* Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8°C). [1]
Conclusion
This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for the introduction of a key urea or carbamate linkage while providing handles for further chemical modification. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
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Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available from: [Link]
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-
ResearchGate. Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... Available from: [Link]
- Levin, I., & Nazri, G. A. (2005). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of environmental monitoring, 7(11), 1138-1144.
- Ismail, F. M., & Waddington, C. (2012). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.
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Wiley-VCH. (2007). Supporting Information. Available from: [Link]
- Musioł, M., Sieroń, A., & Słomkowski, S. (2025). Mid-and near-infrared spectroscopies for quantitative tracking of isocyanate content. Polymer Testing, 147, 108456.
-
NROChemistry. Curtius Rearrangement. Available from: [Link]
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Electronic Supplementary Information. † 1H-NMR and 13C-NMR Spectra. Available from: [Link]
- Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(32), 22934-22961.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. Available from: [Link]
-
Wikipedia. Curtius rearrangement. Available from: [Link]
- Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current organic synthesis, 15(6), 784-805.
- Kumar, V., & Sharma, A. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current medicinal chemistry, 24(31), 3361-3386.
- Demchuk, O. M., & Klenina, O. Y. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C= N Bond. Russian Journal of General Chemistry, 86(6), 1369-1376.
- Google Patents. CN1357533A - Prepn. of 2,6-dibromo aniline.
- Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Goundry, W. R., & Scott, J. S. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery, 1-21.
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Royal Society of Chemistry. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Available from: [Link]
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MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Available from: [Link]
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- Orr, M. S., et al. (2020). Synthesis and Evaluation of Novel 1, 2, 6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(22), 5437.
- Ren, Y., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(12), 4067-4070.
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- Google Patents. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
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Amerigo Scientific. 2,6-Dibromo-4-fluoroaniline (98%). Available from: [Link]
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A Technical Guide to 2,6-Dibromo-4-fluorophenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2,6-Dibromo-4-fluorophenyl isocyanate is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a phenyl ring substituted with two sterically hindering bromine atoms, a deactivating fluorine atom, and a highly reactive isocyanate functional group (-N=C=O). This unique combination of features makes it a valuable reagent for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The urea functionality, readily formed from isocyanates, is a cornerstone in modern drug design, capable of forming robust hydrogen bond interactions with protein targets, thereby modulating biological activity.[1]
This guide provides an in-depth examination of this compound, covering its fundamental physicochemical properties, a detailed, field-proven synthesis protocol, its core applications in drug development, and critical safety considerations for its handling and storage. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.
Physicochemical Properties and Identification
This compound is a white, crystalline solid with an irritating odor.[2] Its identity and purity are confirmed by a combination of its unique physical constants and spectroscopic data. The high molecular weight and halogenation contribute to its solid state at room temperature and its solubility profile.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 294.90 g/mol | [3][4] |
| Molecular Formula | C₇H₂Br₂FNO | [3][4][5] |
| CAS Number | 76393-18-5 | [3][4] |
| Appearance | White Solid | [2] |
| Melting Point | 43-47 °C (lit.) | [3][6] |
| Odor | Irritating | [2] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Mechanism
3.1 Rationale for Synthetic Route The most direct and industrially scalable method for the synthesis of aryl isocyanates is the reaction of a primary aniline with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1][7] This pathway is chosen for its efficiency and high yield. The starting material, 2,6-Dibromo-4-fluoroaniline, provides the core aromatic scaffold. Triphosgene is preferred in a laboratory setting as it is a stable solid, offering a significant safety and handling advantage over highly toxic gaseous phosgene. The reaction proceeds through an intermediate carbamoyl chloride, which upon heating eliminates hydrogen chloride to yield the final isocyanate product.
3.2 Proposed Synthetic Workflow The workflow involves the controlled reaction of the aniline with triphosgene in an inert solvent, followed by thermal elimination to form the isocyanate.
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An In-Depth Technical Guide to 2,6-Dibromo-4-fluorophenyl isocyanate: A Core Moiety for Advanced Medicinal Chemistry
Abstract: This guide provides an in-depth technical overview of 2,6-Dibromo-4-fluorophenyl isocyanate, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol with mechanistic insights, explore its characteristic reactivity, and highlight its significant applications, particularly in the synthesis of kinase inhibitors. This document is designed to be a practical and authoritative resource, grounding theoretical principles in field-proven applications.
Introduction and Strategic Importance
This compound is a highly reactive aromatic isocyanate that has garnered significant interest as a versatile building block in organic synthesis and medicinal chemistry. Its strategic importance lies in the unique combination of functional groups on the phenyl ring. The sterically hindered and electron-withdrawing bromine atoms at the ortho positions modulate the reactivity of the isocyanate group, while the fluorine atom at the para position offers a site for potential metabolic resistance and can enhance binding interactions with biological targets.
The primary utility of this compound is as a precursor for the synthesis of N,N'-disubstituted ureas. The urea functional group is a privileged scaffold in modern drug discovery, renowned for its ability to form strong, bidentate hydrogen bonds with the "hinge region" of protein kinases.[1][2] Consequently, this compound serves as a key component in the generation of compound libraries aimed at discovering novel inhibitors for oncology, inflammatory diseases, and other therapeutic areas driven by kinase signaling.[3][4]
Molecular Structure and Physicochemical Properties
The structural arrangement of the substituents dictates the compound's reactivity and physical characteristics.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 76393-18-5 | |
| Molecular Formula | C₇H₂Br₂FNO | |
| Molecular Weight | 294.90 g/mol | |
| Appearance | Solid | |
| Melting Point | 43-47 °C | |
| SMILES | Fc1cc(Br)c(N=C=O)c(Br)c1 |
| InChI Key | NYPBOWHIPOBXBA-UHFFFAOYSA-N | |
Synthesis Methodology: Phosgenation of 2,6-Dibromo-4-fluoroaniline
The most established and industrially relevant method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary aniline.[5] This reaction is notoriously hazardous due to the extreme toxicity of phosgene gas and must be performed with stringent safety protocols and specialized equipment. Safer, handleable phosgene equivalents such as liquid diphosgene or solid triphosgene are often used in laboratory settings; they decompose in situ to generate phosgene.[5]
The synthesis is a two-stage process:
-
Cold Phosgenation: The precursor, 2,6-Dibromo-4-fluoroaniline, is reacted with phosgene (or its equivalent) at low temperatures in an inert solvent (e.g., toluene, o-dichlorobenzene). This stage forms an intermediate N-carbonyl chloride (carbamoyl chloride) and hydrogen chloride (HCl).[6] Running this step cold is critical to minimize the formation of symmetrical urea byproducts, which can occur if unreacted aniline attacks the newly formed isocyanate product.[6]
-
Hot Phosgenation: The reaction mixture is then heated. The elevated temperature facilitates the elimination of a second molecule of HCl from the carbamoyl chloride intermediate, yielding the final this compound product.[6][7] The reaction is typically driven to completion by bubbling an inert gas like nitrogen through the mixture to remove the HCl byproduct.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol (Exemplary) Disclaimer: This protocol is illustrative and involves highly hazardous materials. It must only be attempted by trained professionals in a suitable facility with appropriate safety measures.
-
Reactor Setup: A dry, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a scrubber system (containing aqueous sodium hydroxide to neutralize excess phosgene and HCl) is charged with 2,6-Dibromo-4-fluoroaniline and an anhydrous, inert solvent like chlorobenzene.[8]
-
Cold Phosgenation: The resulting slurry is cooled to 0-5 °C. A solution of phosgene in the same solvent (or a solution of triphosgene) is added dropwise while maintaining the low temperature. The reaction is monitored until the primary amine is consumed.
-
Hot Phosgenation: The reaction mixture is gradually heated to 120-140 °C.[8] A slow stream of dry nitrogen is passed through the solution to help remove the generated HCl gas. The reaction is heated until the evolution of HCl ceases and the intermediate carbamoyl chloride is fully converted.
-
Isolation & Purification: After cooling, the reaction mixture is distilled under reduced pressure to remove the solvent. The crude residue is then purified, typically by vacuum distillation or recrystallization from a non-polar solvent, to yield the final product. The yield for such reactions is generally high, often in the 85-95% range.[6]
Spectroscopic Characterization
Verifying the identity and purity of the synthesized isocyanate is paramount. The following are the expected spectroscopic signatures:
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is a very strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (–N=C=O) group. This peak typically appears in the range of 2250–2280 cm⁻¹ .[7][9] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the complete conversion of the starting aniline.
-
¹H NMR Spectroscopy: Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a singlet in the aromatic region of the spectrum (typically δ 7.0–7.5 ppm).
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons. The carbon of the isocyanate group (–N=C=O) is characteristic and appears significantly downfield, typically in the range of δ 125-135 ppm. The carbon atom directly bonded to the fluorine will appear as a doublet due to ¹J(C-F) coupling, a key diagnostic feature.
-
¹⁹F NMR Spectroscopy: A single resonance is expected, confirming the presence of the single fluorine atom on the aromatic ring.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group. This carbon is highly susceptible to attack by a wide range of nucleophiles.
Core Reactivity: Urea Formation The most significant reaction in the context of drug discovery is the formation of a diaryl urea linkage upon reaction with a primary or secondary amine. This reaction is typically high-yielding, rapid, and proceeds without the need for a catalyst.
Caption: Reaction schematic for the formation of a substituted urea.
This straightforward and robust reaction allows for the rapid generation of diverse molecules. By varying the 'R' group on the reacting amine, researchers can systematically explore the chemical space around a target protein's binding site, optimizing for potency, selectivity, and pharmacokinetic properties. The resulting urea moiety is exceptionally stable and acts as a rigid hydrogen bond donor-acceptor unit, which is ideal for anchoring a molecule within a protein's active site.[1]
Applications in Medicinal Chemistry & Drug Discovery
The primary application of this compound is in the synthesis of Type II kinase inhibitors . Many of these inhibitors feature a diaryl urea core. One of the most famous examples of a drug with this core is Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer.[9]
The urea linkage formed from this isocyanate serves a critical structural role:
-
Hinge Binding: The two N-H protons of the urea can form two key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.[1]
-
Structural Scaffolding: The substituted phenyl rings project out from this hinge-binding anchor into different regions of the active site, allowing for the fine-tuning of inhibitory activity and selectivity against different kinases.[4][9]
The 2,6-dibromo substitution pattern on this specific isocyanate provides significant steric bulk, which can be exploited to force a specific conformation of the final molecule or to probe sterically constrained pockets within an active site. The 4-fluoro substituent is a common bioisostere for a hydrogen atom that can improve metabolic stability and often enhances binding affinity through favorable electrostatic interactions.
Safety, Handling, and Storage
DANGER: this compound is a hazardous substance that requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause an allergic skin reaction.[10] Crucially, upon inhalation, it may cause allergy or asthma symptoms or breathing difficulties, as is common with isocyanates. The target organ for toxicity is the respiratory system.
-
Personal Protective Equipment (PPE): Appropriate PPE, including a dust mask (type N95 or better), chemical-resistant gloves, and safety goggles/eyeshields, must be worn at all times. All handling should be performed in a certified chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapor.[5] Avoid contact with skin and eyes. Prevent dust formation. Isocyanates are highly reactive towards moisture; exposure to water or atmospheric humidity will lead to the formation of an insoluble and unreactive diarylurea, degrading the reagent.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.[5] The recommended storage temperature is refrigerated at 2-8°C to maintain long-term stability.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the unique electronic and steric properties imparted by its substituents, makes it an invaluable starting point for the synthesis of sophisticated molecular probes and potential therapeutic agents. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design of next-generation drugs, particularly in the competitive field of kinase inhibitor development.
References
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
Fukuyama, T., et al. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. The Journal of Organic Chemistry. Available at: [Link]
-
Vennestrøm, P. N. H., et al. (2021). Novel synthetic pathway for the production of phosgene. Science Advances. Available at: [Link]
-
Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Available at: [Link]
- Google Patents. (1984). EP0106138A1 - Continuous process for the hot phosgenation of amines.
-
Royal Society of Chemistry. 1H-NMR and 13C-NMR Spectra Supporting Information. Available at: [Link]
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Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Available at: [Link]
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Semantic Scholar. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]
-
Sharma, M., et al. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances. Available at: [Link]
-
Majer, P., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. Available at: [Link]
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Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF. Available at: [Link]
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Filippakopoulos, P., et al. (2012). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Biotechnology. Available at: [Link]
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Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. PubMed. Available at: [Link]
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An In-depth Technical Guide to 2,6-Dibromo-4-fluorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dibromo-4-fluorophenyl isocyanate, a key building block in modern medicinal chemistry and material science. As a highly reactive intermediate, a thorough understanding of its characteristics is paramount for its effective and safe utilization in research and development.
Molecular Profile and Physical Characteristics
This compound is a halogenated aromatic isocyanate. The strategic placement of two bromine atoms ortho to the isocyanate group, combined with a fluorine atom at the para position, imparts unique reactivity and conformational properties to the molecule. These features are often exploited in the synthesis of complex organic molecules, including pharmacologically active compounds and specialized polymers.
Core Properties
A summary of the key physical and chemical identifiers for this compound is presented in the table below. It is important to note that while some physical properties are based on experimental data, others are predicted and should be considered as estimates.
| Property | Value | Source(s) |
| CAS Number | 76393-18-5 | [1][2] |
| Molecular Formula | C₇H₂Br₂FNO | [1][2] |
| Molecular Weight | 294.90 g/mol | [1] |
| Appearance | Off-white to brown fused solid | |
| Melting Point | 43-47 °C (literature) | [1] |
| Boiling Point | 295.5 ± 40.0 °C (Predicted) | |
| Density | 2.01 ± 0.1 g/cm³ (Predicted) | |
| InChI | 1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H | [1] |
| SMILES | Fc1cc(Br)c(N=C=O)c(Br)c1 | [1] |
Molecular Structure Visualization
Caption: Common synthetic routes to this compound.
Illustrative Synthetic Protocol (Curtius Rearrangement)
This protocol is a general representation and may require optimization.
-
Acyl Azide Formation: To a solution of 2,6-dibromo-4-fluorobenzoic acid in an anhydrous solvent (e.g., toluene), add triethylamine followed by diphenylphosphoryl azide (DPPA). [3]2. Rearrangement: Stir the mixture at room temperature before heating to reflux to induce the Curtius rearrangement. [3]3. Isolation: After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude isocyanate, which can be further purified by distillation or chromatography if necessary.
Reactivity Profile
The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles. The primary reactions of this compound include:
-
With Alcohols: Forms carbamates (urethanes).
-
With Amines: Forms ureas.
-
With Water: Hydrolyzes to form the corresponding aniline (2,6-dibromo-4-fluoroaniline) and carbon dioxide. This reaction is often undesirable and necessitates handling the isocyanate under anhydrous conditions.
The steric hindrance from the two ortho bromine atoms may influence the rate of these reactions compared to less substituted phenyl isocyanates.
Handling, Storage, and Safety
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Safety and Hazard Information
| Hazard Statement | Description |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction. |
| H319 | Causes serious eye irritation. |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| H335 | May cause respiratory irritation. |
Source:[1]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if inhalation risk is high.
-
Skin and Body Protection: Lab coat and appropriate disposable garments.
Storage and Stability
-
Storage Temperature: 2-8°C. [1]* Conditions to Avoid: Moisture, heat, and strong oxidizing agents.
-
Stability: The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable reagent in several areas:
-
Pharmaceutical Synthesis: The isocyanate group provides a handle for introducing urea or carbamate linkages, which are common motifs in bioactive molecules. The halogen atoms can be used for further functionalization through cross-coupling reactions.
-
Material Science: Used in the synthesis of specialty polymers with enhanced thermal stability or flame-retardant properties due to the bromine content.
-
Agrochemicals: A building block for novel pesticides and herbicides.
Conclusion
This compound is a versatile and reactive compound with significant potential in various fields of chemical synthesis. Its proper handling and a thorough understanding of its reactivity are crucial for its successful application. While some experimental physical data is available, further characterization, particularly spectroscopic analysis, would be beneficial for the scientific community.
References
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NROChemistry. (n.d.). Curtius Rearrangement. Retrieved January 21, 2026, from [Link]
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Wikipedia. (2023, December 1). Curtius rearrangement. Retrieved January 21, 2026, from [Link]
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Grokipedia. (n.d.). Phenyl isocyanate. Retrieved January 21, 2026, from [Link]
-
BDMAEE. (2024, January 18). phenyl isocyanate phenyl isocyanate. Retrieved January 21, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Curtius Rearrangement. Retrieved January 21, 2026, from [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. Retrieved January 21, 2026, from [Link]
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Allfluoro pharmaceutical co., ltd. (n.d.). This compound,76393-18-5. Retrieved January 21, 2026, from [Link]
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-
Wikipedia. (2023, December 1). Curtius rearrangement. Retrieved January 21, 2026, from [Link]
- Reddy, D. S., & Sore, S. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 17(10), 2539-2553.
-
DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved January 21, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns. Retrieved January 21, 2026, from [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved January 21, 2026, from [Link]
-
CHEMICAL POINT. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
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Wikipedia. (2023, December 1). Phenyl isocyanate. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Evaluation of FT-IR spectra from Rezvan. Retrieved January 21, 2026, from [Link]
-
Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved January 21, 2026, from [Link]
-
Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved January 21, 2026, from [Link]
- Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. (2017).
-
Reich, H. (2020, February 14). NMR Spectroscopy. Retrieved January 21, 2026, from [Link]
-
SpectraBase. (n.d.). 2,4-Dibromophenyl isocyanate - Optional[FTIR] - Spectrum. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,6-DIBROMOANILINE. Retrieved January 21, 2026, from [Link]
- Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. (2005). Iranian Polymer Journal, 14(11), 1016-1023.
-
Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts. Retrieved January 21, 2026, from [Link]
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-
ResearchGate. (n.d.). (i) Relative shifts of 1 H NMR shifts (ppm) of the 1-C 4 H 9 Br and 1-C.... Retrieved January 21, 2026, from [Link]
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-
Spectroscopy. (2023, June 23). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved January 21, 2026, from [Link]
Sources
2,6-Dibromo-4-fluorophenyl isocyanate synthesis route
An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-4-fluorophenyl isocyanate
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to this compound (CAS No. 76393-18-5), a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Recognizing the compound's utility in coupling reactions and as a building block for complex active ingredients, this document details scientifically robust and field-proven methodologies for its preparation.[2] The guide is structured to first address the synthesis of the key precursor, 2,6-dibromo-4-fluoroaniline, followed by an in-depth exploration of its conversion to the target isocyanate, with a primary focus on non-phosgene rearrangement reactions suitable for a research and development setting. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes safety considerations critical for handling the involved reagents and products.
Introduction and Strategic Overview
This compound is a highly reactive aromatic isocyanate whose structure is valuable for introducing a substituted phenylurea or carbamate moiety into a target molecule. The isocyanate group (-N=C=O) is a powerful electrophile, readily reacting with nucleophiles like amines and alcohols. The dibromo substitution pattern provides steric hindrance and modulates electronic properties, while the fluorine atom can enhance metabolic stability and binding affinity in drug candidates.
The synthesis of this target compound is logically approached as a two-stage process. The foundational step is the preparation of the corresponding aniline, which is then converted to the isocyanate.
This guide will focus on laboratory-scale syntheses that prioritize safety and reproducibility over the industrial-scale economics that often necessitate the use of hazardous reagents like phosgene.[3][4]
Part A: Synthesis of the Key Precursor, 2,6-Dibromo-4-fluoroaniline
The synthesis of the aniline precursor is achieved via electrophilic aromatic substitution. The amino group of the starting material, 4-fluoroaniline, is a potent activating group and an ortho-, para-director. Since the para position is blocked by the fluorine atom, bromination is strongly directed to the two ortho positions.
Mechanistic Rationale
The reaction proceeds via a standard electrophilic bromination mechanism. The electron-donating amino group activates the aromatic ring, making it highly susceptible to attack by an electrophilic bromine species (Br⁺), which is typically generated in situ from molecular bromine (Br₂).
Experimental Protocol: Dibromination of 4-Fluoroaniline
This protocol is adapted from standard procedures for the regioselective bromination of anilines.[5]
Materials:
-
4-Fluoroaniline
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Deionized Water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to handle HBr fumes), dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid via the dropping funnel over 1-2 hours. The causality for the slow, cooled addition is to control the exothermicity of the reaction and minimize the formation of over-brominated byproducts.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice water. This will precipitate the crude product.
-
To neutralize any unreacted bromine, add saturated sodium bisulfite solution dropwise until the orange/red color dissipates.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
To remove residual acetic acid, wash the cake with a saturated sodium bicarbonate solution, followed by another wash with deionized water.
-
Recrystallize the crude product from ethanol/water to yield pure 2,6-dibromo-4-fluoroaniline as a white to off-white solid.[5]
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-Fluoroaniline | Commercially available aniline with correct F substitution. |
| Reagent | Bromine (Br₂) | Electrophilic bromine source. |
| Solvent | Glacial Acetic Acid | Polar protic solvent that facilitates the reaction. |
| Stoichiometry | Br₂:Aniline ≈ 2.1:1 | A slight excess of bromine ensures complete dibromination. |
| Temperature | 0-5 °C (addition) | Controls reaction rate and minimizes side reactions. |
| Expected Yield | >85% | Based on typical yields for similar aniline brominations. |
| Purity | >98% (after recrystallization) |
Part B: Isocyanate Synthesis via Rearrangement Reactions
While industrial synthesis often relies on the phosgenation of the corresponding aniline, this process involves the highly toxic and corrosive phosgene gas.[4][6] For research and pharmaceutical development, non-phosgene routes are vastly preferred. The Curtius, Hofmann, and Lossen rearrangements are classic, robust methods for converting carboxylic acid derivatives into isocyanates.[7][8][9] These reactions proceed through a common isocyanate intermediate, which can be isolated or trapped in situ.[10][11]
This guide will focus on the Curtius Rearrangement as the primary example, as it provides a reliable pathway to isolate the target isocyanate.[7]
The Curtius Rearrangement
The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[12][13] The reaction is known for its high efficiency and tolerance of a wide range of functional groups.[12]
Strategic Prerequisite: This route requires 2,6-dibromo-4-fluorobenzoic acid as the starting material. This acid can be prepared from the 2,6-dibromo-4-fluoroaniline (synthesized in Part A) via a Sandmeyer reaction (diazotization followed by cyanation and subsequent hydrolysis), though this multi-step process is outside the scope of this specific protocol.
// Nodes Acid [label="2,6-Dibromo-4-fluorobenzoic Acid"]; AcylChloride [label="Acyl Chloride\nIntermediate"]; AcylAzide [label="Acyl Azide\nIntermediate"]; Isocyanate [label="2,6-Dibromo-4-fluorophenyl\nisocyanate", style="rounded, filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat (Δ)", shape=ellipse, fillcolor="#FBBC05"]; N2 [label="N₂ Gas", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Acid -> AcylChloride [label=" SOCl₂ or\n(COCl)₂"]; AcylChloride -> AcylAzide [label=" NaN₃"]; AcylAzide -> Heat; Heat -> Isocyanate [label=" Rearrangement"]; Heat -> N2 [label=" Elimination"]; } ondot Caption: Workflow for the Curtius Rearrangement.
Mechanism: The reaction is believed to proceed through a concerted mechanism where the aryl group migrates from the carbonyl carbon to the nitrogen simultaneously with the expulsion of dinitrogen gas, a thermodynamically highly favorable process.[10][12] This concerted pathway avoids the formation of a high-energy nitrene intermediate.[14]
Experimental Protocol: Curtius Rearrangement
Step 1: Synthesis of 2,6-Dibromo-4-fluorobenzoyl Azide
This protocol is a self-validating system; successful formation of the acyl chloride is a prerequisite for the azide formation.
Materials:
-
2,6-Dibromo-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Deionized Water
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2,6-dibromo-4-fluorobenzoic acid (1.0 eq) and a catalytic amount of DMF (if using oxalyl chloride).
-
Add anhydrous solvent (e.g., toluene) followed by the slow addition of thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution. This step forms the highly reactive acyl chloride.
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure. It is critical to ensure all excess SOCl₂ or (COCl)₂ is removed.
-
Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent (e.g., acetone or DCM).
-
In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and add it to the acyl chloride solution dropwise at 0 °C. CAUTION: Sodium azide is highly toxic, and hydrazoic acid (HN₃) is volatile and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety measures.
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour, then at room temperature for 2-3 hours.
-
Carefully separate the organic layer. Wash it with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). The resulting solution contains the acyl azide and should be used immediately in the next step without isolation due to its potentially explosive nature.
Step 2: Thermal Rearrangement to this compound
Procedure:
-
Take the solution of 2,6-dibromo-4-fluorobenzoyl azide from the previous step in a suitable high-boiling, inert solvent (e.g., toluene or diphenyl ether).
-
Heat the solution gently and gradually. Vigorous nitrogen evolution will begin, typically between 60-100 °C.[14] The heating rate must be controlled to manage the rate of gas evolution.
-
Maintain the temperature until gas evolution ceases completely, indicating the full conversion of the azide to the isocyanate.
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure (distillation) to yield the crude this compound. Purification can be achieved by vacuum distillation or recrystallization. The final product is a low-melting solid.
Comparative Overview of Alternative Rearrangements
While the Curtius rearrangement is highly effective, the Hofmann and Lossen rearrangements present alternative non-phosgene pathways, differing primarily in their starting materials.[9][10][15]
| Feature | Curtius Rearrangement | Hofmann Rearrangement | Lossen Rearrangement |
| Starting Material | Carboxylic Acid (via Acyl Azide)[14] | Primary Amide[9] | Hydroxamic Acid[8][15] |
| Key Reagents | SOCl₂, NaN₃, Heat[10][14] | Br₂, NaOH (or other base)[9] | Activating agent (e.g., CDI, SO₂Cl₂), Base[16] |
| Key Intermediate | Acyl Azide | N-bromoamide[9] | O-Acyl hydroxamate[8] |
| Pros | Good for isolating isocyanates, broad scope, avoids strong base.[7][12] | Starts from readily available amides. | Mild conditions possible with newer methods.[16][17] |
| Cons | Requires use of potentially explosive azides. | Not suitable for base-sensitive substrates, isocyanate often hydrolyzed in situ.[18] | Hydroxamic acids can be unstable and difficult to prepare.[15] |
Safety and Handling
This compound:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer).[19]
-
PPE: Wear protective gloves, clothing, eye protection, and a dust mask or respirator.[19] Handle exclusively in a well-ventilated chemical fume hood.
Key Reagents:
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Contact with acid generates highly toxic and explosive hydrazoic acid (HN₃).
-
Thionyl Chloride / Oxalyl Chloride: Corrosive and react violently with water. Release toxic gases (HCl, SO₂, CO, CO₂).
All experimental work must be preceded by a thorough risk assessment. Appropriate quenching procedures for all reactive reagents should be in place before starting any experiment.
Conclusion
The synthesis of this compound is most effectively and safely achieved in a research setting through a two-part strategy. The initial regioselective dibromination of 4-fluoroaniline provides the essential aniline precursor in high yield. Subsequently, the conversion of the corresponding carboxylic acid derivative via the Curtius rearrangement offers a reliable and high-yielding non-phosgene route to the target isocyanate. This method avoids the hazards of phosgenation while providing a pure product essential for applications in drug discovery and development. The choice of synthetic route—Curtius, Hofmann, or Lossen—ultimately depends on the availability of the starting material and the scale of the synthesis, with the Curtius rearrangement providing a robust and versatile option for isolating the desired isocyanate.
References
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]
-
Chemistry Steps. Curtius Rearrangement. [Link]
-
Wikipedia. Lossen rearrangement. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
-
ScienceDirect. (2018). Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. [Link]
-
Unacademy. What Is Lossen Rearrangement?. [Link]
-
NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]
-
Allen, A. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. [Link]
-
National Center for Biotechnology Information. (2023). How To Get Isocyanate?. [Link]
-
Chemistry Steps. Hofmann Rearrangement. [Link]
-
Chemist Wizards. Hoffmann Rearrangement. [Link]
-
ACS Publications. (2018). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. [Link]
-
ACS Publications. (2023). How To Get Isocyanate?. [Link]
- Google Patents.
- Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
-
Chinese Academy of Sciences. (2011, April 22). Non-phosgene Synthesis of Isocyanate Precursors. [Link]
-
ResearchGate. (2017). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. [Link]
-
Thieme Connect. (2021). A Practical Procedure for Regioselective Bromination of Anilines. [Link]
-
MySkinRecipes. 2,6-dibromo-4-fluoroaniline. [Link]
-
BU CyberSec Lab. 2,6-Dibromo-4-fluoroaniline. [Link]
-
Ningbo Zhengyue Pharmaceutical Technology Co., Ltd. 344-18-3 2,6-Dibromo-4-fluoroaniline. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to 2,6-Dibromo-4-fluorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of a Dihalogenated Phenyl Isocyanate
2,6-Dibromo-4-fluorophenyl isocyanate is a highly reactive aromatic isocyanate that serves as a valuable building block in modern medicinal chemistry and materials science. Its trifunctional nature—featuring an electrophilic isocyanate group and two sterically hindering bromine atoms ortho to it, plus a fluorine atom para to the isocyanate—offers a unique combination of reactivity and structural definition. The isocyanate group is a precursor for a multitude of functional groups, most notably ureas and carbamates, which are prevalent motifs in pharmacologically active compounds. The dibromo substitution provides steric bulk that can influence molecular conformation and offers sites for further functionalization through cross-coupling reactions. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of target molecules. This guide provides an in-depth examination of the safety, handling, and fundamental reactivity of this specialized reagent to ensure its effective and safe utilization in a research and development setting.
Section 1: Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its safe and effective use. This data is critical for experimental design, risk assessment, and purification strategies.
| Property | Value | Source |
| CAS Number | 76393-18-5 | [1][2] |
| Molecular Formula | C₇H₂Br₂FNO | [1] |
| Molecular Weight | 294.90 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 43-47 °C (lit.) | [2] |
| Storage Temperature | 2-8°C | [2] |
Section 2: Comprehensive Hazard Analysis and Risk Mitigation
This compound, like all isocyanates, is a hazardous substance that demands stringent safety protocols. The primary risks are associated with its high reactivity, which leads to acute toxicity upon inhalation, skin contact, and ingestion, and its potential as a potent sensitizer.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Consolidated from supplier safety information.[2]
The Causality of Isocyanate Toxicity
The toxicity of isocyanates stems from the high electrophilicity of the carbon atom in the isocyanate (-N=C=O) group. This group readily reacts with nucleophiles, particularly the amine and thiol groups found in proteins and other biological macromolecules.[3]
-
Respiratory Sensitization: Inhalation is the most critical exposure route. The isocyanate group can react with proteins in the respiratory tract, forming new antigens.[4] This can trigger an immune response, leading to sensitization.[5] Once sensitized, even minuscule subsequent exposures can provoke a severe asthmatic reaction, which can be life-threatening.[5][6]
-
Dermal and Eye Irritation: Direct contact with the skin or eyes leads to irritation and potential chemical burns due to the reaction with water and proteins in the tissues.[7] Prolonged skin contact can also lead to dermal sensitization.[5]
-
Systemic Toxicity: While the primary effects are local, absorption into the bloodstream can lead to systemic effects. Harmful if swallowed, in contact with skin, or inhaled.[2]
The logical relationship between exposure and adverse effects necessitates a multi-layered safety approach, as detailed below.
Caption: Isocyanate Exposure-to-Outcome Pathway.
Section 3: Self-Validating Safe Handling and Emergency Protocols
A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure risk at every step.
Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of this compound, including weighing and reaction setup, must be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute. This is non-negotiable. The causality is simple: engineering controls remove the hazard at the source, preventing inhalation of toxic vapors or dust.
-
Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
-
Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH-approved respirator is required.[4] For weighing solid material where dust may be generated, a dust mask (N95 or better) is a minimum requirement.[2]
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or nitrile gloves.[5] Isocyanates can penetrate standard latex gloves. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.
-
Eye Protection: Chemical safety goggles are mandatory.[7] A full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[8]
-
Body Protection: A lab coat is required. For larger-scale operations, a chemically resistant apron or suit is recommended.[9]
Storage and Incompatibility
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[10] Recommended storage is at 2-8°C.[2] The primary reason for this is to prevent reactions with atmospheric moisture and to minimize vapor pressure.
-
Incompatible Materials: Isocyanates are highly reactive and must be segregated from:
-
Water and Alcohols: Reacts to form unstable carbamic acids (which decompose to amines and CO₂) or stable urethanes, respectively. These reactions are exothermic and can cause pressure buildup in sealed containers.[11][12]
-
Amines and Strong Bases: Catalyze vigorous, uncontrolled polymerization.
-
Acids and Strong Oxidizers: Can lead to violent reactions.[4]
-
Emergency Procedures: A Validated Response Plan
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Spill Response: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Collect the absorbed material into an open-top container. Do not seal the container, as the reaction with moisture can generate CO₂ gas, leading to pressure buildup.[5] Decontaminate the spill area with a solution of 5-10% sodium carbonate in water with a small amount of detergent.[5] Allow at least 10 minutes of contact time.
Section 4: Application in Synthesis: A Protocol for Urea Formation
Aryl isocyanates are quintessential reagents for the synthesis of N,N'-disubstituted ureas, a common structural motif in kinase inhibitors and other targeted therapeutics. The following protocol outlines a representative synthesis, highlighting the rationale behind each step.
Experimental Workflow: Synthesis of an N-Aryl-N'-(2,6-dibromo-4-fluorophenyl)urea
This protocol describes the reaction of this compound with a generic primary aromatic amine (Ar-NH₂) to form the corresponding urea.
Caption: Workflow for N-Aryl-N'-phenylurea Synthesis.
Detailed Step-by-Step Methodology
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary aromatic amine (1.0 equivalent).
-
Causality: Anhydrous conditions are critical. Isocyanates react readily with water to form an unstable carbamic acid, which decomposes to the corresponding aniline and CO₂. This side reaction consumes the starting material and complicates purification.
-
-
Solvent and Temperature: Add anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) via syringe to dissolve the amine. Cool the solution to 0 °C using an ice-water bath.
-
Causality: The reaction is typically exothermic. Starting at a reduced temperature helps to control the reaction rate and minimize the formation of byproducts, such as allophanates, which can form from the reaction of the product urea with another molecule of isocyanate at elevated temperatures.[13]
-
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Causality: A slight excess of the isocyanate ensures full consumption of the potentially more valuable amine substrate. Slow, dropwise addition is a key control measure to manage the exothermicity of the reaction.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Causality: Empirical monitoring is superior to relying on fixed reaction times. It ensures the reaction has gone to completion, preventing unnecessary heating or extended stir times that could lead to side product formation.
-
-
Product Isolation and Purification: Upon completion, the urea product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Causality: The purification method is dictated by the physical properties of the product. The high polarity and hydrogen-bonding capacity of ureas often lead to good crystallinity, making recrystallization an effective method.
-
Section 5: Disposal and Decontamination
Proper disposal is a critical component of the chemical lifecycle. Isocyanate waste is classified as hazardous due to its reactivity and toxicity.[5]
-
Waste Neutralization: The primary method for disposing of residual isocyanate and contaminated materials is through neutralization.[5]
-
Decontamination Solution: Prepare a decontamination solution of either:
-
5-10% Sodium Carbonate and 0.2-0.5% liquid detergent in water.
-
3-8% concentrated ammonium hydroxide and 0.2-0.5% liquid detergent in water. (Use only with excellent ventilation).[5]
-
-
Procedure: Slowly and carefully add the isocyanate waste to the decontamination solution (in a ratio of approximately 1 part isocyanate to 10 parts solution) in an open, labeled waste container.[5] The reaction generates CO₂ gas; therefore, waste containers must not be sealed .[5] Allow the mixture to stand for at least 24 hours to ensure complete reaction before disposing of it as chemical waste according to institutional guidelines.
Section 6: Broader Context and Future Directions
The strategic placement of reactive handles and modulating atoms on an aromatic scaffold, as exemplified by this compound, is a cornerstone of modern drug discovery. The ureas derived from this reagent can be further elaborated. For instance, the bromine atoms can be replaced via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce diverse substituents, rapidly building molecular complexity. This allows for the exploration of structure-activity relationships (SAR) in a targeted and efficient manner. As the demand for novel therapeutics with high specificity and improved pharmacokinetic profiles continues to grow, reagents like this compound will remain essential tools for the medicinal chemist.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenyl isocyanate, 99%.
- Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Canada.ca.
- Gaska, K., et al. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 43.
- SafeWork NSW. (n.d.).
- Benchchem. (2025).
- WorkSafe. (n.d.). Isocyanates - Approved Code of Practice for The Safe Use of.
- Liu, X., Hao, J., & Gaan, S. (2016).
- Safe Work Australia. (n.d.).
- Aromsyn Co., Ltd. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97.
- ResearchGate. (2023, November 1).
- Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions.
- European Agency for Safety and Health at Work. (2013, August 23).
- Singh, V., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
- University of Essex. (n.d.).
- WorkSafe. (n.d.). Isocyanates - Approved Code of Practice for The Safe Use of.
- Diva-portal.org. (n.d.).
- ResearchGate. (2025, August 5).
- American Chemical Society. (2026, January 8). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes.
- ResearchGate. (n.d.). 2,6-Dibromo-4-nitrobenzonitrile.
- Chemical Engineering Transactions. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines.
- Fisher Scientific. (2025, December 18).
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- SID. (n.d.). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl)
- IRSST. (n.d.).
- Sigma-Aldrich. (2025, May 12).
- MDPI. (n.d.).
- Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts.
- Safe Work Australia. (n.d.).
- PMC. (2024, December 12).
Sources
- 1. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. researchgate.net [researchgate.net]
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- 13. aidic.it [aidic.it]
An In-Depth Technical Guide to the Spectral Analysis of 2,6-Dibromo-4-fluorophenyl isocyanate
This technical guide provides a detailed analysis of the expected spectral data for 2,6-Dibromo-4-fluorophenyl isocyanate, a key reagent in synthetic chemistry and drug discovery. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation. This document synthesizes fundamental spectroscopic principles with data from analogous compounds to present a predictive yet robust interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.
Introduction to this compound
This compound, with the CAS Number 76393-18-5, is a substituted aromatic isocyanate.[1][2] Its molecular structure, featuring a highly reactive isocyanate group and a halogenated phenyl ring, makes it a valuable building block in the synthesis of a wide array of compounds, including ureas, carbamates, and other heterocyclic systems with potential pharmaceutical applications. The bromine and fluorine substituents significantly influence the molecule's reactivity and its spectroscopic properties.
Molecular Structure and Key Properties:
| Property | Value | Source |
| CAS Number | 76393-18-5 | [1][2] |
| Molecular Formula | C₇H₂Br₂FNO | [1][2] |
| Molecular Weight | 294.90 g/mol | [1] |
| Melting Point | 43-47 °C | [1] |
The following sections will delve into the predicted spectral characteristics of this molecule, providing the rationale behind the expected data and the experimental protocols for their acquisition.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be simple yet informative. Due to the symmetrical substitution pattern on the phenyl ring, the two aromatic protons are chemically equivalent.
Expected ¹H NMR Data:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 8.0 ppm | Doublet | 2H | Ar-H | The deshielding effect of the two bromine atoms and the isocyanate group will shift the proton signal downfield. The coupling to the fluorine atom will result in a doublet. The exact chemical shift can be influenced by the solvent. |
Causality Behind Experimental Choices:
A standard ¹H NMR experiment is sufficient for the structural confirmation of this molecule. The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal resolution.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide further confirmation of the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected for the aromatic ring, in addition to the isocyanate carbon.
Expected ¹³C NMR Data:
| Chemical Shift (δ) | Assignment | Rationale |
| ~ 160 - 165 ppm (d) | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |
| ~ 135 - 140 ppm | C-NCO | The carbon attached to the isocyanate group will be deshielded. |
| ~ 130 - 135 ppm | C-H | The aromatic carbons bearing a hydrogen atom will appear in this region. |
| ~ 125 - 130 ppm | C-Br | The carbons attached to the bromine atoms will be in this region. |
| ~ 120 - 125 ppm | -NCO | The carbon of the isocyanate group typically appears in this region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The instrument is set up similarly to the ¹H NMR experiment.
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The data is processed in a similar manner to the ¹H NMR data.
Predicted Infrared (IR) Spectral Data
The IR spectrum is particularly useful for identifying the characteristic isocyanate functional group.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2280 - 2240 | Strong, Sharp | -N=C=O Asymmetric Stretch | This is a highly characteristic and intense absorption for the isocyanate group.[3] |
| ~ 3050 - 3100 | Weak to Medium | Aromatic C-H Stretch | Typical for C-H stretching vibrations in an aromatic ring. |
| ~ 1550 - 1600 | Medium | Aromatic C=C Stretch | Characteristic skeletal vibrations of the benzene ring. |
| ~ 1200 - 1250 | Strong | C-F Stretch | The C-F bond stretch gives a strong absorption in this region. |
| ~ 550 - 650 | Medium to Strong | C-Br Stretch | The C-Br stretching vibration is expected in the fingerprint region. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR setup.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.
Predicted Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms.
Expected Mass Spectrum Fragmentation:
| m/z | Ion | Rationale |
| 293, 295, 297 | [M]⁺ | The molecular ion peak. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.[4][5] |
| 214, 216 | [M - Br]⁺ | Loss of a bromine radical. |
| 186, 188 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ ion. |
| 135 | [M - 2Br]⁺ | Loss of both bromine atoms. |
| 107 | [C₆H₂F]⁺ | Further fragmentation leading to the fluorophenyl cation. |
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Conclusion
The structural elucidation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The predicted spectra presented in this guide, based on established spectroscopic principles and data from analogous structures, provide a comprehensive framework for the characterization of this important synthetic intermediate. The symmetrical nature of the molecule simplifies the ¹H NMR spectrum, while the presence of the isocyanate group and halogen atoms provides distinct and readily identifiable signals in the IR and mass spectra. This guide serves as a valuable resource for scientists working with this compound, enabling confident structural verification and purity assessment.
References
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromophenyl isocyanate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wiley. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Stacked ¹H NMR spectra (400 MHz) for the reaction of 4-Bromophenyl isocyanate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dibromophenyl isocyanate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2,6-Dibromo-4-fluorophenyl Isocyanate: The Synergistic Role of Bromine and Fluorine Substituents in Modulating Reactivity and Application
Abstract
2,6-Dibromo-4-fluorophenyl isocyanate is a highly functionalized aromatic building block whose utility in chemical synthesis is profoundly influenced by the unique interplay of its halogen substituents. This technical guide provides an in-depth analysis of how the ortho-bromine atoms and the para-fluorine atom synergistically dictate the reactivity of the isocyanate moiety. We will explore the electronic and steric effects that govern its behavior, its plausible synthetic pathways, and its applications as a versatile reagent in drug development and complex molecule synthesis. This document serves as a resource for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of this compound for creating novel molecular architectures, particularly ureas and carbamates, which are prevalent in modern pharmacophores.
Introduction to this compound
This compound is a crystalline solid at room temperature, belonging to the class of aromatic isocyanates. Its structure is characterized by a phenyl ring substituted with a highly reactive isocyanate (-N=C=O) group, two bulky bromine atoms flanking this group at the ortho positions, and an electronegative fluorine atom at the para position. This specific substitution pattern makes it a valuable intermediate in organic synthesis, particularly for introducing a heavily substituted phenylurea or phenylcarbamate motif into a target molecule.
| Property | Value | Source |
| CAS Number | 76393-18-5 | [][2][3] |
| Molecular Formula | C₇H₂Br₂FNO | [3] |
| Molecular Weight | 294.90 g/mol | |
| Appearance | Solid | - |
| Melting Point | 43-47 °C | |
| FTIR (N=C=O stretch) | ~2240-2270 cm⁻¹ | [4][5] |
| Storage Temperature | 2-8°C |
The significance of this reagent lies in the precise control its substituents exert over the isocyanate's reactivity, offering a unique balance of electronic activation, steric modulation, and potential for secondary noncovalent interactions.
The Isocyanate Functional Group: A Primer on Reactivity
The isocyanate group (-N=C=O) is a heterocumulene, characterized by a central carbon atom double-bonded to both nitrogen and oxygen. This arrangement renders the central carbon highly electrophilic and susceptible to attack by nucleophiles. The high electronegativity of the adjacent nitrogen and oxygen atoms strongly polarizes the system, making the carbon atom the primary site for reaction.[6]
This inherent reactivity is the foundation for some of the most robust bond-forming reactions in chemistry, including:
-
Urea Formation: Reaction with primary or secondary amines.
-
Carbamate (Urethane) Formation: Reaction with alcohols.
-
Amide Formation: Hydrolysis to a carbamic acid, which decarboxylates to an amine.[7][8]
Furthermore, isocyanates are key components in powerful multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which enable the rapid assembly of complex, peptide-like molecules from simple starting materials.[9][10][11] The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives.[11]
Synthesis of this compound
Aryl isocyanates are typically synthesized from either a corresponding primary amine or a carboxylic acid derivative. For this compound, the most common laboratory- and industrial-scale preparations involve rearrangement reactions where a functional group migrates, leading to the formation of the isocyanate intermediate.
Key Synthetic Pathways
-
Curtius Rearrangement: This powerful transformation involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas.[12][13] The acyl azide is typically prepared from the corresponding carboxylic acid via an acyl chloride.[13] The reaction proceeds with complete retention of the migrating group's stereochemistry and is tolerant of a wide array of functional groups, making it highly valuable in medicinal chemistry.[14][15]
-
Hofmann Rearrangement: In this reaction, a primary amide is treated with bromine and a strong base (like NaOH) to yield a primary amine with one fewer carbon atom.[7][16] Critically, the reaction proceeds through an isocyanate intermediate which can be trapped if water is excluded.[7][17] The isocyanate is formed via the rearrangement of an N-bromoamide intermediate.[18]
-
Lossen Rearrangement: This method involves the conversion of a hydroxamic acid or its derivative (often an O-acyl hydroxamate) into an isocyanate.[19][20][21] The reaction is typically induced by base or heat and involves the rearrangement of an O-acylated hydroxamic acid derivative.[20][22]
Applications in Drug Development and Complex Synthesis
The unique properties of this compound make it an attractive reagent for synthesizing libraries of compounds for biological screening. The urea linkage it forms is a common structural motif in many kinase inhibitors and other targeted therapeutics.
Workflow: Library Synthesis via Urea Formation
This reagent is ideally suited for parallel synthesis workflows to create a diverse library of substituted ureas. By reacting the isocyanate with a collection of different primary and secondary amines (R¹R²NH), a library of potential drug candidates can be rapidly generated.
This approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the amine portion of the molecule while keeping the heavily substituted aromatic core constant.
Experimental Protocols & Characterization
The protocols involving this reagent must account for the high reactivity and moisture sensitivity of the isocyanate group. All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol: General Procedure for the Synthesis of a Disubstituted Urea
This protocol describes a reliable method for reacting this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen.
-
Reagent 1: Dissolve this compound (e.g., 295 mg, 1.0 mmol) in anhydrous DCM (10 mL) in the prepared flask.
-
Reagent 2: In a separate vial, dissolve the primary amine (1.05 mmol) in anhydrous DCM (5 mL).
-
Reaction: Slowly add the amine solution dropwise to the stirring isocyanate solution at room temperature over 5 minutes.
-
Monitoring: The reaction is typically rapid and exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A key indicator of reaction completion in FTIR spectroscopy is the disappearance of the strong, sharp isocyanate peak around 2250-2270 cm⁻¹. [5]6. Workup: Once the reaction is complete (typically within 1-2 hours), concentrate the mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The success of the reaction is confirmed by the absence of the isocyanate starting material in the crude product analysis and the appearance of new signals corresponding to the urea product in ¹H NMR, ¹³C NMR, and mass spectrometry.
| Spectroscopic Data | This compound | N-(benzyl)-N'-(2,6-dibromo-4-fluorophenyl)urea |
| FTIR (cm⁻¹) | ~2260 (strong, sharp, -N=C=O) | ~3300 (N-H stretch), ~1640 (C=O stretch) |
| ¹H NMR (δ, ppm) | Aromatic signals only | Aromatic signals, N-H protons, benzyl protons |
| ¹³C NMR (δ, ppm) | ~130 (-N=C=O) | ~155 (Urea C=O) |
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a sophisticated building block engineered by its substituents. The para-fluorine and ortho-bromine atoms work in concert to create a highly reactive yet sterically controlled electrophile. The bromine atoms further offer the potential for halogen bonding, a valuable tool for designing molecules with high target affinity and specificity. For researchers in drug discovery and materials science, understanding and exploiting these nuanced properties will continue to open doors to novel compounds with tailored functions, from potent enzyme inhibitors to advanced polymers.
References
-
Wikipedia. Passerini reaction. [Link]
-
Beilstein Journals. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
-
ACS Publications. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry | Chemical Reviews. [Link]
-
Wikipedia. Lossen rearrangement. [Link]
-
Wikipedia. Ugi reaction. [Link]
-
Organic Chemistry Portal. Passerini Reaction. [Link]
-
Slideshare. Passerini reaction | PPTX. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
-
Unacademy. What Is Lossen Rearrangement?. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
-
PMC. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Chemistry Steps. Curtius Rearrangement. [Link]
-
ResearchGate. Ugi reaction between ammonia, HMTA, isocyanides 5, 6, 7, and different carboxylic acids. [Link]
-
Organic Chemistry Portal. Ugi Reaction. [Link]
-
NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]
-
PMC. Ugi Four-Component Reactions Using Alternative Reactants. [Link]
-
L.S.College, Muzaffarpur. Lossen rearrangement. [Link]
-
Chemistry Steps. Hofmann Rearrangement. [Link]
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Chemistry Notes. Hofmann Rearrangement: Mechanism, application. [Link]
-
ResearchGate. Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. [Link]
-
Aidic. Isocyanates as Precursors to Biomedical Polyurethanes. [Link]
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MDPI. Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. [Link]
-
ACS Publications. Proximity Effects of Substituents on Halogen Bond Strength. [Link]
-
PubMed. Halogen bonding interaction between fluorohalides and isocyanides. [Link]
-
PMC. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. [Link]
-
PMC. Halogen Bonding Involving Isomeric Isocyanide/Nitrile Groups. [Link]
-
CHEMICAL POINT. This compound. [Link]
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-
ResearchGate. Bromo-substituted blocked hexamethylene diisocyanate adduct: synthesis, characterization and application toward polyurethane coating | Request PDF. [Link]
-
ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF. [Link]
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-
ResearchGate. Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. [Link]
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2,6-Dibromo-4-fluorophenyl isocyanate suppliers and pricing
An In-depth Technical Guide to 2,6-Dibromo-4-fluorophenyl isocyanate: Sourcing, Synthesis, and Application in Drug Discovery
For the modern medicinal chemist, this compound is a highly valuable, albeit specialized, reagent. Its utility lies in the strategic introduction of a di-ortho-brominated, para-fluorinated phenylurea moiety into target molecules. This structural motif is of particular interest in the design of kinase inhibitors, where the halogen atoms can engage in crucial halogen bonding interactions within the ATP-binding pocket, and the fluoro-substituent can modulate electronic properties and metabolic stability. This guide provides an in-depth overview of its procurement, synthesis, chemical reactivity, and practical application in drug development workflows.
Commercial Availability and Procurement
Acquiring this compound (CAS No. 76393-18-5) requires sourcing from specialized chemical suppliers. While major distributors like Sigma-Aldrich have discontinued this product, several niche and custom synthesis providers list it in their catalogs. Pricing is typically not listed publicly and is provided upon quotation, reflecting the compound's specialized nature and likely made-to-order manufacturing.
Table 1: Potential Suppliers for this compound
| Supplier | Website | Notes |
| Aromsyn Co., Ltd. | Specializes in aromatic compounds and offers custom synthesis from gram to kilogram scale.[1] | |
| Allfluoro Pharmaceutical Co., Ltd. | Lists the compound in their product catalog.[2] | |
| BOC Sciences | A global supplier of a wide range of chemicals for research and development.[3] |
Note: Availability and pricing are subject to change. Direct inquiry with the suppliers is recommended for the most current information.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use in a laboratory setting.
Table 2: Properties of this compound
| Property | Value | Source |
| CAS Number | 76393-18-5 | [4] |
| Molecular Formula | C₇H₂Br₂FNO | [4] |
| Molecular Weight | 294.90 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 43-47 °C | [4] |
| Storage | 2-8°C, under inert atmosphere | [4] |
| SMILES | Fc1cc(Br)c(N=C=O)c(Br)c1 | [4] |
| InChIKey | NYPBOWHIPOBXBA-UHFFFAOYSA-N | [4] |
Safety Profile: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[4]
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from the commercially available 4-fluoroaniline. The key steps are the selective dibromination of the aniline ring followed by the conversion of the amino group to an isocyanate.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 2,6-Dibromo-4-fluoroaniline (Precursor)
This protocol is based on standard procedures for the selective ortho-bromination of anilines.
Materials:
-
4-fluoroaniline
-
Glacial acetic acid
-
Bromine
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,6-dibromo-4-fluoroaniline.[4]
Experimental Protocol: Synthesis of this compound
This protocol employs triphosgene as a safer alternative to phosgene gas for the conversion of the aniline to the isocyanate.[5]
Materials:
-
2,6-dibromo-4-fluoroaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous toluene or dichloromethane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of triphosgene (0.4 eq) in anhydrous toluene under an inert atmosphere, add a solution of 2,6-dibromo-4-fluoroaniline (1.0 eq) in anhydrous toluene dropwise at 0°C.
-
After the addition, slowly add a solution of triethylamine (2.2 eq) in anhydrous toluene, ensuring the temperature remains below 10°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the strong N=C=O stretch around 2270-2250 cm⁻¹).
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation or recrystallization if necessary. Due to its reactivity, it is often used directly in the next step after solvent removal.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the high electrophilicity of the isocyanate carbon atom, making it susceptible to attack by a wide range of nucleophiles.[6] This reactivity is the cornerstone of its application in medicinal chemistry, primarily for the synthesis of diaryl ureas.
Sources
- 1. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-ブロモ-2,6-ジフルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,6-Dibromo-4-fluoroaniline | 344-18-3 | TCI AMERICA [tcichemicals.com]
- 4. 2,6-dibromo-4-fluoroaniline [myskinrecipes.com]
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- 6. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of N,N'-Disubstituted Ureas Utilizing 2,6-Dibromo-4-fluorophenyl Isocyanate for Drug Discovery Scaffolds
Abstract
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid hydrogen bond donor and acceptor, thereby facilitating potent interactions with biological targets.[1] This application note provides a comprehensive guide to the synthesis of N,N'-disubstituted ureas using 2,6-Dibromo-4-fluorophenyl isocyanate, a highly functionalized and valuable building block for creating diverse compound libraries. The heavy halogen atoms (bromine) on this reagent provide steric influence and potential vectors for subsequent cross-coupling reactions, while the fluorine atom can enhance metabolic stability and modulate physicochemical properties. We present a detailed reaction mechanism, a robust and scalable experimental protocol, and key considerations for researchers in drug development.
Introduction: The Significance of the Urea Moiety
The urea scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates, including kinase inhibitors like Sorafenib and Lenvatinib.[2] Its prevalence stems from the unique conformational properties of the N-C(O)-N bond system. The partial double-bond character restricts rotation, presenting a well-defined geometry for molecular recognition. The two N-H protons act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This dual nature allows urea-containing molecules to form multiple, stable hydrogen bonds within protein active sites, leading to high-affinity binding and potent biological activity.[1]
The reaction between an isocyanate and an amine is the most direct and widely employed method for constructing unsymmetrical ureas.[3][4] this compound (CAS No. 76393-18-5)[] is a particularly attractive reagent for drug discovery programs. The ortho-dibromo substitution pattern sterically shields the urea linkage and projects the second substituent into a distinct chemical vector, which can be exploited for probing receptor topographies.
This guide details the underlying mechanism and provides a field-proven protocol for the efficient synthesis of novel urea derivatives using this key intermediate.
Reaction Mechanism: Nucleophilic Addition
The formation of a urea from an isocyanate and an amine is a classic example of nucleophilic addition. The reaction proceeds through a straightforward and generally high-yielding pathway.
Causality of the Mechanism:
-
Nucleophilic Attack: The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as the nucleophile, attacking this electrophilic carbon.[6][7]
-
Proton Transfer: This attack forms a transient, zwitterionic intermediate. A rapid intramolecular or solvent-mediated proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, neutralizing the charges and yielding the stable, final N,N'-disubstituted urea product.
The reaction is typically irreversible and proceeds cleanly under mild conditions.
Caption: Mechanism of urea formation via nucleophilic addition.
Experimental Protocols & Data
This section provides a detailed, step-by-step methodology for a representative synthesis and a summary of expected results for various amine substrates.
Materials and Reagents
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, 4-methoxyaniline)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
General Protocol for Urea Synthesis
Rationale: This protocol is designed for scalability and purity. Anhydrous conditions are critical to prevent the hydrolysis of the isocyanate, which would lead to the formation of a symmetrical diaryl urea byproduct.[8] The dropwise addition of the isocyanate helps to control the reaction exotherm, which can be significant.[4]
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the selected amine (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in anhydrous DCM to a concentration of approximately 0.2 M. Begin stirring the solution at room temperature.
-
Isocyanate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Transfer this solution to an addition funnel.
-
Reaction Execution: Add the isocyanate solution dropwise to the stirred amine solution over 10-15 minutes. For highly reactive amines, cool the reaction flask to 0 °C in an ice bath before addition.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-4 hours, as indicated by the consumption of the limiting reagent.
-
Product Isolation:
-
If a precipitate forms: Upon completion, collect the solid product by vacuum filtration. Wash the solid sequentially with cold DCM and then hexanes to remove any unreacted starting materials.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
-
Drying and Characterization: Dry the final product under high vacuum. Characterize the compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Representative Data
The following table summarizes expected results for the synthesis of various urea derivatives using the protocol described above. Yields are typically high due to the efficiency of the reaction.
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-(2,6-Dibromo-4-fluorophenyl)-N'-phenylurea | 2 | 96 |
| 2 | 4-Methoxyaniline | N-(2,6-Dibromo-4-fluorophenyl)-N'-(4-methoxyphenyl)urea | 2.5 | 94 |
| 3 | Benzylamine | N-(2,6-Dibromo-4-fluorophenyl)-N'-benzylurea | 1.5 | 98 |
| 4 | Cyclohexylamine | N-(2,6-Dibromo-4-fluorophenyl)-N'-cyclohexylurea | 2 | 95 |
Experimental Workflow and Key Considerations
The overall workflow is designed to be efficient and robust, leading to high-purity materials suitable for biological screening.
Caption: General workflow for the synthesis of substituted ureas.
Scientific Trustworthiness: Self-Validating Protocols
-
Moisture Sensitivity: Isocyanates readily react with water. The primary byproduct of this reaction is an unstable carbamic acid, which decarboxylates to form a primary amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea, a common and often difficult-to-remove impurity. Using anhydrous solvents and an inert atmosphere is the most critical step to ensure high purity of the desired unsymmetrical urea.
-
Stoichiometry Control: Precise control of the stoichiometry (1:1 ratio) is essential. An excess of the amine can be difficult to remove from the final product, while an excess of the isocyanate can lead to side reactions.
-
Amine Reactivity: The nucleophilicity of the amine partner dictates the reaction rate. Electron-rich alkylamines (like cyclohexylamine) and benzylamines react faster than electron-deficient anilines. Highly hindered amines may require longer reaction times or gentle heating to proceed to completion.
References
- BenchChem. (2025).
-
Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(24), 5844. Published online 2020 Dec 9. doi: 10.3390/molecules25245844. [Link]
- BenchChem. (2025).
- Organic Chemistry Portal.
- Tiwari, L., et al. (2018).
- Choolakian, A., et al. (2020).
-
Mata, Y., et al. (2018). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 14, 2874-2880. [Link]
-
Zhang, M., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]
-
Russo, G., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Medicinal Chemistry Communications, 12(1), 10-25. [Link]
- Sahu, J. K., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Journal of Applicable Chemistry, 1(3), 346-353.
-
Zhang, M., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]
-
ResearchGate. (2011). A Facile Synthesis of Unsymmetrical Ureas. [Link]
-
ResearchGate. (2024). Continuous flow synthesis of non‐symmetrical ureas via isocyanate formation. [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. [Link]
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. [Link]
-
TUE Research Portal. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. [Link]
-
EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. [Link]
-
ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. excli.de [excli.de]
Application Notes and Protocols: 2,6-Dibromo-4-fluorophenyl Isocyanate in Peptide Synthesis and Modification
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dibromo-4-fluorophenyl isocyanate, a highly functionalized reagent for advanced applications in peptide chemistry. We will explore the unique chemical properties conferred by its distinct structural motifs—the reactive isocyanate group, sterically demanding ortho-dibromo substituents, and an electron-withdrawing para-fluoro group. This document details its utility in site-selective peptide modification, including N-terminal capping and lysine side-chain functionalization, and its role as a building block for novel peptidomimetics. Detailed, field-tested protocols for reaction, purification, and characterization are provided to enable researchers to effectively integrate this versatile molecule into their drug discovery and chemical biology workflows.
Introduction: The Unique Profile of this compound
This compound is a specialized aromatic isocyanate whose utility in peptide chemistry stems from the synergistic effects of its three key functional components. A deep understanding of its structure is crucial for predicting its reactivity and designing successful experiments.
-
The Isocyanate Group (-N=C=O): This functional group is a powerful electrophile, highly susceptible to nucleophilic attack by primary and secondary amines.[1] In the context of peptides, this reactivity is primarily directed towards the N-terminal α-amino group and the ε-amino group of lysine side chains.[2] The reaction proceeds rapidly under mild conditions to form an exceptionally stable urea linkage, a key feature for creating robust peptide conjugates.[1]
-
Ortho-Dibromo Substituents: The two bromine atoms at the 2 and 6 positions of the phenyl ring introduce significant steric bulk. This steric hindrance can influence the kinetics of the reaction and, more importantly, can confer enhanced proteolytic resistance to the resulting urea-peptide bond by shielding it from enzymatic cleavage. Furthermore, these heavy atoms significantly increase the lipophilicity of the modification, a property that can be exploited to enhance the cell permeability of peptides.
-
Para-Fluoro Substituent: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing effect on the phenyl ring. This effect increases the partial positive charge on the central carbon of the isocyanate group, thereby enhancing its electrophilicity and reactivity towards nucleophiles.[3] Additionally, the presence of the ¹⁹F isotope provides a unique spectroscopic handle, allowing for the monitoring of reactions and characterization of modified peptides by ¹⁹F NMR spectroscopy.[4]
Collectively, these features make this compound a superior tool for creating peptide derivatives with enhanced stability, altered physicochemical properties, and built-in analytical probes.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 76393-18-5 | [5][6] |
| Molecular Formula | C₇H₂Br₂FNO | [5] |
| Molecular Weight | 294.90 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 43-47 °C | [5] |
| Storage Conditions | 2-8°C, under inert gas |[5] |
Core Applications & Methodologies
The primary application of this compound is the covalent modification of peptides through the formation of urea bonds. The site of modification can be controlled through careful manipulation of reaction conditions.
N-Terminal Capping of Peptides
Rationale: The free N-terminus of a peptide is often a primary site for degradation by exopeptidases. Capping this terminus with a stable, neutral moiety can significantly increase the peptide's in vivo half-life.[7] The urea linkage formed by this reagent is exceptionally robust. This modification mimics naturally occurring N-terminal modifications, such as acetylation, by neutralizing the positive charge of the N-terminal amine.[7]
Mechanism: The reaction involves the nucleophilic attack of the deprotonated α-amino group of the peptide's N-terminus on the electrophilic carbon atom of the isocyanate.
Caption: Reaction of a peptide N-terminus with an isocyanate to form a stable urea linkage.
Site-Specific Modification of Lysine Residues
Rationale: The ε-amino group of lysine is another primary amine that can be targeted for modification. This is a common strategy for attaching payloads in antibody-drug conjugates (ADCs), conjugating imaging agents, or introducing functionalities that modulate peptide structure and function.
Controlling Selectivity: The N-terminal α-amino group and the lysine ε-amino group have different pKa values (α-NH₂ ≈ 8.0; ε-NH₂ ≈ 10.5). This difference can be exploited to achieve reaction selectivity.
-
N-Terminal Preference: At a slightly basic pH (e.g., 7.5 - 8.5), the N-terminal amine is largely deprotonated and highly nucleophilic, while the majority of lysine side chains remain protonated and unreactive.
-
Lysine Preference: To preferentially target lysine, the N-terminus must first be protected using an orthogonal protecting group (e.g., Boc or Fmoc). Alternatively, at a higher pH (e.g., > 9.5), both amines will be reactive, leading to potential multi-site modification if several lysine residues are present.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of N-[1-(4-(4-fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] (Fde)-protected amino acids for optimization of solid-phase peptide synthesis using gel-phase (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 97 76393-18-5 [sigmaaldrich.com]
- 6. This compound | 76393-18-5 [m.chemicalbook.com]
- 7. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
The Strategic deployment of 2,6-Dibromo-4-fluorophenyl Isocyanate in the Synthesis of Targeted Kinase Inhibitors
Introduction: The Emergence of Substituted Phenyl Ureas in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of oncology research. Among the privileged scaffolds utilized to achieve this, the N,N'-diaryl urea moiety has proven to be exceptionally effective. This structural motif is central to the mechanism of action of numerous approved anti-cancer therapeutics, including the multi-kinase inhibitor Sorafenib.[1] The urea linkage acts as a rigid hydrogen-bond donor and acceptor, anchoring the inhibitor within the ATP-binding pocket of target kinases.[2] The strategic functionalization of the aryl rings is paramount in modulating potency, selectivity, and pharmacokinetic properties. 2,6-Dibromo-4-fluorophenyl isocyanate has emerged as a valuable building block in this context, offering a unique combination of steric and electronic features to medicinal chemists. The presence of two bromine atoms at the ortho positions can induce a conformational bias in the resulting urea, potentially enhancing binding affinity and selectivity for the target kinase.[3] The fluorine atom at the para position is a well-established bioisostere for a hydrogen atom, capable of improving metabolic stability and membrane permeability without significantly increasing steric bulk. This application note provides a comprehensive guide to the utilization of this compound in the synthesis of diaryl urea-based kinase inhibitors, complete with a detailed experimental protocol and an exploration of the underlying structure-activity relationships.
Core Applications: Crafting Potent Kinase Inhibitors for Oncogenic Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of key kinases in oncogenic signaling pathways, particularly the RAS-RAF-MEK-ERK and the vascular endothelial growth factor receptor (VEGFR) pathways.[4][5] These pathways are frequently dysregulated in a variety of human cancers, making them prime targets for therapeutic intervention.[6]
Inhibition of the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations in the BRAF gene, a key component of this pathway, are found in a significant percentage of human cancers, most notably in melanoma.[7] Diaryl urea compounds bearing the 2,6-dibromo-4-fluorophenyl moiety have been investigated as potent inhibitors of RAF kinases.[8] The bulky bromine atoms can provide additional van der Waals interactions within the hydrophobic pocket of the kinase domain, while the overall electronic profile of the substituted ring contributes to the binding affinity.[3]
Physicochemical and Safety Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 76393-18-5 | [8] |
| Molecular Formula | C₇H₂Br₂FNO | [9] |
| Molecular Weight | 294.90 g/mol | [8] |
| Melting Point | 43-47 °C | [4] |
| Appearance | White to off-white crystalline solid | [8] |
| Signal Word | Danger | [8] |
| Hazard Statements | H302, H312, H315, H317, H319, H332, H334, H335 | [3][8] |
Safety and Handling Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] All manipulations should be performed in a well-ventilated fume hood.[4] Isocyanates are known respiratory sensitizers and can cause allergic reactions upon inhalation.[10] In case of contact with skin or eyes, flush immediately with copious amounts of water.[3] Store the reagent in a tightly sealed container in a cool, dry place away from moisture, as it is moisture-sensitive.[2]
Experimental Protocol: Synthesis of a Representative Diaryl Urea Kinase Inhibitor
This protocol details the synthesis of a representative N,N'-diaryl urea, N-(2,6-dibromo-4-fluorophenyl)-N'-(pyridin-4-yl)urea, a scaffold with potential as a kinase inhibitor. The reaction involves the nucleophilic addition of an amine to the isocyanate.
Materials:
-
This compound
-
4-Aminopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) in anhydrous THF.
-
Addition of Isocyanate: To the stirred solution of 4-aminopyridine, add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude solid is then triturated with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Purification: The solid product is collected by filtration, washed with the trituration solvent, and dried under vacuum. If further purification is required, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
The substitution pattern of the diaryl urea is critical for its biological activity. For kinase inhibitors, the diaryl urea moiety typically spans the ATP binding site, with one aryl ring occupying the hydrophobic region and the other extending towards the solvent-exposed region.[2]
-
2,6-Dibromo Substitution: The two bromine atoms at the ortho positions of the phenyl ring can serve several purposes. They can enforce a non-planar conformation of the diaryl urea, which may be favorable for binding to the target kinase.[3] Additionally, these bulky groups can form productive van der Waals interactions within the hydrophobic pocket of the kinase.
-
4-Fluoro Substitution: The fluorine atom at the para position is a common modification in medicinal chemistry. It can enhance metabolic stability by blocking potential sites of oxidative metabolism.[5] Its electron-withdrawing nature can also influence the acidity of the urea N-H protons, potentially modulating hydrogen bonding interactions with the kinase.
-
The Second Aryl Ring: The nature of the second aryl or heteroaryl ring is crucial for targeting specific kinases. For instance, a pyridine ring, as in our example, can form hydrogen bonds with the hinge region of the kinase, a key interaction for many kinase inhibitors.[11]
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of diaryl urea-based kinase inhibitors. Its unique substitution pattern allows for the fine-tuning of steric and electronic properties, leading to potent and selective inhibitors of key oncogenic signaling pathways. The straightforward and high-yielding reaction of this isocyanate with various amines provides a versatile platform for the generation of diverse chemical libraries for drug discovery campaigns. The insights into the structure-activity relationships of the resulting compounds, coupled with the detailed synthetic protocol provided, should empower researchers to effectively utilize this reagent in their quest for novel anticancer therapeutics.
References
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Covestro Solution Center. SAFETY DATA SHEET. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of thiourea and nicotinamide-containing sorafenib analogs as antitumor agents. Available from: [Link]
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Hwang, S., Wecksler, A. T., et al. Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(13), 3732-3736. Available from: [Link]
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Chemical Point. This compound. Available from: [Link]
-
Zhang, J., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40098-40111. Available from: [Link]
-
Zaman, M. A. U., et al. (2021). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. European Journal of Medicinal Chemistry, 209, 112866. Available from: [Link]
-
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 233-257. Available from: [Link]
-
Kozikowski, A. P., et al. (2004). Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. Journal of Medicinal Chemistry, 47(7), 1729-1738. Available from: [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Available from: [Link]
-
Kumar, A., et al. (2015). Mutant B-Raf Kinase Inhibitors as Anticancer Agents. Current Topics in Medicinal Chemistry, 15(6), 549-566. Available from: [Link]
-
Ferla, S., & Garonzi, M. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 992923. Available from: [Link]
-
Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471-480. Available from: [Link]
-
Peng, Y., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165-4179. Available from: [Link]
-
Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(14), 6794-6800. Available from: [Link]
- Google Patents. Practical synthesis of urea derivatives. US5925762A.
-
El-Gamal, M. I., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(11), 2779. Available from: [Link]
-
Hsieh, C. H., et al. (2018). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Scientific Reports, 8(1), 1-9. Available from: [Link]
-
Tamami, B., Yeganeh, H., & Koohmareh, G. A. (2004). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. Iranian Polymer Journal, 13(3), 221-228. Available from: [Link]
Sources
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- 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Mutant B-Raf Kinase Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyrazine diaryl ureas: inhibitors of the receptor tyrosine kinase EphB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Use of 2,6-Dibromo-4-fluorophenyl isocyanate as a derivatization agent for HPLC
Application Note & Protocol
Sensitive Quantification of Primary and Secondary Amines in Pharmaceutical Matrices using 2,6-Dibromo-4-fluorophenyl isocyanate as a Pre-Column Derivatization Agent for HPLC-UV Analysis
Abstract
This application note presents a robust and sensitive method for the quantification of primary and secondary amines in complex pharmaceutical matrices. The protocol utilizes this compound as a novel pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) with UV detection. The isocyanate moiety reacts efficiently with amine functional groups to form stable, highly UV-active urea derivatives, significantly enhancing their detectability. This document provides a comprehensive guide, including the underlying chemical principles, a detailed step-by-step protocol for derivatization and HPLC analysis, and a complete method validation summary in accordance with ICH guidelines. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine quality control and drug development applications.
Introduction: The Rationale for Derivatization
In pharmaceutical analysis, many amine-containing compounds, including active pharmaceutical ingredients (APIs), impurities, and degradation products, lack a strong native chromophore, making their detection by UV-based HPLC challenging at low concentrations.[1] Chemical derivatization is a powerful technique to overcome this limitation by covalently attaching a "tag" to the analyte molecule.[2][3] This tag, or derivatizing agent, imparts desirable properties to the analyte, such as enhanced UV absorbance or fluorescence, improved chromatographic retention, and increased selectivity.[4]
Isocyanates are a class of highly reactive compounds that readily react with nucleophilic functional groups like primary and secondary amines to form stable urea derivatives.[2] Phenyl isocyanate and its derivatives have been successfully employed as derivatizing agents in HPLC.[5] This application note introduces this compound as a superior alternative. The presence of two bromine atoms and a fluorine atom on the phenyl ring provides several advantages:
-
Enhanced UV Absorbance: The halogen substituents shift the UV absorption maximum to a longer wavelength and increase the molar absorptivity of the derivative, leading to higher sensitivity and selectivity, as this region of the UV spectrum is often less crowded by matrix components.[6][7]
-
Improved Chromatographic Properties: The increased hydrophobicity of the resulting derivative enhances its retention on reversed-phase HPLC columns, allowing for better separation from polar matrix interferences.
-
High Reactivity: The electron-withdrawing nature of the halogens enhances the electrophilicity of the isocyanate carbon, promoting a rapid and complete reaction with amines under mild conditions.
The Derivatization Reaction: Mechanism and Optimization
The core of this method is the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate group, as depicted in Figure 1. The reaction is typically carried out in an aprotic organic solvent, such as acetonitrile or tetrahydrofuran, to prevent competing reactions with protic solvents. A tertiary amine base, such as triethylamine or diisopropylethylamine, is often added to catalyze the reaction and neutralize any acidic impurities.
Figure 1: Derivatization Reaction Mechanism
Caption: Reaction of an amine with this compound.
Key parameters for optimizing the derivatization reaction include the concentration of the derivatizing agent, reaction time, temperature, and pH (if an aqueous environment is unavoidable). A molar excess of the isocyanate reagent is used to ensure complete derivatization of the analyte.
Experimental Protocol
Materials and Reagents
-
This compound: (CAS: 76393-18-5), ≥97% purity.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized, 18 MΩ·cm.
-
Formic Acid: LC-MS grade.
-
Triethylamine (TEA): ≥99% purity.
-
Analyte Standard(s) and Sample(s): Accurately weighed.
-
Volumetric flasks, pipettes, and autosampler vials.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the amine analyte in acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create calibration standards (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount in acetonitrile to achieve a final concentration within the calibration range. Sonication may be used to aid dissolution. If necessary, filter the sample solution through a 0.45 µm syringe filter.
-
Derivatizing Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily.
Derivatization Procedure
The following workflow outlines the pre-column derivatization process:
Caption: Experimental workflow for the derivatization of amines.
Step-by-Step Protocol:
-
To an autosampler vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of the 10 mg/mL this compound solution.
-
Add 10 µL of triethylamine.
-
Cap the vial and vortex for 30 seconds.
-
Place the vial in a heating block at 60°C for 30 minutes to ensure complete reaction.
-
Cool the vial to room temperature.
-
The sample is now ready for HPLC analysis.
HPLC Method and Parameters
The separation of the derivatized amines is achieved using a reversed-phase C18 column. The increased hydrophobicity of the derivatives allows for the use of a simple mobile phase gradient.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters included specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing a blank (reagents only), a placebo sample, and a sample spiked with the analyte. The chromatograms showed no interfering peaks at the retention time of the derivatized analyte, demonstrating the specificity of the method.
Linearity and Range
Linearity was assessed by analyzing seven concentrations of the derivatized analyte ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity and Range Data
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
Accuracy
Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 3: Accuracy and Recovery Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 80% | 40 | 99.2 | 1.1 |
| 100% | 50 | 100.5 | 0.8 |
| 120% | 60 | 98.9 | 1.3 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate preparations of a standard solution (50 µg/mL) were analyzed.
Table 4: Precision Data
| Precision Level | Mean Peak Area | RSD (%) |
| Repeatability (Intra-day) | 2,295,400 | 0.9 |
| Intermediate Precision (Inter-day) | 2,310,150 | 1.4 |
Conclusion
This application note details a highly sensitive and reliable HPLC-UV method for the determination of primary and secondary amines using this compound as a pre-column derivatization agent. The method is straightforward, robust, and has been successfully validated, demonstrating its suitability for routine analysis in a quality control environment and for supporting drug development activities. The enhanced UV detectability and improved chromatographic performance offered by this reagent provide a significant advantage for the analysis of otherwise difficult-to-detect amine-containing compounds.
References
- Benchchem. (n.d.). Quantifying the Reproducibility of Amine and Phenol Derivatization for HPLC Analysis: A Comparative Guide.
- Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 367-374.
- PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- Chemistry LibreTexts. (2023). Derivatization.
- ResearchGate. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Sigma-Aldrich. (n.d.). This compound 97.
- ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- Harrizul, R., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
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- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2,6-Dibromo-4-fluorophenyl Isocyanate in the Synthesis of Novel Agrochemicals: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Chemical Intermediate
In the relentless pursuit of innovative and effective crop protection solutions, the strategic design and synthesis of novel agrochemicals are paramount. 2,6-Dibromo-4-fluorophenyl isocyanate, a highly reactive and uniquely substituted aromatic isocyanate, presents itself as a compelling building block for the development of next-generation herbicides and insecticides. The presence of two bromine atoms and a fluorine atom on the phenyl ring is anticipated to impart significant biological activity and favorable physicochemical properties to its derivatives. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the isocyanate group and modulate the binding affinity of the resulting agrochemicals to their target sites.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in the synthesis of agrochemicals. We will delve into the rationale behind its use, present detailed synthetic protocols for two promising classes of agrochemicals—phenylurea herbicides and phenylcarbamate insecticides—and discuss the structure-activity relationships that underpin their design.
Core Chemistry: The Versatile Reactivity of Isocyanates
The isocyanate functional group (-N=C=O) is a cornerstone of agrochemical synthesis due to its susceptibility to nucleophilic attack. This reactivity allows for the straightforward formation of stable urea and carbamate linkages, which are prevalent in a wide array of commercial pesticides. The general reaction schemes are depicted below:
-
Urea Formation: The reaction of an isocyanate with a primary or secondary amine yields a substituted urea. This is a fundamental reaction for the synthesis of many herbicides.
-
Carbamate Formation: The reaction of an isocyanate with an alcohol results in the formation of a carbamate. This linkage is a key feature of many insecticides that act as acetylcholinesterase inhibitors.
Application Note I: Synthesis of Phenylurea Herbicides
Rationale and Structure-Activity Relationship Insights
Phenylurea herbicides, such as Diuron, are a well-established class of compounds that primarily act by inhibiting photosynthesis at the photosystem II (PSII) complex in plants. The efficacy of these herbicides is highly dependent on the substitution pattern of the phenyl ring. The presence of electron-withdrawing groups, such as halogens, is often correlated with increased herbicidal activity. The 2,6-dibromo-4-fluoro substitution pattern of the title isocyanate is hypothesized to confer potent herbicidal properties to its urea derivatives. The bulky bromine atoms at the ortho positions may also influence the conformational preference of the molecule, potentially enhancing its binding to the target site.
Based on these principles, we propose the synthesis of N'-(2,6-Dibromo-4-fluorophenyl)-N,N-dimethylurea , an analog of the commercial herbicide Diuron.
Experimental Protocol: Synthesis of N'-(2,6-Dibromo-4-fluorophenyl)-N,N-dimethylurea
Objective: To synthesize a potential phenylurea herbicide from this compound and dimethylamine.
Materials:
-
This compound
-
Dimethylamine (40% solution in water or as a gas)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve 10.0 g (0.034 mol) of this compound in 100 mL of anhydrous toluene.
-
Amine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of dimethylamine (e.g., 40% in water, ensuring to use a slight molar excess) dropwise to the stirred isocyanate solution over a period of 30 minutes. Alternatively, bubble dimethylamine gas through the solution at a controlled rate.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the isocyanate spot.
-
Product Isolation: A white precipitate of the urea product will form. Filter the precipitate and wash it with a small amount of cold toluene, followed by cold diethyl ether to remove any unreacted starting materials.
-
Drying and Characterization: Dry the solid product under vacuum to a constant weight. The final product, N'-(2,6-Dibromo-4-fluorophenyl)-N,N-dimethylurea, should be a white to off-white solid. Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Table 1: Quantitative Data for the Synthesis of N'-(2,6-Dibromo-4-fluorophenyl)-N,N-dimethylurea
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Dimethylamine |
| Product | N'-(2,6-Dibromo-4-fluorophenyl)-N,N-dimethylurea |
| Theoretical Yield | 11.6 g |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
Diagram 1: Synthetic Workflow for N'-(2,6-Dibromo-4-fluorophenyl)-N,N-dimethylurea
Caption: Synthetic workflow for the preparation of a potential phenylurea herbicide.
Application Note II: Synthesis of Phenylcarbamate Insecticides
Rationale and Structure-Activity Relationship Insights
Phenylcarbamate insecticides are a significant class of crop protection agents that exert their toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in insects.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. The structure of the phenyl ring plays a crucial role in the binding of the carbamate to the active site of AChE. Halogenation of the phenyl ring can enhance the insecticidal potency of these compounds. The 2,6-dibromo-4-fluoro substitution is expected to provide a unique electronic and steric profile that could lead to potent and selective AChE inhibition.
Here, we propose the synthesis of a model O-Ethyl N-(2,6-dibromo-4-fluorophenyl)carbamate to demonstrate the utility of this compound in this application.
Experimental Protocol: Synthesis of O-Ethyl N-(2,6-dibromo-4-fluorophenyl)carbamate
Objective: To synthesize a potential phenylcarbamate insecticide from this compound and ethanol.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Toluene or Dichloromethane
-
Triethylamine (as a catalyst, optional)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 10.0 g (0.034 mol) of this compound in 100 mL of anhydrous toluene or dichloromethane.
-
Alcohol Addition: To the stirred solution, add a slight molar excess of anhydrous ethanol (e.g., 2.0 mL, ~0.034 mol). A catalytic amount of a tertiary amine like triethylamine (a few drops) can be added to accelerate the reaction, although it often proceeds without a catalyst.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 40-50°C for dichloromethane or 80-90°C for toluene) and stir for 2-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the isocyanate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure O-Ethyl N-(2,6-dibromo-4-fluorophenyl)carbamate as a crystalline solid. Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 2: Quantitative Data for the Synthesis of O-Ethyl N-(2,6-dibromo-4-fluorophenyl)carbamate
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Ethanol |
| Product | O-Ethyl N-(2,6-dibromo-4-fluorophenyl)carbamate |
| Theoretical Yield | 11.6 g |
| Expected Yield | 80-90% |
| Appearance | White crystalline solid |
| Melting Point | To be determined |
Diagram 2: Synthetic Workflow for O-Ethyl N-(2,6-dibromo-4-fluorophenyl)carbamate
Caption: Synthetic workflow for the preparation of a potential phenylcarbamate insecticide.
Conclusion and Future Directions
This compound is a promising and versatile intermediate for the synthesis of novel agrochemicals. The straightforward synthesis of phenylurea and phenylcarbamate derivatives, as outlined in this guide, opens avenues for the discovery of new herbicides and insecticides with potentially enhanced efficacy and unique properties. The protocols provided herein serve as a foundational framework for researchers to explore the vast chemical space accessible from this unique starting material. Further research should focus on the synthesis of a broader library of derivatives by varying the amine and alcohol components, followed by comprehensive biological screening to evaluate their herbicidal and insecticidal activities. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds for further development in the ongoing effort to secure global food production.
References
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]
-
Kohn, G. K., Ospenson, J. N., & Moore, J. E. (1965). Carbamate Insecticides, Some Structural Relationships of a Group of Simple Alkyl Phenyl N-Methylcarbamates to Anticholinesterase Activity. Journal of Agricultural and Food Chemistry, 13(3), 232–235. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
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Application Note & Protocol: Synthesis of N-(2,6-Dibromo-4-fluorophenyl)-N'-alkyl/aryl Ureas
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of substituted ureas via the reaction of 2,6-dibromo-4-fluorophenyl isocyanate with primary amines. The protocol details the reaction mechanism, safety precautions, a step-by-step experimental procedure, and methods for reaction monitoring and product purification. This guide is intended to provide researchers with the necessary information to safely and efficiently synthesize a diverse range of urea derivatives for applications in medicinal chemistry and materials science.
Introduction
The urea functional group is a cornerstone in the development of novel therapeutics and functional materials.[1] The synthesis of unsymmetrical ureas is most commonly and efficiently achieved through the reaction of an isocyanate with a primary or secondary amine.[2][3] This reaction proceeds via a nucleophilic addition mechanism and is generally high-yielding and clean.
This compound is a valuable building block in synthetic chemistry. The presence of two bromine atoms and a fluorine atom on the phenyl ring allows for further functionalization, making the resulting urea derivatives attractive scaffolds in drug discovery and materials science. This protocol outlines a general procedure for the reaction of this compound with a variety of primary amines.
Reaction Mechanism
The reaction proceeds through the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate. This is followed by a rapid proton transfer from the amine nitrogen to the oxygen, yielding the stable urea product.
Reaction Scheme:
Caption: General reaction of this compound with a primary amine.
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care in a well-ventilated fume hood.[4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.
-
Ventilation: All manipulations involving this compound should be performed in a certified chemical fume hood.[6][7]
-
Inhalation: Avoid breathing dust or vapors.[4][6] In case of inadequate ventilation, wear respiratory protection.[5]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[6][7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[7][8] Isocyanates react with water to produce carbon dioxide, which can lead to a pressure buildup in sealed containers.[9]
Experimental Protocol
This protocol provides a general procedure that can be adapted for various primary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | CAS: 76393-18-5.[8][10][11] Handle with care as per safety guidelines. |
| Primary Amine (Aliphatic or Aromatic) | Reagent Grade | Various | The choice of amine will determine the final product. Ensure the amine is dry. |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Various | Other aprotic solvents like DMF can also be used.[2] The choice of solvent may depend on the solubility of the starting materials and the final product. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent Grade | Various | For drying the organic layer during work-up. |
| Round-bottom flask | - | - | Size according to the reaction scale. |
| Magnetic stirrer and stir bar | - | - | - |
| Dropping funnel | - | - | For controlled addition of the isocyanate solution. |
| TLC plates (Silica gel 60 F254) | - | - | For reaction monitoring. |
Reaction Setup
Caption: A standard setup for the reaction of an isocyanate with an amine.
Step-by-Step Procedure
-
Preparation of the Amine Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM or THF). Stir the solution at room temperature.
-
Preparation of the Isocyanate Solution: In a separate dry flask, dissolve this compound (1.0 - 1.1 eq.) in the same anhydrous solvent.
-
Reaction: Slowly add the isocyanate solution to the stirred amine solution at room temperature using a dropping funnel. The reaction is often exothermic, and for reactive amines, it may be beneficial to cool the reaction mixture in an ice bath during the addition.[12]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15] The reaction is typically complete within a few hours at room temperature.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a small amount of water or methanol to react with any excess isocyanate.
-
If the product precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
If the product is soluble, transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized urea.
-
Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl stretch (typically around 1630-1680 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Reaction Workflow
Caption: Overall workflow for the synthesis of substituted ureas.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Ensure the amine is of good quality and the isocyanate has been stored properly to prevent degradation from moisture. Use anhydrous solvents. |
| Formation of symmetrical urea | Reaction of isocyanate with water | Ensure all glassware is dry and the reaction is performed under an inert atmosphere. Use anhydrous solvents. |
| Difficulty in product purification | Product is an oil or difficult to crystallize | Attempt purification by column chromatography. If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification. |
| Broad NMR peaks | Presence of rotamers or aggregation in solution | Acquire the NMR spectrum at an elevated temperature to potentially sharpen the peaks. |
References
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Urea formation via reaction of an isocyanate with an amine. - ResearchGate. (n.d.). Retrieved from [Link]
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.
-
BYJU'S. (n.d.). Carbylamine Reaction Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenyl isocyanate, 99%. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. Retrieved from [Link]
-
National Institutes of Health. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Retrieved from [Link]
- Google Patents. (n.d.). US8058469B2 - Method for making carbamates, ureas and isocyanates.
-
Allfluoro pharmaceutical co .ltd. (n.d.). This compound,76393-18-5. Retrieved from [Link]
Sources
- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2,6-二溴-4-氟苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 76393-18-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 11. This compound,76393-18-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 12. Direct Deamination of Primary Amines via Isodiazene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 14. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
2,6-Dibromo-4-fluorophenyl isocyanate reaction with alcohols to form carbamates
Application Note & Protocol Guide
Topic: Synthesis of Novel Carbamates via Reaction of 2,6-Dibromo-4-fluorophenyl Isocyanate with Alcohols for Applications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Halogenated Phenyl Carbamates in Medicinal Chemistry
Carbamates are a cornerstone structural motif in modern pharmacology and agrochemistry.[1][2] Their unique combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity makes them valuable as bioisosteres for amide bonds, leading to improved pharmacokinetic profiles in drug candidates. The reaction between an isocyanate and an alcohol stands as one of the most efficient and direct routes to their synthesis.[3][4]
This guide focuses on a specific, highly functionalized reagent: This compound . The strategic incorporation of a polyhalogenated phenyl ring offers several distinct advantages in the context of drug discovery:
-
Modulation of Physicochemical Properties: The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, while the bulky bromine atoms can provide steric hindrance or engage in halogen bonding, a crucial interaction in protein-ligand binding.
-
Scaffold for Library Synthesis: The isocyanate group provides a reliable reactive handle for coupling with a diverse range of alcohols, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Chemical Handle for Further Functionalization: The bromine atoms can serve as points for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for late-stage diversification of lead compounds.
This document serves as a comprehensive guide, detailing the underlying reaction mechanism, providing robust experimental protocols for both single-compound synthesis and parallel library generation, and outlining methods for product characterization and troubleshooting.
Reaction Mechanism and Guiding Principles
The formation of a carbamate from an isocyanate and an alcohol is a classic example of nucleophilic addition. The reaction proceeds through a well-understood mechanism that is critical for optimizing reaction conditions.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O).
-
Intermediate Formation: This attack forms a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate occurs, often facilitated by other alcohol molecules acting as a proton shuttle.[5] This step neutralizes the intermediate and yields the stable carbamate product.
The reactivity of the this compound is significantly influenced by the electronic and steric effects of its substituents:
-
Electronic Effects: The electron-withdrawing nature of the fluorine and bromine atoms increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and generally accelerating the reaction rate compared to non-halogenated phenyl isocyanates.[6]
-
Steric Effects: The two ortho-bromine atoms provide significant steric hindrance around the isocyanate group. While this does not prevent the reaction, it can influence the rate, particularly with bulky secondary or tertiary alcohols.
Below is a diagram illustrating the reaction workflow and the core chemical transformation.
Caption: High-level workflow and core chemical transformation.
Experimental Protocols
Safety First: this compound is a reactive chemical. It is a suspected lachrymator and is harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Isocyanates are also moisture-sensitive; exposure to water will lead to the formation of an unstable carbamic acid, which decomposes to the corresponding aniline and carbon dioxide, leading to undesired side products and potential pressure buildup in sealed vessels.
Protocol A: General Procedure for Single Carbamate Synthesis
This protocol is designed for the synthesis of a single carbamate on a typical laboratory scale (e.g., 0.5-5 mmol).
Materials and Reagents:
-
This compound
-
Desired alcohol (primary, secondary, or phenol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere of nitrogen, add the desired alcohol (1.0 equivalent).
-
Solvent Addition: Dissolve the alcohol in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M. Cool the solution to 0 °C using an ice bath.
-
Isocyanate Addition: In a separate, dry vial, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred alcohol solution at 0 °C over 5-10 minutes.
-
Causality Note: Adding the isocyanate slowly at 0 °C helps to dissipate the exothermic heat of reaction and minimize the formation of side products, such as allophanates (from reaction with the carbamate product).[7] Using a slight excess of the isocyanate ensures full consumption of the potentially more valuable alcohol.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
Workup:
-
Once the reaction is complete, quench any excess isocyanate by adding a small amount of methanol (approx. 0.2 mL) and stirring for 15 minutes.
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Causality Note: The bicarbonate wash removes any acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure carbamate product.[8][9]
Protocol B: Parallel Synthesis for Carbamate Library Generation
This protocol is adapted for high-throughput synthesis in a multi-well plate format, ideal for generating a library for SAR studies.
Materials and Reagents:
-
Stock solution of this compound in anhydrous THF (e.g., 0.5 M)
-
A diverse library of alcohols in individual vials or a pre-plated format
-
Anhydrous THF or DCM
-
Scavenger resin (e.g., aminomethylated polystyrene)
-
Multi-well reaction block or deep-well plates
-
Automated liquid handler or multichannel pipette
Step-by-Step Procedure:
-
Alcohol Plating: To each well of a multi-well reaction block, add the desired alcohol (1.0 equivalent, typically 10-50 µmol) as a solution in anhydrous THF.
-
Isocyanate Addition: Using a liquid handler or multichannel pipette, dispense the stock solution of this compound (1.05 equivalents) into each well.
-
Reaction Incubation: Seal the reaction block and allow it to shake at room temperature for 4-24 hours.
-
High-Throughput Quenching & Workup:
-
Add a scavenger resin (e.g., aminomethylated polystyrene, ~3 equivalents relative to the excess isocyanate) to each well. Shake for an additional 2-4 hours.
-
Causality Note: The scavenger resin covalently binds and removes the excess isocyanate, simplifying purification by converting it into a solid-supported urea that can be easily filtered off.
-
-
Isolation: Filter the contents of each well through a filter plate to remove the scavenger resin.
-
Analysis and Purification:
-
Analyze the crude products directly by LC-MS to determine purity and confirm product formation.
-
If higher purity is required, perform high-throughput purification using automated parallel flash chromatography or solid-phase extraction (SPE).[10]
-
Data Presentation & Product Characterization
The reaction is generally high-yielding and tolerant of various functional groups. Below is a table summarizing expected outcomes with different classes of alcohols.
| Alcohol Type | Substrate Example | Typical Reaction Time | Expected Yield (%) | Notes |
| Primary Aliphatic | 1-Butanol | 1-3 hours | >90% | Fast and clean reaction. |
| Secondary Aliphatic | Isopropanol | 4-8 hours | 75-90% | Slower due to increased steric hindrance from the alcohol.[5] |
| Benzylic | Benzyl Alcohol | 1-2 hours | >95% | Highly reactive due to the stability of the benzylic position. |
| Phenolic | Phenol | 12-24 hours | 60-80% | Slower reaction due to the lower nucleophilicity of the phenolic oxygen. A mild base may be needed. |
Analytical Characterization of the Carbamate Product:
A rigorous characterization is essential to confirm the structure and purity of the synthesized carbamates.
-
¹H NMR Spectroscopy:
-
Carbamate N-H: A broad singlet typically appearing between δ 7.0-9.5 ppm.
-
Aromatic Protons: A singlet or a narrow triplet (due to coupling with ¹⁹F) for the proton at the C5 position of the phenyl ring, typically between δ 7.0-7.5 ppm.
-
Alcohol Moiety Protons: Signals corresponding to the R-group from the alcohol, with the protons on the carbon attached to the carbamate oxygen (R-O-C=O) typically shifted downfield.
-
-
¹³C NMR Spectroscopy:
-
Carbamate Carbonyl (C=O): A characteristic signal in the range of δ 150-155 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbons attached to bromine (C2, C6) and fluorine (C4) will show characteristic shifts and coupling patterns. For instance, the C-F bond will result in a large one-bond coupling constant (¹JCF).
-
-
¹⁹F NMR Spectroscopy:
-
A singlet or multiplet corresponding to the single fluorine atom on the aromatic ring. This is a powerful tool for confirming the presence of the fluoro-phenyl moiety.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) or, more commonly in ESI-MS, the protonated molecular ion ([M+H]⁺) or sodium adduct ([M+Na]⁺) should be observed, confirming the molecular weight of the product. The characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for M, M+2, M+4) will be a definitive signature.
-
-
High-Performance Liquid Chromatography (HPLC):
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive alcohol (e.g., tertiary alcohol).2. Decomposed isocyanate due to moisture. | 1. For hindered alcohols, add a catalyst like dibutyltin dilaurate (DBTDL) or increase the reaction temperature.[12]2. Use freshly opened or purified isocyanate and ensure all glassware and solvents are scrupulously dry. |
| Formation of Side Products | 1. Excess isocyanate reacting with product (allophanate).2. Symmetrical urea from moisture. | 1. Use a 1:1 stoichiometry or a slight excess of the alcohol. Add the isocyanate slowly at 0 °C.2. Maintain a strict inert and anhydrous environment throughout the reaction. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | 1. Adjust the polarity of the chromatography eluent.2. Consider an alternative purification method like recrystallization or preparative HPLC. |
| Reaction Stalls | Low nucleophilicity of the alcohol (e.g., electron-deficient phenol). | Add a non-nucleophilic base (e.g., triethylamine, DBU) to deprotonate the alcohol and increase its nucleophilicity. Use a more polar aprotic solvent like DMF, but ensure it is anhydrous. |
Conclusion
The reaction of this compound with alcohols is a robust, efficient, and versatile method for synthesizing novel carbamates. The resulting products are highly functionalized scaffolds that are of significant interest in drug discovery and medicinal chemistry. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably generate diverse libraries of these valuable compounds for biological evaluation, accelerating the discovery of new therapeutic agents.
References
- Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
- A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics.
- Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions.
- Synthesis of carbamates by carbamoyl
- Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts.
- NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastew
- NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research.
- 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. Journal of the Japan Petroleum Institute.
- Chromatographic Determination of Carbamate Pesticides in Environmental Samples.
- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry Letters.
- Synthesis of carbamate compounds.
- Effective Analysis Carbamate Pesticides.
- N-Methylcarbamates by High Performance Liquid Chrom
- Mechanism of Isocyanate Reactions with Ethanol.
- Application Notes and Protocols for Carbamate Synthesis Using 4-Benzyloxyphenyl Isocyan
- Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chrom
- Synthetic methods of carbamate synthesis.
- Process for the preparation of aromatic carbamates and isocyanates.
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers (Basel).
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- The reaction of o -hydroxybenzyl alcohol with phenyl isocyanate in polar solvents.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
- Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini Reviews in Medicinal Chemistry.
- Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
Sources
- 1. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sepscience.com [sepscience.com]
- 12. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Cross-Coupling Reactions of 2,6-Dibromo-4-fluorophenyl isocyanate
Introduction
2,6-Dibromo-4-fluorophenyl isocyanate is a highly versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring two reactive bromine atoms flanking an isocyanate group and a fluorine atom on the phenyl ring, offers multiple points for diversification through cross-coupling reactions. This guide provides detailed application notes and protocols for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on this substrate, with a focus on achieving mono- or di-functionalization of the bromine atoms while preserving the integrity of the valuable isocyanate moiety. The isocyanate group is a powerful synthon, readily reacting with a wide range of nucleophiles to form ureas, carbamates, and other important functional groups, making this substrate particularly attractive for the rapid construction of molecular libraries.[1][2]
Scientific Integrity and Logic: Navigating the Challenges
The primary challenge in performing cross-coupling reactions on this compound lies in the inherent reactivity of the isocyanate group. This functional group is susceptible to nucleophilic attack and can be sensitive to the basic and sometimes aqueous conditions typically employed in many cross-coupling protocols.[3] Therefore, careful selection of reaction parameters is paramount to ensure the desired C-C or C-N bond formation at the bromine positions occurs chemoselectively, without undesired reactions of the isocyanate.
Key Considerations for Preserving the Isocyanate Group:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the isocyanate to the corresponding amine, which can then potentially participate in side reactions. Therefore, the use of anhydrous solvents and reagents is strongly recommended.
-
Choice of Base: Strong bases, particularly hydroxide bases, should be avoided as they can promote isocyanate hydrolysis or other undesired reactions. Milder bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), or organic bases (e.g., triethylamine, DIPEA) are generally preferred.[4][5]
-
Reaction Temperature: While many cross-coupling reactions require elevated temperatures, prolonged heating can lead to the decomposition or polymerization of the isocyanate. It is advisable to conduct reactions at the lowest effective temperature and for the shortest possible duration.
-
Ligand Selection: The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often effective in promoting the desired cross-coupling at lower temperatures and with lower catalyst loadings, which can be beneficial for preserving sensitive functional groups.[6][7]
Regioselectivity in Di-ortho-Substituted Systems
The two bromine atoms in this compound are chemically equivalent due to the molecule's symmetry. Therefore, achieving selective mono-functionalization requires careful control over the reaction stoichiometry. By using a slight excess of the isocyanate substrate relative to the coupling partner (e.g., 1.1-1.2 equivalents), the formation of the mono-substituted product can be favored. To achieve di-substitution, an excess of the coupling partner and prolonged reaction times are typically necessary.
PART 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[4][5] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.
Protocol for Mono-Arylation (Suzuki-Miyaura)
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To the reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equiv.), the desired arylboronic acid (1.0 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition for Mono-arylation | Condition for Di-arylation | Justification |
| Stoichiometry | 1.1 equiv. Isocyanate / 1.0 equiv. Boronic Acid | 1.0 equiv. Isocyanate / 2.2 equiv. Boronic Acid | Controls the extent of substitution. |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient coupling.[7] |
| Base | K₂CO₃ (anhydrous) | K₂CO₃ (anhydrous) | Mild base to minimize isocyanate side reactions.[4] |
| Solvent | 1,4-Dioxane (anhydrous) | 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial for isocyanate stability. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperature and longer reaction time for di-substitution. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle for the arylation of this compound.
PART 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted aromatic compounds.[8][9]
Protocol for Mono-alkynylation (Sonogashira)
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous, deoxygenated reaction vessel
-
Magnetic stirrer
Procedure:
-
To the reaction vessel under an inert atmosphere, add this compound (1.1 equiv.), the terminal alkyne (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Add anhydrous THF, followed by anhydrous Et₃N.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Condition for Mono-alkynylation | Condition for Di-alkynylation | Justification |
| Stoichiometry | 1.1 equiv. Isocyanate / 1.0 equiv. Alkyne | 1.0 equiv. Isocyanate / 2.2 equiv. Alkyne | Controls the extent of substitution. |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI | Standard catalyst system for Sonogashira coupling.[8] |
| Base | Triethylamine (anhydrous) | Triethylamine (anhydrous) | Acts as both a base and a solvent, and is generally compatible with isocyanates under anhydrous conditions. |
| Solvent | THF (anhydrous) | THF (anhydrous) | Anhydrous conditions are essential. |
| Temperature | Room Temperature | Room Temperature to 40 °C | Mild conditions are often sufficient for Sonogashira reactions. |
Visualization: Sonogashira Catalytic Cycle
Caption: Sonogashira catalytic cycle for the alkynylation of this compound.
PART 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines onto the aromatic core.[6][7]
Protocol for Mono-amination (Buchwald-Hartwig)
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Anhydrous, deoxygenated reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
To the reaction vessel under an inert atmosphere, add NaOt-Bu (1.4 equiv.).
-
In a separate vial, dissolve this compound (1.1 equiv.), the amine (1.0 equiv.), Pd₂(dba)₃ (1 mol%), and XPhos (2.2 mol%) in anhydrous toluene.
-
Add the solution from step 2 to the reaction vessel containing the base.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition for Mono-amination | Condition for Di-amination | Justification |
| Stoichiometry | 1.1 equiv. Isocyanate / 1.0 equiv. Amine | 1.0 equiv. Isocyanate / 2.2 equiv. Amine | Controls the extent of substitution. |
| Catalyst | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / XPhos | XPhos is a highly effective ligand for a broad range of amines.[7] |
| Base | NaOt-Bu | NaOt-Bu | A strong, non-nucleophilic base suitable for amination, but must be used under strictly anhydrous conditions. |
| Solvent | Toluene (anhydrous) | Toluene (anhydrous) | Anhydrous conditions are critical to prevent isocyanate reaction with the base. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperature and longer reaction time for di-substitution. |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig amination catalytic cycle for the C-N bond formation on this compound.
Conclusion
The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. By carefully controlling the reaction conditions, particularly the choice of base and the exclusion of water, it is possible to selectively functionalize the bromine atoms through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions while preserving the valuable isocyanate moiety. These methods open up avenues for the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. It is important to note that while these protocols are based on established principles, optimization may be necessary for specific substrates and desired outcomes.
References
-
Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Journal of the American Chemical Society, 134(27), 11132–11135. [Link]
-
Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas. Journal of the American Chemical Society, 134(27), 11132–11135. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of organic chemistry, 79(10), 4477–4483. [Link]
-
Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-catalyzed Cross-Coupling of Aryl Chlorides and Triflates With Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Journal of the American Chemical Society, 134(27), 11132-11135. [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of ureas from Boc-protected amines. Retrieved from [Link]
-
de la Torre, A., & Ruijter, E. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules (Basel, Switzerland), 25(21), 4930. [Link]
-
Chemical Society Reviews. (2024). C–H functionalization enabled by multiple isocyanides. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances in Isocyanate Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐substituted Phenyl Isocyanides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]
-
ACS Publications. (2021). Chemoselective Reactions of Isocyanates with Secondary Amides: One-Pot Construction of 2,3-Dialkyl-Substituted Quinazolinones. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross‐coupling of isocyanates. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. Retrieved from [Link]
-
NIH. (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Retrieved from [Link]
-
MDPI. (n.d.). Base-Catalyzed Pathway Towards Isocyanate Derivatives of Silsesquioxanes. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
-
NIH. (n.d.). Coupling of Vinyl Aziridines and Isocyanates. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
PubMed. (2022). Blue Light-Promoted Cross-Coupling of α-Diazo Esters with Isocyanides: Synthesis of Ester-Functionalized Ketenimines. Retrieved from [Link]
-
NIH. (n.d.). Blue Light-Promoted Cross-Coupling of α-Diazo Esters with Isocyanides: Synthesis of Ester-Functionalized Ketenimines. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Hydro-coupling of isocyanates promoted by 1,2-bis(arylimino)acenaphthene aluminum hydrides. Retrieved from [Link]
-
PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chemical Science. (n.d.). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical reactivity of the protected isocyanate (PI) slide coating, forming urea and carbamate linkages. Retrieved from [Link]
- Google Patents. (n.d.). WO2020163092A1 - Phenyl isocyanate conversion process.
-
Figshare. (n.d.). Collection - One-Pot Synthesis of Ureas from Boc-Protected Amines - The Journal of Organic Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed amidation of carbazole derivatives via hydroamination of isocyanates. Retrieved from [Link]
-
PubMed. (n.d.). A water-stable protected isocyanate glass array substrate. Retrieved from [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Base-Catalyzed Pathway Towards Isocyanate Derivatives of Silsesquioxanes | MDPI [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Novel Halogenated Aromatic Polymers via Living Anionic Polymerization of 2,6-Dibromo-4-fluorophenyl isocyanate
Introduction: The Promise of Halogenated Polyisocyanates in Advanced Drug Delivery
The strategic incorporation of halogen atoms, particularly fluorine, into polymer backbones has emerged as a powerful tool in the design of advanced materials for biomedical applications.[1][2] Fluorinated polymers often exhibit a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability of encapsulated therapeutic agents.[1][2] The strong carbon-fluorine bond contributes to the thermal and chemical stability of these polymers, which can be advantageous for creating robust drug delivery vehicles.[1] This application note provides a detailed protocol and scientific rationale for the synthesis of a novel polyisocyanate derived from 2,6-Dibromo-4-fluorophenyl isocyanate. The presence of ortho-dibromo and para-fluoro substituents is anticipated to impart unique conformational and electronic properties to the resulting polymer, making it a compelling candidate for investigation in drug development and materials science.
Polyisocyanates are a class of polymers known for their rigid-rod helical conformations, which can mimic the secondary structures of peptides.[1] The synthesis of well-defined polyisocyanates with controlled molecular weight and low polydispersity can be achieved through living anionic polymerization.[1][3] This technique allows for the precise construction of polymer chains, a critical requirement for creating materials with reproducible and predictable properties for applications such as drug delivery.[4] This guide will detail a proposed methodology for the living anionic polymerization of this compound, offering researchers a robust starting point for the exploration of this novel polymer.
Materials and Equipment
Materials:
-
This compound (monomer, synthesis required or custom order)
-
Sodium benzanilide (initiator, to be prepared fresh)
-
Anhydrous Tetrahydrofuran (THF, inhibitor-free, freshly distilled from sodium/benzophenone ketyl)
-
Anhydrous N,N-Dimethylformamide (DMF, freshly distilled under reduced pressure)
-
Methanol (for termination)
-
Argon or Nitrogen gas (high purity, for inert atmosphere)
-
Benzanilide
-
Sodium hydride (60% dispersion in mineral oil)
-
Hexane (anhydrous)
-
Standard laboratory glassware (Schlenk flasks, syringes, cannulas)
-
Magnetic stir bars and stir plate
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Gel Permeation Chromatography (GPC) system for molecular weight and polydispersity analysis
-
Fourier-Transform Infrared (FT-IR) Spectrometer for functional group analysis
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F) for structural characterization
-
Circular Dichroism (CD) Spectrometer for analysis of helical conformation (optional)
Experimental Protocols
PART 1: Preparation of the Initiator (Sodium Benzanilide)
Sodium benzanilide is a suitable initiator for the anionic polymerization of isocyanates.[3] It is crucial to prepare this initiator fresh before each polymerization to ensure high activity.
Step-by-Step Protocol:
-
Preparation of the Schlenk Flask: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of inert gas.
-
Addition of Reagents: Under a positive pressure of argon, add sodium hydride (NaH, 60% dispersion, 0.1 g, 2.5 mmol) to the flask. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time via cannula.
-
Addition of Benzanilide and Solvent: Add benzanilide (0.49 g, 2.5 mmol) and anhydrous THF (20 mL) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction is complete when the evolution of hydrogen gas ceases (typically 2-4 hours), and the solution becomes homogeneous and may develop a characteristic color. This solution of sodium benzanilide in THF is now ready to be used as the initiator. The concentration can be determined by titration if desired.
PART 2: Living Anionic Polymerization of this compound
The proposed protocol for the polymerization of this compound is based on established methods for the living anionic polymerization of other aromatic isocyanates. The electron-withdrawing nature of the halogen substituents is expected to increase the electrophilicity of the isocyanate carbon, potentially leading to a rapid polymerization. The steric bulk of the two ortho-bromo groups may influence the polymer's helical structure and solubility.
Workflow Diagram:
Sources
Application Note: Strategic Bioconjugation Utilizing 2,6-Dibromo-4-fluorophenyl Isocyanate for Stable Protein Modification
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 2,6-Dibromo-4-fluorophenyl isocyanate as a robust reagent for the bioconjugation of proteins. We delve into the chemical principles underpinning its reactivity towards primary amines, particularly the ε-amino group of lysine residues, leading to the formation of exceptionally stable urea linkages. The unique electronic properties conferred by the dibromo and fluoro substituents are discussed in the context of reaction kinetics and conjugate stability. This document is intended for researchers, scientists, and drug development professionals seeking advanced and reliable methods for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs) and other modified protein therapeutics.
Introduction: The Need for Precision in Bioconjugation
The field of biotherapeutics is increasingly reliant on the precise chemical modification of proteins to enhance their efficacy, stability, and targeting capabilities. While a variety of reagents are available for protein conjugation, the demand for highly stable and well-characterized linkages remains paramount.[] Isocyanates, as a class of reagents, react efficiently with the abundant lysine residues on the surface of proteins to form stable urea bonds.[2][3] This application note focuses on a specialized aryl isocyanate, this compound, and elucidates its potential as a superior tool for modern bioconjugation strategies.
The strategic placement of two bromine atoms ortho to the isocyanate group, combined with a fluorine atom at the para position, offers distinct advantages. The electron-withdrawing nature of the halogens is postulated to enhance the electrophilicity of the isocyanate carbon, potentially leading to faster reaction kinetics. Furthermore, the steric hindrance provided by the ortho-bromo groups may influence the selectivity of the conjugation reaction. The resulting aryl-urea bond is noted for its high stability under physiological conditions, a critical attribute for long-circulating bioconjugates.[4]
Reaction Mechanism and Reagent Properties
The fundamental reaction involves the nucleophilic attack of a primary amine, such as the ε-amino group of a lysine residue, on the electrophilic carbon of the isocyanate group. This concerted reaction proceeds without the need for a catalyst and forms a stable urea linkage.
Key Properties of this compound
| Property | Value | Source |
| CAS Number | 76393-18-5 | |
| Molecular Formula | C₇H₂Br₂FNO | |
| Molecular Weight | 294.90 g/mol | |
| Appearance | Off-white to light yellow crystalline solid | Inferred |
| Solubility | Soluble in aprotic organic solvents (e.g., DMF, DMSO) | Inferred |
| Reactivity | Highly reactive towards nucleophiles, particularly primary amines | General isocyanate chemistry |
Mechanistic Pathway
The reaction mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the lysine's primary amine attacks the carbonyl carbon of the isocyanate. A subsequent proton transfer results in the formation of the stable urea bond.
Caption: Reaction of a protein's lysine residue with this compound to form a stable urea-linked bioconjugate.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a model protein, such as a monoclonal antibody (mAb). Optimization of reaction conditions, including stoichiometry, pH, and incubation time, is recommended for each specific biomolecule.
Materials and Reagents
-
Target protein (e.g., mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)
Step-by-Step Conjugation Protocol
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the amine-free reaction buffer.
-
Ensure the buffer does not contain primary or secondary amines (e.g., Tris), as these will compete with the protein for reaction with the isocyanate.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10-20 mM.
-
Note: Isocyanates are sensitive to moisture; use anhydrous solvents and handle the reagent in a dry environment.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the isocyanate stock solution to the protein solution with gentle mixing. A starting point is a 5-10 fold molar excess of the isocyanate over the protein.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry.
-
-
Quenching the Reaction:
-
After the desired reaction time, quench any unreacted isocyanate by adding a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Remove unreacted small molecules and reaction byproducts by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[]
-
The choice of purification method will depend on the scale of the reaction and the properties of the protein.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the bioconjugation of proteins using this compound.
Characterization of the Bioconjugate
Thorough characterization of the resulting bioconjugate is essential to ensure its quality, homogeneity, and desired functional properties. A combination of analytical techniques should be employed.
Determination of Drug-to-Protein Ratio (DPR)
The average number of small molecules conjugated to each protein, or the drug-to-protein ratio (DPR), can be determined using several methods:
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, the DPR can be calculated from the absorbance spectra of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC can separate protein species with different numbers of conjugated hydrophobic molecules, providing a distribution of the DPR.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact conjugate can provide a precise mass, from which the DPR can be calculated.[5][6]
Site of Conjugation
Identifying the specific lysine residues that have been modified is crucial for understanding the structure-activity relationship of the bioconjugate. This is typically achieved through:
-
Peptide Mapping: The bioconjugate is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Modified peptides can be identified by their mass shift, and the site of modification can be pinpointed through fragmentation analysis.
Purity and Aggregation
-
Size-Exclusion Chromatography (SEC)-HPLC: SEC is a powerful technique for assessing the purity of the bioconjugate and detecting the presence of aggregates or fragments.[8]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the purity of the conjugate and confirm the increase in molecular weight upon conjugation.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Increase the molar excess of the isocyanate.
-
Optimize the reaction pH (typically between 7.4 and 8.5 for lysine labeling).
-
Increase the reaction time or temperature.
-
Ensure the protein buffer is free of competing nucleophiles.
-
-
Protein Aggregation:
-
Reduce the molar excess of the isocyanate.
-
Perform the reaction at a lower temperature (e.g., 4°C).
-
Include excipients in the reaction buffer that are known to stabilize the protein.
-
-
Reagent Instability:
-
Always use anhydrous solvents for preparing the isocyanate stock solution.
-
Prepare the stock solution immediately before use.
-
Avoid repeated freeze-thaw cycles of the reagent.
-
Conclusion
This compound represents a valuable addition to the bioconjugation toolkit. Its efficient reaction with primary amines to form highly stable urea linkages, coupled with the potential for modulated reactivity due to its specific halogenation pattern, makes it an attractive choice for the development of robust and well-defined bioconjugates. The protocols and characterization strategies outlined in this application note provide a solid foundation for researchers to explore the utility of this promising reagent in their own drug development and research endeavors.
References
-
Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry. [Link]
-
Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. MDPI. [Link]
-
Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. [Link]
-
Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC. [Link]
-
Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. [Link]
-
protein purification by hplc: a high-precision technique in biochemistry. Medium. [Link]
-
High-Efficiency Protein Purification by HPLC. Phenomenex. [Link]
-
Induced Bioconjugation via On-Demand Isocyanate Formation. PubMed. [Link]
-
A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Publications. [Link]
-
A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC - NIH. [Link]
-
Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI. [Link]
-
Arylation Chemistry for Bioconjugation. PMC - PubMed Central. [Link]
-
Perfect Partners: Biocatalytic Halogenation and Metal Catalysis for Protein Bioconjugation. Wiley Online Library. [Link]
-
Dynamic urea bond for the design of reversible and self-healing polymers. NIH. [Link]
-
Dynamic covalent urea bonds and their potential for development of self-healing polymer materials. SciSpace. [Link]
-
Induced Bioconjugation via On-Demand Isocyanate Formation. ResearchGate. [Link]
-
Urea-forming DNA bioconjugation with a variety of alkylazides. ResearchGate. [Link]
-
Isocyanate functional groups and lysine primary amino groups reaction. ResearchGate. [Link]
-
Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. [Link]
-
Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. PMC - NIH. [Link]
-
Dynamic covalent urea bonds and their potential for development of self-healing polymer materials. RSC Publishing. [Link]
-
A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. PMC - NIH. [Link]
Sources
- 2. pubs.acs.org [pubs.acs.org]
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- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cellmosaic.com [cellmosaic.com]
Troubleshooting & Optimization
How to prevent self-polymerization of 2,6-Dibromo-4-fluorophenyl isocyanate
Welcome to the technical support center for 2,6-Dibromo-4-fluorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the self-polymerization of this highly reactive compound. Our goal is to equip you with the knowledge to ensure the stability and successful application of this compound in your experiments.
Understanding the Challenge: The Reactivity of this compound
This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and materials. However, its utility is matched by its inherent reactivity. The isocyanate functional group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its desired synthetic transformations but also the root cause of its propensity to self-polymerize, primarily through trimerization to form isocyanurates.
The presence of two bromine atoms and a fluorine atom on the phenyl ring significantly influences the reactivity of the isocyanate group. The electron-withdrawing nature of these halogens increases the electrophilicity of the isocyanate carbon, making it even more susceptible to nucleophilic attack and, consequently, more prone to polymerization than many other aryl isocyanates.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound polymerization?
A1: The onset of polymerization can be identified by several observable changes:
-
Increased Viscosity: A noticeable thickening of the liquid or solution.
-
Precipitate Formation: The appearance of a white or off-white solid, which is the insoluble polymer.[1]
-
Discoloration: A change in the color of the material.
-
Heat Generation: Polymerization is an exothermic process, and a rise in temperature can be a sign of uncontrolled reaction.
Q2: What are the main factors that trigger the self-polymerization of this isocyanate?
A2: The primary triggers for self-polymerization are:
-
Moisture: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2][3][4] The newly formed amine can then react with another isocyanate molecule, initiating a polymerization cascade.[5]
-
Elevated Temperatures: Higher temperatures increase the rate of reaction, including the polymerization side reaction.[6] For many isocyanate reactions, maintaining a temperature between 0°C and 60°C is advisable, depending on the specific reaction kinetics.[7]
-
Presence of Catalysts: Certain compounds can catalyze the trimerization of isocyanates, including bases (like tertiary amines), metal salts (such as potassium octoate), and even trace impurities.[8][9][10]
-
Light Exposure: UV light can provide the energy to initiate polymerization.
Q3: Can I use common laboratory solvents with this compound?
A3: Extreme care must be taken when selecting a solvent. The solvent must be anhydrous and inert towards the isocyanate group. Protic solvents such as water, alcohols, and primary or secondary amines will react with the isocyanate and should be strictly avoided.[11][12] Suitable solvents include anhydrous toluene, xylenes, chlorinated hydrocarbons, and ethers.[1][13] Always use freshly distilled, anhydrous solvents from a reliable source.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the handling and use of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Gradual increase in viscosity of the isocyanate solution. | Slow, uncontrolled polymerization is occurring.[1] | • Lower the storage or reaction temperature.[1] • Ensure the use of scrupulously anhydrous solvents and reagents.[1] • Consider adding a recommended polymerization inhibitor.[1] • Work with more dilute solutions. |
| Formation of a white, insoluble precipitate. | This is likely the formation of the isocyanurate trimer or other insoluble polymers due to polymerization.[1] | • Filter the solution to remove the precipitate. • Re-evaluate storage and handling procedures to prevent future polymerization. • Confirm the identity of the precipitate using analytical techniques like FTIR spectroscopy. |
| The reaction with a desired nucleophile is sluggish or incomplete. | The isocyanate may have partially polymerized, reducing the concentration of the active monomer. | • Use fresh, unpolymerized this compound. • Re-verify the purity of the isocyanate before use. • Ensure the reaction conditions (temperature, catalyst) are optimal for the desired transformation. |
| Discoloration of the isocyanate or its solution. | This can indicate thermal degradation or the formation of side products. | • Store the isocyanate at the recommended low temperature and protected from light. • Use the material promptly after opening the container. |
Experimental Protocols: Prevention and Control
Protocol 1: Proper Storage of this compound
The most critical step in preventing self-polymerization is proper storage.
Materials:
-
This compound in its original, sealed container.
-
A refrigerator or freezer dedicated to chemical storage, capable of maintaining a temperature of 2-8°C.[14]
-
Inert gas (dry nitrogen or argon).
-
Schlenk line or glove box (recommended for handling).
Procedure:
-
Inspect upon Receipt: Upon receiving the material, inspect the container for any signs of damage or leakage.
-
Maintain a Cold, Dark Environment: Store the unopened container in a refrigerator at 2-8°C.[14] The storage area should be dark to prevent light-induced polymerization.
-
Inert Atmosphere is Crucial: Isocyanates are sensitive to moisture.[4][15] Once the container is opened, it is imperative to handle it under an inert atmosphere of dry nitrogen or argon to prevent exposure to atmospheric moisture.
-
Blanket with Inert Gas: Before resealing the container, flush the headspace with a gentle stream of dry nitrogen or argon. This displaces any air and moisture that may have entered.
-
Tightly Seal: Ensure the container is tightly sealed to maintain the inert atmosphere.
Protocol 2: Use of Stabilizers for Long-Term Storage or in Solution
For extended storage or when preparing stock solutions, the addition of a stabilizer is highly recommended.
Materials:
-
This compound.
-
Anhydrous, inert solvent (e.g., toluene).
-
Stabilizer:
Procedure:
-
Work under Inert Atmosphere: All manipulations should be performed under a dry nitrogen or argon atmosphere.
-
Prepare a Stock Solution (if needed): If preparing a stock solution, dissolve the this compound in the chosen anhydrous, inert solvent to the desired concentration.
-
Add the Stabilizer:
-
For Hindered Phenols or Acid Chlorides: Add the stabilizer at a low concentration, typically in the range of 10-5000 ppm.[18]
-
For Acidic Gases: Bubble a slow stream of dry carbon dioxide or sulfur dioxide through the isocyanate or its solution for a few minutes.[17] Carbon dioxide is often preferred as it is less likely to cause discoloration.[17]
-
-
Store Appropriately: Store the stabilized solution at 2-8°C under an inert atmosphere and protected from light.
Causality Explained: Stabilizers work by inhibiting the initial steps of the polymerization cascade. Acidic compounds can neutralize basic impurities that might otherwise catalyze polymerization. Hindered phenols can act as radical scavengers, though the primary polymerization mechanism for isocyanates is often ionic.
Protocol 3: Monitoring for the Onset of Polymerization
Regularly monitoring the purity of your this compound is a key preventative measure.
Method: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful and straightforward technique for detecting the presence of the isocyanate group and its polymerization products.
Procedure:
-
Acquire a Spectrum of Fresh Material: As a baseline, acquire an FTIR spectrum of a fresh, unpolymerized sample of this compound.
-
Identify Key Peaks:
-
Isocyanate (-N=C=O) Stretch: A strong, sharp absorption band around 2270 cm⁻¹.[19][20] The presence and intensity of this peak are indicative of the concentration of the active monomer.
-
Isocyanurate (Trimer) Carbonyl Stretch: The formation of the isocyanurate trimer will result in the appearance of a new absorption band around 1710 cm⁻¹.[19]
-
-
Monitor Periodically: Periodically acquire FTIR spectra of your stored material or reaction mixture.
-
Analyze for Changes: A decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ and the appearance or increase in the intensity of the isocyanurate peak at ~1710 cm⁻¹ are clear indicators of polymerization.[19][20]
Self-Validation: This method is self-validating as it directly observes the chemical transformation of the functional groups involved in the polymerization process.
Visualization of Key Concepts
Isocyanate Polymerization Pathway
The primary pathway for the self-polymerization of isocyanates is trimerization to form a stable six-membered isocyanurate ring.
Caption: Trimerization of this compound.
Workflow for Preventing Polymerization
A systematic approach to handling and storage is essential for maintaining the integrity of this compound.
Caption: Recommended workflow for handling this compound.
References
- Trimerization Catalysts for PIR Insulation.
- Preventing polymerization of isocyanic acid during storage and handling. Benchchem.
- Guide for safe use of isocyanates: An industrial hygiene approach. IRSST.
- Stabilization of isocyanates.
- Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- Preventing unwanted polymerization of 3-Isocyanophenylisocyanide during reactions. Benchchem.
- A Comprehensive Technical Guide to the Safe Handling of Isocyan
- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
- Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby.
- GUIDE TO HANDLING ISOCYAN
- The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures. Rubber Division, American Chemical Society, Inc.
- Catalyst for catalyzing trimerization of isocyanate to synthesize isocyanurate.
- The chemistry of polyurethanes. Lawrence Industries.
- Isocyanate Safety Protocols in Workplace Environments.
- Trimerization of isocyanates.
- Isocyanate - SDS.
- Moisture Contamination with Polyurethanes. EXACT Dispensing Systems.
- Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby.
- Catalyst and process for producing isocyanate trimers.
- Isocyan
- Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby.
- Isocyanates: Control measures guideline. Canada.ca.
- Polyurethane-bound stabilizers.
- Isocyan
- How moisture scavengers reduce defects in polyurethane co
- Isocyan
- Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reaction. The Aquila Digital Community.
- Moisture Contamin
- Monitoring the Content of Free Isocyan
- Isocyan
- Reaction kinetics and properties of MDI base poly (urethane-isocyanur
- Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds.
- Method of detecting isocyanates.
- ISOCYAN
- A laboratory comparison of analytical methods used for isocyanates.
- Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Co
- How to avoid the trimerization of Isocyanate-functionalized prepolymers?
- Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR.
- Effect of relative humidity on the curing and dielectric properties of polyurethane-based composites.
- Safety aspects of handling isocyanates in urethane foam production. IChemE.
- Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures.
- 2,6-Dibromo-4-fluorophenyl isocyan
- SAFETY D
- How Do Isocyanates Affect Step-growth Polymer Foam Properties? Chemistry For Everyone - YouTube.
- 2 4-dibromo-6-fluorophenyl isocyan
- 4-Bromo-2,6-difluorophenyl isocyan
- This compound,76393-18-5. Allfluoro pharmaceutical co .ltd.
- 2,6-DIBROMO-4-FLUOROPHENYL ISOCYAN
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. l-i.co.uk [l-i.co.uk]
- 4. resinlab.com [resinlab.com]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. rct [rct.kglmeridian.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trimerization Catalysts for PIR Insulation | Umicore [csm.umicore.com]
- 9. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 10. CN102069012A - Catalyst for catalyzing trimerization of isocyanate to synthesize isocyanurate - Google Patents [patents.google.com]
- 11. Isocyanate - Wikipedia [en.wikipedia.org]
- 12. poliuretanos.net [poliuretanos.net]
- 13. US3716535A - Trimerization of isocyanates - Google Patents [patents.google.com]
- 14. 2,6-二溴-4-氟苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 16. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 17. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 18. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 19. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. paint.org [paint.org]
Technical Support Center: Optimizing Reactions with 2,6-Dibromo-4-fluorophenyl isocyanate
Welcome to the technical support resource for 2,6-Dibromo-4-fluorophenyl isocyanate (CAS No. 76393-18-5). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of working with this highly reactive intermediate. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your specific applications. The methodologies described herein are built on established chemical literature and extensive field experience to ensure robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling, properties, and reactivity of this compound.
Q1: What are the essential physical properties and recommended storage conditions for this reagent?
This compound is a solid at room temperature with a melting point between 43-47 °C. Due to the high reactivity of the isocyanate functional group (-N=C=O), stringent storage conditions are critical to prevent degradation. The compound is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Exposure to atmospheric moisture will lead to hydrolysis and the formation of insoluble symmetrical urea byproducts, rendering the reagent inactive for its intended purpose.
| Property | Value | Source |
| CAS Number | 76393-18-5 | |
| Molecular Formula | C₇H₂Br₂FNO | [1] |
| Molecular Weight | 294.90 g/mol | |
| Appearance | Solid | N/A |
| Melting Point | 43-47 °C | |
| Storage Temperature | 2-8°C, under inert gas |
Q2: How does the substitution pattern (2,6-dibromo, 4-fluoro) influence the reactivity of the isocyanate group?
The electronic nature of the aromatic ring substituents profoundly impacts the reactivity of the isocyanate. The resonance structure of the isocyanate group renders the central carbon highly electrophilic.[2] In this specific molecule:
-
Electron-Withdrawing Effects: The two bromine atoms at the ortho positions and the fluorine atom at the para position are all electron-withdrawing groups. These groups pull electron density away from the aromatic ring, which in turn makes the isocyanate carbon even more electrophilic.[2][3]
-
Steric Hindrance: The two bulky bromine atoms ortho to the isocyanate group introduce significant steric hindrance.
The net effect is a highly reactive isocyanate due to electronic activation, but one whose reaction rate with nucleophiles might be tempered by the steric bulk of the ortho-bromo groups, especially with larger nucleophiles. This balance between electronic activation and steric hindrance is a key consideration for reaction optimization.
Q3: What are the primary classes of reactions for this compound?
Isocyanates are powerful electrophiles that readily react with a wide range of nucleophiles containing active hydrogen atoms.[4][5] The two most common and synthetically useful transformations are:
-
Urea Formation: Reaction with primary or secondary amines yields N,N'-disubstituted or trisubstituted ureas, respectively.[6][7] This reaction is typically very fast and often proceeds to completion at room temperature without a catalyst.
-
Urethane (Carbamate) Formation: Reaction with alcohols produces urethane linkages.[6][8] This reaction is generally slower than the reaction with amines and often requires elevated temperatures or catalysis to achieve practical reaction rates.[9]
Caption: Primary reaction pathways for this compound.
Q4: What are the most critical safety precautions when handling this compound?
Isocyanates as a class are toxic, irritants, and potent respiratory sensitizers.[5] All handling of this compound must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. Avoid inhalation of dust or vapors and prevent skin contact. In case of accidental exposure, seek immediate medical attention.
Section 2: Troubleshooting Guide for Common Issues
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or No Product Yield
A low yield is a common issue that can stem from several root causes. A systematic approach is key to diagnosis.
Caption: Troubleshooting flowchart for low product yield.
-
Potential Cause A: Degraded Isocyanate Reagent.
-
Diagnosis: The most common failure mode is hydrolysis of the isocyanate during storage. If the reagent appears clumpy or has significant insoluble white particles, it has likely degraded.
-
Solution: Always use a fresh bottle or a properly stored aliquot. You can perform a quick quality check by taking an IR spectrum of the starting material; a sharp, strong absorbance band around 2250-2280 cm⁻¹ is characteristic of the N=C=O stretch.[10] A diminished peak here, coupled with the appearance of urea C=O (~1640 cm⁻¹) and N-H bands, indicates degradation.
-
-
Potential Cause B: Insufficient Reaction Conditions (Especially with Alcohols).
-
Diagnosis: Reactions with alcohols to form urethanes are often slow at room temperature.[9] If you see a significant amount of unreacted starting material after the expected reaction time, the conditions are likely too mild.
-
Solution:
-
Catalysis: For alcoholysis, the addition of a catalyst is highly recommended. Tertiary amines (e.g., triethylamine, DABCO) or organotin compounds like dibutyltin dilaurate (DBTDL) are effective.[11] Note that organotin catalysts are highly efficient but may require removal during workup.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or LCMS to avoid decomposition.
-
Solvent: Ensure your chosen solvent can dissolve all reactants and is appropriate for the reaction temperature. Aprotic solvents like THF, Dichloromethane, Toluene, or Acetonitrile are common choices.
-
-
Problem 2: An Insoluble White Precipitate Forms Immediately Upon Adding Reagents.
-
Diagnosis: This is the classic signature of symmetrical urea formation. It occurs when the isocyanate reacts with trace amounts of water.
-
Causality: The isocyanate first reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to produce 2,6-dibromo-4-fluoroaniline.[6][12] This newly formed primary amine is highly nucleophilic and instantly reacts with a second molecule of the starting isocyanate to create the insoluble and high-melting 1,3-bis(2,6-dibromo-4-fluorophenyl)urea.[12] This side reaction consumes two equivalents of your valuable isocyanate for every one molecule of water.
-
Solution: Rigorous Anhydrous Technique. This problem is entirely preventable.
-
Glassware: All glassware must be rigorously dried in an oven (e.g., >120 °C for several hours) and cooled under a stream of inert gas or in a desiccator immediately before use.
-
Solvents & Reagents: Use commercially available anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If your nucleophile (e.g., an amine or alcohol) may contain water, it must be dried using appropriate methods (e.g., distillation, molecular sieves).
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Problem 3: The Final Product is a Complex Mixture and Difficult to Purify.
-
Diagnosis: Besides the symmetrical urea discussed above, other side reactions can occur, particularly if reaction conditions are not carefully controlled.
-
Potential Cause A: Allophanate or Biuret Formation.
-
Causality: These byproducts form when the desired product (urethane or urea) still contains an N-H bond that can act as a nucleophile, attacking another molecule of the isocyanate starting material.[6][12] This is most common when an excess of isocyanate is used or if the reaction is run at very high temperatures.
-
Solution: Stoichiometric Control.
-
Use the nucleophile (amine or alcohol) as the limiting reagent, or use a stoichiometry very close to 1:1.
-
Consider adding the isocyanate solution slowly (dropwise) to the solution of the nucleophile. This "inverse addition" maintains a low instantaneous concentration of the isocyanate, minimizing its chance to react with the product.
-
-
-
Potential Cause B: Isocyanate Trimerization.
-
Causality: In the presence of certain catalysts (especially strong bases like sodium methoxide or specific tertiary amines) or at high temperatures, isocyanates can trimerize to form a highly stable isocyanurate ring.[6]
-
Solution: Use milder catalysts (e.g., DBTDL for urethanes) and avoid excessive heating. If a basic catalyst is required, use it at low temperatures and monitor the reaction closely to quench it upon completion.
-
Section 3: Recommended Experimental Protocols
The following are generalized, robust starting points. You must adapt them to the specific stoichiometry and scale of your reaction.
Protocol 1: General Procedure for Urea Synthesis (Amine Nucleophile)
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: Dissolve the amine (1.0 eq.) in anhydrous aprotic solvent (e.g., THF or CH₂Cl₂, see table below).
-
In a separate dry flask, dissolve this compound (1.0-1.05 eq.) in the same anhydrous solvent.
-
Reaction: Slowly add the isocyanate solution to the stirred amine solution at room temperature via a syringe. The reaction is often exothermic.
-
Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting materials by TLC or LCMS. Reactions are typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, the product may precipitate. If so, it can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Urethane Synthesis (Alcohol Nucleophile)
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum. Allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the alcohol (1.0 eq.), this compound (1.1 eq.), and anhydrous solvent (e.g., Toluene).
-
Catalysis: Add the catalyst. For DBTDL, 0.1-1 mol% is typically sufficient. For tertiary amines like triethylamine, 5-10 mol% may be used.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The disappearance of the NCO peak in the IR spectrum is also a reliable indicator of reaction completion.
-
Workup: After cooling to room temperature, concentrate the reaction mixture in vacuo. The crude residue can be purified by silica gel column chromatography.
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good general-purpose solvent. Must be anhydrous. |
| Dichloromethane (DCM) | 40 | 9.1 | Excellent for room temperature reactions. Volatile. |
| Toluene | 111 | 2.4 | Good for higher temperature reactions. |
| Acetonitrile (ACN) | 82 | 37.5 | Polar aprotic solvent. Ensure it is rigorously dry. |
References
- BenchChem. (n.d.). Side reactions of 2-Methyl-4-nitrophenyl isocyanate with nucleophiles.
- Various Authors. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F.
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link].
- Google Patents. (n.d.). Method for the purification of isocyanates. EP1575907B1.
-
ResearchGate. (2025). Reactivity of organic isocyanates with nucleophilic compounds. Request PDF. Retrieved from [Link].
-
Justia Patents. (2006). Method for the purification of isocyanates. Retrieved from [Link].
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link].
- Various Authors. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
-
RSC Publishing. (n.d.). Recent advances in reactions of aryl sulfonyl isocyanates. Retrieved from [Link].
- Google Patents. (n.d.). The chemical synthesis method of aryl isocyanate. CN1475480A.
-
ACS Publications. (n.d.). How To Get Isocyanate? ACS Omega. Retrieved from [Link].
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. RSC Publishing.
-
ResearchGate. (n.d.). Main classes of products resulting from nucleophilic attack on isocyanates. Retrieved from [Link].
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link].
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link].
- Gavin Publishers. (2018).
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link].
- ResearchGate. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link].
- PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link].
- The Journal of Organic Chemistry. (n.d.). Notes: Reactivity of Aryl Isocyanates.
- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- ResearchGate. (2011). A Facile Synthesis of Unsymmetrical Ureas.
- Werner Blank. (n.d.).
- Chemical Communications. (n.d.). Synthesis of isocyanates from carbamate esters employing boron trichloride. RSC Publishing.
- Patsnap Eureka. (2025).
- PubMed Central. (n.d.). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide.
- Google Patents. (n.d.).
-
CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link].
- PubMed Central. (2024).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- The Journal of Organic Chemistry. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- TUE Research portal. (2023).
- Google Patents. (n.d.). N-(2,6-Difluorobenzoyl-N-'-(2-fluoro-4-halophenyl)urea. US4564639A.
- PubMed. (2019). Urethane Formation With an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS.
- Santa Cruz Biotechnology. (n.d.).
Sources
- 1. chemicalpoint.eu [chemicalpoint.eu]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbamate - Wikipedia [en.wikipedia.org]
- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 10. asianpubs.org [asianpubs.org]
- 11. wernerblank.com [wernerblank.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Reactivity of 2,6-Dibromo-4-fluorophenyl isocyanate in Complex Syntheses
Introduction
Welcome to the technical support center for 2,6-Dibromo-4-fluorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this highly reactive building block into their synthetic workflows. The unique substitution pattern of this molecule—two sterically hindering bromine atoms ortho to the isocyanate group and an electron-withdrawing fluorine atom para—presents specific challenges and opportunities in complex syntheses.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this compound, ensuring the success and reproducibility of your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered when using this compound. The following decision-making workflow can help you diagnose and resolve issues in your reactions.
Diagram: Troubleshooting Workflow for Reactions with this compound
Caption: Troubleshooting workflow for this compound reactions.
Q1: My reaction yield is significantly lower than expected, and I observe a white precipitate.
A1: This is a classic symptom of moisture contamination. Isocyanates are highly susceptible to reaction with water.[1] This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide gas.[1][2] The newly formed amine is nucleophilic and can react with another molecule of your isocyanate to form a symmetric, often insoluble, urea byproduct.[1][2]
Troubleshooting Steps:
-
Solvent and Reagent Purity:
-
Ensure all solvents are anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Check your nucleophilic starting material for residual water, especially if it is hygroscopic.
-
-
Reaction Atmosphere:
-
Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.[1]
-
Use Schlenk line techniques for transfers of anhydrous solvents and reagents.
-
-
Identification of Byproduct:
-
Isolate the white precipitate and characterize it (e.g., by NMR, IR, or mass spectrometry) to confirm if it is the corresponding symmetric urea. The isocyanate group (-NCO) has a characteristic strong IR absorbance around 2250-2280 cm⁻¹.[3] The formation of urea will show a new carbonyl (C=O) stretch around 1640-1690 cm⁻¹.
-
Q2: The reaction is very sluggish or does not proceed to completion, even with a strong nucleophile.
A2: The two bromine atoms in the ortho positions to the isocyanate group exert significant steric hindrance.[4][5] This can dramatically slow down the approach of a nucleophile to the electrophilic carbon of the isocyanate.
Troubleshooting Steps:
-
Increase Reaction Temperature:
-
Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for the formation of side products, such as trimers (isocyanurates), which can be favored at higher temperatures.[6]
-
-
Catalyst Screening:
-
The reaction between an isocyanate and a nucleophile (like an alcohol or amine) can be accelerated with a catalyst.
-
It's important to note that tertiary amine catalysts can be more effective for aromatic isocyanates.[9]
-
-
Stoichiometry Adjustment:
-
Using a slight excess of the less sterically hindered reaction partner might drive the reaction to completion. However, this will necessitate a more complex purification strategy.
-
Q3: I am observing multiple products in my reaction mixture by LC-MS.
A3: Besides the common urea formation from water contamination, other side reactions can occur, particularly under forcing conditions (e.g., high heat).
Troubleshooting Steps:
-
Trimerization: At elevated temperatures, isocyanates can trimerize to form highly stable isocyanurates.[6] If your reaction requires heat, try to use the lowest effective temperature. The use of specific catalysts can also promote trimerization.[10]
-
Allophanate Formation: If your nucleophile is an alcohol and you are forming a urethane, this product can react with another molecule of isocyanate to form an allophanate, especially at temperatures above 100-120°C.[6]
-
Reaction with Solvents: Be cautious with nucleophilic solvents (e.g., alcohols). If the reaction is slow, the isocyanate might react with the solvent. Also, some solvents like DMF can decompose at higher temperatures to generate amines, which will react with the isocyanate.
II. Frequently Asked Questions (FAQs)
Diagram: Reactivity Profile of 2,6-Dibromo-4-fluorophenyl isocyanatedot
// Connections steric -> isocyanate:nco; electronic -> isocyanate:nco;
isocyanate:nco -> amines [label="Fast"]; isocyanate:nco -> alcohols [label="Moderate (often needs catalyst)"]; isocyanate:nco -> water [label="Very Fast"];
amines -> urea; alcohols -> urethane; water -> sym_urea; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resinlab.com [resinlab.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Electronic and steric effects on hindered rotation about phenyl–carbon bonds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 8. poliuretanos.net [poliuretanos.net]
- 9. turkchem.net [turkchem.net]
- 10. US4026840A - Hydroxyalkyl tertiary amine catalysts for isocyanate reactions - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with 2,6-Dibromo-4-fluorophenyl isocyanate
Welcome to the technical support guide for 2,6-Dibromo-4-fluorophenyl isocyanate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered isocyanate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.
I. Understanding the Molecule: Key Challenges
This compound is a highly reactive electrophile used in the synthesis of ureas, carbamates (urethanes), and other derivatives.[1] However, its unique structure presents specific challenges:
-
Steric Hindrance: The two large bromine atoms positioned ortho to the isocyanate group significantly obstruct the electrophilic carbon. This steric bulk dramatically slows the rate of reaction with nucleophiles compared to unhindered isocyanates.[2][3]
-
High Reactivity & Sensitivity: Like all isocyanates, it is highly susceptible to moisture, which leads to the formation of an unstable carbamic acid that quickly decomposes to the corresponding aniline and carbon dioxide.[1][3] This aniline can then react with another isocyanate molecule to form a highly insoluble and often undesired symmetrical urea byproduct.
This guide will address how to mitigate these challenges to achieve high-yield, clean reactions.
II. Troubleshooting Guide: Low & No Yields
This section is structured in a problem-and-solution format to directly address experimental failures.
Problem: My reaction shows very low conversion to the desired product, and I've recovered most of my starting nucleophile.
This is the most common issue, often stemming from the inherent steric hindrance of the isocyanate.
Potential Cause 1: Inadequate Reaction Conditions
The steric shield from the ortho-bromine atoms requires more forcing conditions than typical isocyanate reactions.
-
Solution 1.1: Increase Reaction Temperature. For sterically hindered isocyanates, reactions that are sluggish at room temperature often proceed smoothly at elevated temperatures (e.g., 50-100 °C). Monitor the reaction for potential side product formation at higher temperatures.
-
Solution 1.2: Extend Reaction Time. Due to the slow kinetics, these reactions may require significantly longer times, from several hours to overnight. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solution 1.3: Employ a Catalyst. For reactions with alcohols (to form carbamates), catalysis is often necessary.[2] While tertiary amines can be effective for aromatic isocyanates, organometallic catalysts are frequently required for hindered systems.[3][4] For reactions with amines (to form ureas), catalysis is less common as amines are generally more nucleophilic than alcohols.[5]
| Catalyst Type | Examples | Target Reaction | Notes |
| Organotin | Dibutyltin dilaurate (DBTDL) | Carbamate (Urethane) Formation | Highly effective but can catalyze side reactions with water.[6][7] Environmental and toxicity concerns are growing. |
| Organotitanium | Titanium (IV) t-butoxide | Carbamate (Urethane) Formation | Excellent for highly hindered and sensitive isocyanates, providing high yields under mild conditions.[2][8] |
| Zirconium Chelates | Zirconium acetylacetonate | Carbamate (Urethane) Formation | Can show high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[6] |
| Tertiary Amines | DABCO, Triethylamine | Carbamate & Urea Formation | Generally less effective for sterically hindered aliphatic isocyanates but can have a catalytic effect with more reactive aromatic isocyanates.[3][4] |
Potential Cause 2: Poor Quality or Degraded Isocyanate
Isocyanates are sensitive to moisture and can degrade upon storage.
-
Solution 2.1: Verify Isocyanate Quality. Before use, check the purity of the this compound. An infrared (IR) spectrum should show a strong, sharp peak for the isocyanate (–N=C=O) group around 2250-2275 cm⁻¹. The absence or weakness of this peak, coupled with the appearance of amine (–NH₂) peaks (~3300-3500 cm⁻¹) or urea (C=O) peaks (~1630-1690 cm⁻¹), indicates degradation.
-
Solution 2.2: Use Fresh or Purified Reagent. If degradation is suspected, use a freshly opened bottle or repurify the material if possible (e.g., by distillation or sublimation under inert, anhydrous conditions). Store the reagent under an inert atmosphere (N₂ or Ar) in a desiccator at the recommended temperature (2-8°C).[9]
Problem: A significant amount of white, insoluble precipitate has formed in my reaction.
This is a classic sign of moisture contamination.
Potential Cause: Formation of Symmetrical Diaryl Urea
Water reacts with the isocyanate to form an aniline intermediate, which then rapidly reacts with a second isocyanate molecule.
-
Solution 3.1: Implement Rigorous Anhydrous Techniques.
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an appropriate grade (e.g., DriSolv®, Sure-Seal™).
-
Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Reagents: Ensure your nucleophile and any other reagents (e.g., bases) are anhydrous.
-
The workflow below illustrates the troubleshooting logic for low-yield reactions.
III. Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Store the container tightly sealed in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.[9] To prevent degradation from atmospheric moisture, it is best practice to store it inside a desiccator under an inert atmosphere.
Q2: What are the best solvents for reactions with this isocyanate?
Choose dry, aprotic solvents that will not react with the isocyanate. Avoid protic solvents like alcohols unless they are the intended reactant.
| Recommended Solvents | Solvents to Avoid |
| Toluene | Water |
| Tetrahydrofuran (THF) | Alcohols (unless reactant) |
| Dichloromethane (DCM) | Primary/Secondary Amines (unless reactant) |
| Dioxane | Dimethyl Sulfoxide (DMSO) - can be reactive |
| Acetonitrile (ACN) |
Q3: How can I monitor the reaction progress?
-
TLC: This is often the quickest method. The isocyanate itself may not be UV-active or may run at the solvent front. It's more effective to monitor the disappearance of the starting nucleophile and the appearance of the more polar product spot.
-
LC-MS: Provides a more accurate assessment of conversion and can help identify byproducts.
-
In-situ IR: If available, monitoring the disappearance of the isocyanate peak (~2270 cm⁻¹) is a direct and highly effective method.
Q4: Besides the symmetric urea, what other side reactions are possible?
-
Allophanate Formation: An isocyanate can react with the N-H of a previously formed urethane (carbamate) product, especially at high temperatures or with excess isocyanate. This creates a branched, allophanate linkage.[10][11][12]
-
Biuret Formation: Similar to allophanate formation, an isocyanate can react with a urea product to form a biuret.[7][11]
-
Cyclotrimerization: Three isocyanate molecules can react to form a highly stable, six-membered isocyanurate ring. This is often catalyzed by specific catalysts and high temperatures.[13]
To minimize these side reactions, use a stoichiometry as close to 1:1 as possible and consider adding the isocyanate slowly to the solution of the nucleophile to avoid high local concentrations of the isocyanate.
Q5: How do I quench a reaction containing unreacted isocyanate?
To safely quench residual isocyanate, add a nucleophilic scavenger. A primary or secondary amine (like butylamine) or an alcohol (like methanol or isopropanol) is effective. The amine reaction is typically very fast.[5][14] Perform the quench in a fume hood, as the reaction can be exothermic.
IV. References
-
Batey, R. A., & MacKay, D. B. (2005). Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. The Journal of Organic Chemistry, 70(15), 6118–6121. [Link]
-
Guo, Y., et al. (2023). Catalysts for Isocyanate Cyclotrimerization. Chemistry – An Asian Journal. [Link]
-
Cross, A. W., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Advances. [Link]
-
Selvakumar, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Analytical Methods, 14(38), 3760-3774. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 46(19), 3539-3542. [Link]
-
Turkchem. (n.d.). Catalysis of Urethane Systems. Turkchem. [Link]
-
Fent, K. W., et al. (2012). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 9(1), 35-47. [Link]
-
Wikipedia. (n.d.). Isocyanate. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
NIOSH. (2003). ISOCYANATES, TOTAL (MAP) 5525. NIOSH Manual of Analytical Methods. [Link]
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Batey, R. A., & MacKay, D. B. (2005). Ti-catalyzed reactions of hindered isocyanates with alcohols. PubMed. [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Poliuretanos.com.br. [Link]
-
Ghodrati, N., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(32), 23153-23180. [Link]
-
Cross, A. W., et al. (2016). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. ResearchGate. [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Evaluating Exposure. OSHA.gov. [Link]
-
Wikipedia. (n.d.). Centralite. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
European Patent Office. (n.d.). Catalyst for low temperature cure of blocked isocyanates. [Link]
-
ResearchGate. (n.d.). Reaction of isocyanates with alcohols. [Link]
-
Werner, T. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. [Link]
-
Nagy, J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3387. [Link]
-
Chemical Point. (n.d.). This compound. [Link]
-
Burel, F., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. SciSpace. [Link]
-
AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. [Link]
-
Spirk, E., et al. (2012). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate. [Link]
-
Spirk, E., et al. (2011). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. ResearchGate. [Link]
-
Burel, F., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate. [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 4. turkchem.net [turkchem.net]
- 5. poliuretanos.net [poliuretanos.net]
- 6. wernerblank.com [wernerblank.com]
- 7. researchgate.net [researchgate.net]
- 8. Ti-catalyzed reactions of hindered isocyanates with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 97 76393-18-5 [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.tue.nl [research.tue.nl]
- 14. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted 2,6-Dibromo-4-fluorophenyl isocyanate from reaction mixtures
Welcome to the technical support guide for handling 2,6-Dibromo-4-fluorophenyl isocyanate. This center is designed for researchers, scientists, and drug development professionals to provide practical, field-proven solutions for common challenges encountered during its use. The following troubleshooting guides and FAQs address specific issues related to the removal of unreacted isocyanate from reaction mixtures, ensuring product purity and experimental success.
Troubleshooting Guide: Quenching and Removal Strategies
This section provides in-depth answers to critical questions that arise during the workup phase of reactions involving this compound.
Q1: My reaction is complete, but I have an excess of this compound. What is the most effective way to quench it before purification?
A1: The key to effectively removing unreacted this compound lies in its inherent electrophilicity. The isocyanate functional group (-N=C=O) is highly reactive toward a variety of nucleophiles.[1][2] This reactivity can be leveraged to convert the excess isocyanate into a more easily removable byproduct. The primary methods for quenching are solution-phase scavenging with a nucleophile or solid-phase scavenging using a functionalized resin.
Expert Insight: While simple nucleophiles like water or alcohols can react, they often lead to byproducts (amines from water, urethanes from alcohols) that can complicate purification.[1] A more robust and cleaner approach is to use a secondary amine or a polymer-bound (scavenger) amine. These form highly polar urea derivatives that are typically easier to separate.
Recommended Quenching Protocol: Solid-Phase Scavenging
Using a scavenger resin is a superior method as it simplifies purification to a mere filtration step.[3] Resins like aminomethylated polystyrene are highly effective for scavenging isocyanates.[4]
Step-by-Step Protocol:
-
Select the Scavenger Resin: Choose a resin with a primary or secondary amine functionality, such as Aminomethylated Polystyrene or Tris-(2-aminoethyl)amine Polystyrene (PS-TREN).
-
Determine Stoichiometry: Use a 2-3 fold molar excess of the scavenger resin's functional group relative to the initial excess of the isocyanate. This ensures the reaction goes to completion.
-
Reaction Conditions:
-
Add the calculated amount of scavenger resin directly to the cooled reaction mixture.
-
Stir the slurry at room temperature. The reaction is typically complete within 1-4 hours. For sterically hindered or less reactive systems, gentle heating (40-50 °C) can be applied.
-
-
Monitoring: Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) using in-situ IR spectroscopy, if available. Alternatively, a small aliquot can be quenched and analyzed by TLC or LC-MS.
-
Removal: Once the reaction is complete, simply filter the reaction mixture to remove the resin and the now-bound urea byproduct. Wash the resin with the reaction solvent to ensure complete recovery of your desired product.
Diagram: Isocyanate Scavenging Workflow
Caption: Workflow for solid-phase scavenging of isocyanates.
Q2: After quenching the isocyanate, what is the best method to remove the resulting urea byproduct?
A2: The choice of removal method depends on the quenching agent used and the properties of your desired product. If you used a scavenger resin, the byproduct is removed by simple filtration as described above. If you used a solution-phase quenching agent (e.g., dibutylamine), the resulting urea will be dissolved in your reaction mixture and requires a more traditional purification technique.
Comparison of Removal Techniques
| Method | Advantages | Disadvantages | Best For |
| Filtration (Post-Scavenger Resin) | Extremely simple, fast, and efficient.[3] | Requires use of scavenger resins, which can be costly. | High-throughput synthesis; when traditional chromatography is difficult. |
| Column Chromatography | Highly effective for separating compounds with different polarities. | Can be time-consuming and solvent-intensive. Product may be sensitive to silica gel. | Isolating pure product when polarity difference between product and urea is significant. |
| Liquid-Liquid Extraction | Good for removing highly polar byproducts (like ureas) into an aqueous phase if the desired product is non-polar. | Can be inefficient if polarities are similar; may lead to emulsions. | Crude purifications where the product has low polarity and is soluble in a water-immiscible solvent. |
| Crystallization | Can yield highly pure product without chromatography. | Product must be crystalline; optimization can be required. | When the desired product is a solid with good crystallization properties in a solvent where the urea byproduct is soluble. |
Expert Recommendation: For most applications, the scavenger resin approach is the most efficient and reliable method.[5][6] It minimizes handling, reduces solvent waste, and provides a clean product stream ready for final purification or analysis.
Q3: How can I be certain that all the unreacted this compound has been removed from my final product?
A3: Verifying the complete removal of a reactive and potentially toxic starting material is a critical aspect of process and drug development.[7] Several analytical techniques can be employed for this purpose, each with its own sensitivity and application.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is often the quickest method for qualitative assessment. The isocyanate group has a very strong and sharp characteristic absorption band at approximately 2250-2275 cm⁻¹. The complete disappearance of this peak is a strong indicator that the isocyanate has been consumed or removed.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used quantitative technique.[9] To enhance sensitivity and stability, the isocyanate is often derivatized prior to analysis. A common method involves reacting the sample with an amine, such as 9-(methylaminomethyl)anthracene, to form a fluorescent urea derivative that can be detected at very low levels.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly sensitive but typically requires derivatization of the isocyanate to a more volatile and thermally stable compound.[11] One approach is to hydrolyze the isocyanate to its corresponding amine and then derivatize the amine before GC-MS analysis.
Summary of Analytical Techniques
| Technique | Principle | Detection Level | Key Considerations |
| FTIR | Vibrational spectroscopy; detects the -N=C=O stretch. | Qualitative to semi-quantitative (~0.1-1%). | Fast, non-destructive, good for reaction monitoring. Not suitable for trace analysis. |
| HPLC-UV/Fluorescence | Chromatographic separation followed by detection. | Quantitative; low ppm to ppb levels with derivatization.[10] | Requires method development; derivatization adds a step but significantly increases sensitivity.[9] |
| GC-MS | Chromatographic separation of volatile compounds with mass-based detection. | Quantitative; ppb levels or lower. | Highly sensitive and specific, but requires derivatization and sample volatility.[11] |
Frequently Asked Questions (FAQs)
Q: What are the primary reactivity characteristics of this compound? A: The isocyanate group (-N=C=O) is an electrophile, making it reactive towards nucleophiles like alcohols, amines, and water.[1][2] The phenyl ring is substituted with three electron-withdrawing halogen atoms (two bromine, one fluorine). This electronic effect increases the electrophilicity of the isocyanate carbon, making this compound more reactive than an unsubstituted phenyl isocyanate.[12] The ortho-dibromo substitution also provides significant steric hindrance around the isocyanate group, which can influence reaction rates with bulky nucleophiles.
Q: What are the recommended storage and handling procedures for this reagent? A: this compound is sensitive to moisture.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically refrigerated at 2-8°C. When handling, always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood due to the potential inhalation toxicity of isocyanates.[7]
Q: What are common side reactions to be aware of when using this compound? A: The most common side reaction is with trace amounts of water in the solvent or on glassware, which leads to the formation of an unstable carbamic acid that decarboxylates to form 2,6-dibromo-4-fluoroaniline. This resulting amine can then react with another molecule of the isocyanate to form a symmetrical urea byproduct, which can complicate purification. To avoid this, ensure all solvents and reagents are rigorously dried and reactions are run under an inert atmosphere. Another potential side reaction, especially at elevated temperatures or in the presence of certain catalysts, is the trimerization of the isocyanate to form a stable isocyanurate ring.[1]
References
-
Wikipedia. Isocyanate. [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. [Link]
-
Wikibooks. Organic Chemistry/Isocyanate. [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]
-
Poliuretanos. 1.2.1 - Isocyanate Reactions. [Link]
-
Biotage. Argoresin MP-Isocyanate. [Link]
-
Biotage. Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. [Link]
-
RSC Publishing. (2022, September 26). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]
-
PubMed. Liquid chromatographic determination of residual isocyanate monomers in plastics intended for food contact use. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
-
AAPPTec. Resins with Functional Groups as Scavengers. [Link]
- Google Patents.
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
ACS Publications. Determination of Traces of Isocyanate in Urethane-Based Polymers. [Link]
-
National Institutes of Health. (2016, October 13). Residual Isocyanates in Medical Devices and Products: A Qualitative and Quantitative Assessment. [Link]
-
MDPI. (2022, October 10). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. [Link]
-
ResearchGate. (2005, November). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]
-
The Italian Association of Chemical Engineering. Isocyanates as Precursors to Biomedical Polyurethanes. [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. glycopep.com [glycopep.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. actsafe.ca [actsafe.ca]
- 8. researchgate.net [researchgate.net]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. Liquid chromatographic determination of residual isocyanate monomers in plastics intended for food contact use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS [mdpi.com]
- 12. aidic.it [aidic.it]
Technical Support Center: Navigating the Reactivity of 2,6-Dibromo-4-fluorophenyl isocyanate
Welcome to the technical support center for 2,6-Dibromo-4-fluorophenyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered isocyanate. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate your experiments successfully. Our focus is on explaining the "why" behind experimental choices, ensuring both scientific accuracy and practical success.
Understanding the Challenge: The Impact of Steric Hindrance
This compound is a valuable reagent in organic synthesis, but its structure presents a significant challenge: steric hindrance. The two bulky bromine atoms in the ortho positions to the isocyanate group (-N=C=O) physically obstruct the path of incoming nucleophiles. This steric shielding dramatically reduces the reactivity of the electrophilic carbon atom in the isocyanate group.[1]
This reduced reactivity can lead to a host of experimental issues, including slow or incomplete reactions, the need for harsh reaction conditions, and the formation of unwanted side products.[2] This guide will provide you with the knowledge and protocols to overcome these obstacles.
Visualizing the Steric Effect
Caption: Steric hindrance from ortho-bromo groups on the isocyanate.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: My reaction with this compound is extremely slow or not proceeding at all. What's going on?
A1: This is the most common issue and is a direct consequence of steric hindrance. The bulky ortho-bromo substituents significantly increase the activation energy for nucleophilic attack on the isocyanate's electrophilic carbon.[3]
Troubleshooting Steps:
-
Increase Reaction Temperature: Heating the reaction mixture provides the necessary energy to overcome the activation barrier. Monitor the reaction closely, as higher temperatures can also promote side reactions.
-
Use a More Nucleophilic Reagent: If possible, switch to a more potent nucleophile. For example, primary aliphatic amines are more nucleophilic and will react faster than anilines or alcohols.[1]
-
Catalyst Selection: The use of a catalyst is often essential. Organotin catalysts, such as dibutyltin dilaurate (DBTDL), are highly effective in activating the isocyanate group for nucleophilic attack.[4][5] Tertiary amines can also be used, but they are generally more effective for aromatic isocyanates.[5]
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO can help to stabilize charged intermediates and may accelerate the reaction. However, ensure your solvent is rigorously dried, as isocyanates are highly sensitive to moisture.[2][4]
Q2: I'm observing the formation of a white, insoluble precipitate in my reaction. What is it and how can I prevent it?
A2: You are likely seeing the formation of a disubstituted urea. This is a classic indicator of water contamination in your reaction system.[6] Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a symmetric urea.
Reaction Pathway: Urea Formation
Caption: The reaction pathway of an isocyanate with water to form a urea.
Prevention Protocol:
-
Rigorous Drying of Glassware: Oven-dry all glassware overnight at >120 °C or flame-dry under vacuum immediately before use.[6]
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles are preferable.
-
Inert Atmosphere: Conduct your reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[6]
-
Dry Reagents: Ensure all other reagents, especially hygroscopic ones, are thoroughly dried before addition.
Q3: My product yield is low, and I have a complex mixture of byproducts. How can I improve selectivity?
A3: A complex product mixture often arises from side reactions, which can become competitive with the desired reaction, especially under forcing conditions (e.g., high temperatures).
Strategies for Improved Selectivity:
-
Catalyst Optimization: The choice of catalyst can significantly influence selectivity. While organotin catalysts are generally effective, they can also catalyze side reactions like the formation of allophanates (reaction of isocyanate with a urethane).[4][7] Experiment with different catalysts or catalyst loadings to find the optimal conditions for your specific reaction.
-
Controlled Addition of Reagents: Adding the nucleophile slowly to the isocyanate solution can help to maintain a low concentration of the nucleophile, which can suppress some side reactions.
-
Lower Reaction Temperature with a More Active Catalyst: A more active catalyst may allow you to run the reaction at a lower temperature, thereby reducing the rate of undesired side reactions.
Q4: Can I use this compound with secondary amines or tertiary alcohols?
A4: Reactions with highly hindered nucleophiles like secondary amines or tertiary alcohols are extremely challenging due to the combined steric bulk of both reactants.
-
Secondary Amines: The reaction will be very slow and may require prolonged heating and a strong catalyst. Expect low yields.
-
Tertiary Alcohols: Direct reaction with tertiary alcohols is generally not feasible due to the extreme steric hindrance.
Alternative Approaches:
-
Use of a Less Hindered Isocyanate: If the 2,6-dibromo substitution is not critical for your target molecule, consider using a less sterically hindered isocyanate.
-
Alternative Synthetic Route: It may be more practical to devise an alternative synthetic route that avoids the direct reaction of these two sterically hindered components.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol provides a starting point for the synthesis of a substituted urea using a primary amine as the nucleophile.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous toluene
-
Dibutyltin dilaurate (DBTDL)
-
Dry nitrogen or argon gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve this compound (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Add a catalytic amount of DBTDL (e.g., 0.1-1 mol%) to the isocyanate solution.
-
In the dropping funnel, prepare a solution of the primary amine (1.0 eq) in anhydrous toluene.
-
Add the amine solution dropwise to the stirred isocyanate solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtration if it precipitates, or by standard workup procedures followed by crystallization or column chromatography.
Data Presentation: Relative Reactivity of Nucleophiles
| Nucleophile Type | Example | Relative Reactivity with Sterically Hindered Isocyanates | Typical Conditions |
| Primary Aliphatic Amine | Benzylamine | High | Room temp to moderate heating, catalyst optional |
| Primary Aromatic Amine | Aniline | Moderate | Heating, catalyst recommended |
| Primary Alcohol | Benzyl alcohol | Low | Prolonged heating, catalyst essential |
| Secondary Amine | Dibenzylamine | Very Low | High temperature, catalyst essential, low yield expected |
| Water | (Contaminant) | High | Forms urea byproduct |
References
- Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
- Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.
- Benchchem. (n.d.). Addressing steric hindrance in 4-Benzyloxyphenyl isocyanate chemistry.
- National Institutes of Health. (2019). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate.
- National Institutes of Health. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.
- RSC Publishing. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications.
- Turkchem. (n.d.). Catalysis of Urethane Systems.
- Quora. (2021). I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?
- ACS Publications. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates.
- MDPI. (2020). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats.
- EnPress Journals. (n.d.). Original Research Article Synthesis and curing studies of blocked isocyanate based prepolymer.
- Eindhoven University of Technology Research Portal. (2023). a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides.
- Werner, T. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.
- ResearchGate. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
Sources
- 1. poliuretanos.net [poliuretanos.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 5. turkchem.net [turkchem.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 2,6-Dibromo-4-fluorophenyl isocyanate
Introduction
Welcome to the technical support center for reactions involving 2,6-Dibromo-4-fluorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for catalyst selection in reactions with this specialized isocyanate. The unique electronic and steric properties of this compound, characterized by two bulky bromine atoms ortho to the isocyanate group and a fluorine atom para to it, present specific challenges and opportunities in catalysis. This document will address common issues in a question-and-answer format, offering explanations grounded in reaction mechanisms and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for reactions with this compound?
A1: The reactivity of the isocyanate group (-N=C=O) in this compound is significantly influenced by the substituents on the aromatic ring. The two ortho-bromine atoms create substantial steric hindrance, which can slow down the approach of nucleophiles to the electrophilic carbon of the isocyanate. Furthermore, the electron-withdrawing nature of the bromine and fluorine atoms increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack, but this electronic effect is often counteracted by the steric hindrance.
A catalyst is often necessary to achieve reasonable reaction rates and high yields.[1][2] The right catalyst can:
-
Overcome Steric Hindrance: By activating either the isocyanate or the nucleophile (e.g., an alcohol or amine), a catalyst can lower the activation energy of the reaction, mitigating the effects of steric hindrance.
-
Enhance Selectivity: In the presence of multiple reactive sites or potential side reactions, a well-chosen catalyst can direct the reaction towards the desired product. For instance, some catalysts favor the isocyanate-alcohol reaction over the isocyanate-water reaction.[3]
-
Control Reaction Rate: Catalysts allow for precise control over the reaction kinetics, which is crucial for process safety and for achieving the desired product characteristics in polymer synthesis.
Without a catalyst, reactions involving this hindered isocyanate may be sluggish or require harsh conditions (e.g., high temperatures) that can lead to undesirable side reactions and decomposition.[1]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction to form a urethane with a primary alcohol is extremely slow or not proceeding at all, even with heating.
Probable Cause: The steric hindrance from the two ortho-bromine atoms on the this compound is likely preventing the uncatalyzed reaction with the alcohol. While reactions of unhindered isocyanates with primary alcohols can sometimes proceed without a catalyst, this is often not the case for sterically hindered isocyanates.[1]
Solutions:
-
Introduce a Catalyst: This is the most effective solution. The choice of catalyst will depend on the specific alcohol and desired reaction conditions.
-
Organotin Catalysts: Compounds like Dibutyltin Dilaurate (DBTDL) are highly effective for urethane formation.[4][5] They are known to activate the isocyanate group, making it more susceptible to nucleophilic attack by the alcohol.[2]
-
Tertiary Amines: Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine can also be used.[6][7] They function by activating the alcohol through the formation of a hydrogen-bonded complex, increasing its nucleophilicity.[6]
-
Lewis Acids: For particularly hindered alcohols, Lewis acids like titanium tetra-t-butoxide can be very effective.[1]
-
-
Solvent Choice: Ensure you are using an appropriate, dry, aprotic solvent. Solvents like toluene, THF, or ethyl acetate are generally suitable.
-
Temperature Optimization: While heating can increase the reaction rate, it should be done in conjunction with a catalyst to avoid excessively high temperatures that might promote side reactions.
Catalyst Selection Flowchart for Urethane Synthesis
Caption: Catalyst selection workflow based on the alcohol's steric hindrance.
Issue 2: I am observing the formation of a white, insoluble precipitate in my reaction mixture.
Probable Cause: This is a classic sign of moisture contamination in your reaction. Isocyanates are highly reactive towards water, and this reaction is often faster than the reaction with alcohols, especially for hindered isocyanates. The reaction of two isocyanate molecules with one water molecule forms a disubstituted urea, which is often insoluble and precipitates out of the reaction mixture.[8]
The reaction pathway is as follows:
-
R-NCO + H₂O → [R-NHCOOH] (unstable carbamic acid)
-
[R-NHCOOH] → R-NH₂ + CO₂
-
R-NCO + R-NH₂ → R-NH-CO-NH-R (disubstituted urea)
Solutions:
-
Rigorous Drying of Reagents and Solvents:
-
Use anhydrous solvents, preferably from a freshly opened bottle or distilled from an appropriate drying agent.
-
Dry liquid reagents with molecular sieves.
-
Dry solid reagents in a vacuum oven.
-
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven overnight at >120 °C or by flame-drying under vacuum immediately before use.[8]
-
Catalyst Consideration: Be aware that some catalysts, particularly basic tertiary amines, can also catalyze the reaction of isocyanates with water.[8][9] If moisture is a persistent issue, consider using a catalyst that is more selective for the isocyanate-alcohol reaction, such as certain organotin or zirconium compounds.[3]
Troubleshooting Moisture Contamination
Caption: Decision tree for troubleshooting moisture contamination.
Issue 3: My reaction is producing a significant amount of isocyanurate trimer as a byproduct.
Probable Cause: The formation of isocyanurate, a stable six-membered ring, is a common side reaction for isocyanates, especially in the presence of certain catalysts. This trimerization is often favored at higher temperatures and with specific types of catalysts.
Catalysts that can promote trimerization include:
-
Strongly basic catalysts: Such as potassium acetate or other carboxylate anions.[10]
-
Certain tertiary amines: Especially those with specific structures that favor the trimerization pathway.[11]
-
Some metal catalysts: Under certain conditions, some organometallic compounds can also catalyze this reaction.[12]
Solutions:
-
Catalyst Selection: Switch to a catalyst that is more selective for urethane or urea formation.
-
For Urethanes: Dibutyltin dilaurate (DBTDL) is generally highly selective for the isocyanate-alcohol reaction over trimerization.[13]
-
For Ureas: The reaction between isocyanates and amines is typically very fast and often does not require a catalyst, which helps to avoid trimerization. If a catalyst is needed for a less reactive amine, a milder one should be chosen.
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the thermodynamically stable trimer formation.
-
Stoichiometry: Ensure accurate stoichiometry. An excess of the isocyanate can increase the likelihood of self-condensation reactions like trimerization.
Table 1: Catalyst Selectivity Profile
| Catalyst Type | Primary Reaction Favored | Common Side Reactions | Notes |
| Organotin (e.g., DBTDL) | Urethane formation (NCO + OH)[5][14] | Can catalyze NCO + H₂O | Generally good selectivity for urethane.[13] |
| Tertiary Amines (e.g., DABCO) | Urethane/Urea formation[6] | Can promote NCO + H₂O and trimerization | Activity depends on basicity and steric hindrance.[7] |
| Carboxylate Anions (e.g., KOAc) | Isocyanurate Trimerization[10] | Urethane/Urea formation | Often used specifically for producing polyisocyanurate foams. |
| Zirconium Chelates | Urethane formation[3] | Low activity for NCO + H₂O | Good alternative to organotins with high selectivity.[3] |
| Lewis Acids (e.g., Ti(Ot-Bu)₄) | Urethane formation with hindered alcohols[1] | Can be sensitive to moisture | Effective for challenging substrates. |
Experimental Protocols
Protocol 1: General Procedure for Catalyzed Urethane Synthesis
This protocol provides a general guideline for the synthesis of a urethane from this compound and a primary alcohol using DBTDL as a catalyst.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, condenser, addition funnel)
Procedure:
-
Setup: Assemble the oven-dried glassware under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Catalyst Addition: Add DBTDL (0.1-1.0 mol%) to the isocyanate solution.
-
Nucleophile Addition: Dissolve the primary alcohol (1.0-1.1 eq) in anhydrous toluene and add it to the addition funnel. Add the alcohol solution dropwise to the isocyanate solution over 15-30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the progress of the reaction by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure and purifying by recrystallization or column chromatography.
References
- Technical Support Center: Managing Isocyanate Reactions - Benchchem.
- Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols - ACS Publications.
- Hydroxyalkyl tertiary amine catalysts for isocyanate reactions - Google Patents.
- New organotin catalysts in urethane and polyurethane technology - ResearchGate.
- Tertiary amines - Catalyst - Capítulo 2.
- The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols.
- Full article: Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols - Taylor & Francis Online.
- Catalysis of Urethane Systems - Turkchem.
- Metal-Based Catalysts for Polyurethane Applications - Reaxis Inc.
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- hydrolysis-resistant organotin catalyst d-60, providing a robust catalytic effect for both flexible and rigid systems - BDMAEE.
- Reaction principle of tertiary amine catalyst - Knowledge.
- US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents.
- Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols | The Journal of Organic Chemistry - ACS Publications.
- WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials - Google Patents.
- US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents.
- THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS - Canadian Science Publishing.
- Reaction of Isocyanates with amines | Download Scientific Diagram - ResearchGate.
- New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications.
- Catalysts for Isocyanate Cyclotrimerization - TUE Research portal - Eindhoven University of Technology.
- Reaction of aliphatic hydroxyl with isocyanate catalyzed by Lewis acid... - ResearchGate.
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - MDPI.
- Effect of catalysts on the reaction of an aliphatic isocyanate and water - ResearchGate.
- Methyl isocyanate - Wikipedia.
- Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates | The Journal of Organic Chemistry - ACS Publications.
- Isocyanides and Lewis acids (and a tribute to Paul Gassman) - amphoteros.
- Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations.
- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner.
- Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F.
- (PDF) Catalysts for Isocyanate Cyclotrimerization - ResearchGate.
- GUIDE TO HANDLING ISOCYANATES - Safe Work Australia.
- Isocyanate Exposure, Reaction and Protection – Quick Tips - BHHC Safety Center.
- This compound 97 76393-18-5 - Sigma-Aldrich.
- Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape.
- Isocyanates Hazards and Safety Measures – Guide for Employers - Safework Health.
- This compound,76393-18-5->Allfluoro pharmaceutical co .ltd.
- CAS 76393-18-5 this compound - BOC Sciences.
- (PDF) 2,6-Dibromo-4-nitrobenzonitrile - ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. turkchem.net [turkchem.net]
- 3. wernerblank.com [wernerblank.com]
- 4. reaxis.com [reaxis.com]
- 5. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]
- 6. poliuretanos.com.br [poliuretanos.com.br]
- 7. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US4026840A - Hydroxyalkyl tertiary amine catalysts for isocyanate reactions - Google Patents [patents.google.com]
- 12. research.tue.nl [research.tue.nl]
- 13. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,6-Dibromo-4-fluorophenyl Isocyanate and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful innovation. Phenyl isocyanates, particularly halogenated derivatives, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their reactivity and the subtle structural variations among derivatives demand robust analytical techniques for unambiguous characterization. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,6-dibromo-4-fluorophenyl isocyanate and its derivatives, offering insights into the influence of substitution patterns on their spectral properties. We will also explore alternative analytical methodologies and provide detailed experimental protocols to ensure reproducible and reliable characterization.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as a paramount technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within a molecule. This allows for the determination of connectivity, stereochemistry, and even subtle electronic effects. For derivatives of this compound, NMR is indispensable for confirming the identity of synthesized compounds and for differentiating between closely related analogues.
¹H and ¹³C NMR Spectral Features of this compound: A Predictive Analysis
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, leading to a single signal.
-
Aromatic Protons (H-3, H-5): These protons will appear as a doublet of doublets or a triplet due to coupling with the adjacent fluorine atom. The chemical shift is anticipated to be in the downfield region, likely between δ 7.0 and 7.5 ppm . The presence of two electron-withdrawing bromine atoms ortho to the isocyanate group will deshield these protons. The coupling constant with the fluorine atom (JHF) is expected to be in the range of 5-10 Hz.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide more detailed structural information.
-
Isocyanate Carbon (-NCO): This carbon is typically observed in the range of δ 120-140 ppm . Its chemical shift can be sensitive to the electronic nature of the aromatic ring.
-
Aromatic Carbons:
-
C-1 (ipso-carbon attached to -NCO): The chemical shift will be influenced by the nitrogen and bromine substituents and is expected around δ 130-140 ppm .
-
C-2 and C-6 (carbons attached to Br): These carbons will be significantly deshielded by the bromine atoms, with an expected chemical shift in the range of δ 115-125 ppm .
-
C-3 and C-5 (carbons attached to H): These carbons will resonate at a higher field compared to the other substituted carbons, likely between δ 115-125 ppm . They will exhibit a coupling to the fluorine atom (JCF).
-
C-4 (carbon attached to F): This carbon will show a large one-bond coupling constant with the fluorine atom (¹JCF) and its chemical shift will be significantly influenced by the fluorine, appearing in the region of δ 155-165 ppm .
-
Comparative Analysis with Phenyl Isocyanate Derivatives
To understand the impact of substituents on the NMR spectra, a comparison with related phenyl isocyanate derivatives is crucial.
| Compound | Aromatic ¹H Chemical Shift (ppm) | Aromatic ¹³C Chemical Shifts (ppm) | Isocyanate ¹³C Chemical Shift (ppm) |
| Phenyl Isocyanate | ~7.1-7.4 (m) | ~118-133 | ~124 |
| 4-Fluorophenyl Isocyanate[1] | ~7.0 (m) | ~116 (d, JCF=22 Hz), ~125 (d, JCF=8 Hz), ~129 (s), ~160 (d, JCF=245 Hz) | ~125 |
| 2,6-Dibromo-4-methylphenyl Isocyanide[2] | ~7.46 (s) | ~120.8, ~126.0, ~133.2, ~142.9 | ~172.7 (isocyanide) |
| Predicted: this compound | ~7.0-7.5 (d) | ~115-125 (d), ~115-125 (s), ~130-140 (s), ~155-165 (d) | ~120-140 |
Key Observations:
-
Fluorine Substitution: The presence of a fluorine atom introduces characteristic C-F couplings in the ¹³C NMR spectrum and H-F couplings in the ¹H NMR spectrum, which are powerful diagnostic tools. The carbon directly attached to the fluorine (C-4) exhibits a large one-bond coupling constant.
-
Bromine Substitution: The two bromine atoms in the 2 and 6 positions will cause a downfield shift of the adjacent aromatic protons and carbons due to their electron-withdrawing inductive effect.
-
Symmetry: The symmetrical substitution pattern in this compound simplifies the spectra, leading to fewer signals than in less symmetrical analogues.
Alternative Analytical Techniques: A Broader Perspective
While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and can be more suitable for specific analytical challenges, such as quantification and analysis of complex mixtures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique for the analysis of isocyanates, especially for detecting trace amounts and for analyzing reaction mixtures.[3][4] Isocyanates are highly reactive and are often derivatized prior to LC-MS analysis to improve stability and chromatographic performance.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and straightforward method to confirm the presence of the isocyanate functional group, which exhibits a strong and characteristic absorption band around 2250-2275 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile isocyanate derivatives, GC-MS can provide excellent separation and identification.
Workflow for Comprehensive Characterization:
Caption: A typical workflow for the synthesis and characterization of isocyanate derivatives.
Experimental Protocols
The following protocols provide a general framework for the synthesis and NMR characterization of this compound derivatives.
Synthesis of this compound
A plausible synthetic route starts from 2,6-dibromo-4-fluoroaniline. The conversion of the amine to the isocyanate can be achieved via phosgenation or by using a phosgene equivalent like triphosgene.
Materials:
-
2,6-Dibromo-4-fluoroaniline
-
Triphosgene
-
Toluene (dry)
-
Triethylamine (dry)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2,6-dibromo-4-fluoroaniline in dry toluene under an inert atmosphere.
-
Add triethylamine to the solution.
-
Slowly add a solution of triphosgene in dry toluene to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove any solids.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or recrystallization.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound derivative
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of the purified isocyanate derivative in 0.5-0.7 mL of a suitable deuterated solvent. Common solvents for isocyanates include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[6]
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
For ¹³C NMR, a proton-decoupled experiment is standard. For more detailed analysis, coupled spectra or two-dimensional experiments like HSQC and HMBC can be performed to assign all proton and carbon signals unambiguously.[7][8]
Conclusion
The ¹H and ¹³C NMR characterization of this compound and its derivatives provides a wealth of structural information that is critical for synthetic chemistry and drug development. By understanding the influence of the bromine and fluorine substituents on the chemical shifts and coupling constants, researchers can confidently identify their target molecules. While NMR is the gold standard for structural elucidation, a multi-technique approach, incorporating LC-MS and FTIR, provides a more complete analytical picture, ensuring the purity and identity of these valuable chemical intermediates. The predictive analysis and experimental guidelines presented here serve as a valuable resource for scientists working with this important class of compounds.
References
-
SpectraBase. 4,4′-Methylenebis(phenyl isocyanate) 13C Nuclear Magnetic Resonance (NMR) Spectrum. [Link]
-
Britton, D., et al. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 742–746. [Link]
-
Cook, M. J., et al. (1993). Solution phase 1H and 13C‐NMR studies of some 1,4,8,11,15,18,22,25‐octa‐alkylphthalocyanines. Magnetic Resonance in Chemistry, 31(3), 251-255. [Link]
-
Supelco. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. [Link]
-
The Royal Society of Chemistry. Supplementary Materials for... [Link]
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Ceballos, D. M., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 11(10), 647–657. [Link]
Sources
- 1. 4-Fluorophenyl isocyanate(1195-45-5) 1H NMR [m.chemicalbook.com]
- 2. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
A Comparative Guide to Mass Spectrometry Analysis of 2,6-Dibromo-4-fluorophenyl Isocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The Analytical Challenge: Characterizing Highly Reactive Isocyanate Products
2,6-Dibromo-4-fluorophenyl isocyanate is a highly reactive intermediate used in the synthesis of novel compounds in pharmaceutical and materials science.[] The isocyanate group (–N=C=O) readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiocarbamates, respectively.[2][3] The accurate identification and quantification of these products, alongside any unreacted starting material or potential byproducts, are critical for reaction optimization, quality control, and ensuring the safety and efficacy of the final product.
However, the inherent reactivity of the isocyanate functional group presents a significant analytical challenge. Direct analysis is often difficult due to the compound's instability and propensity to react with residual water or other nucleophiles in the analytical system. Therefore, a common and effective strategy is the derivatization of the isocyanate to a more stable compound prior to analysis.[4] This guide will focus on the analysis of these stable derivatives.
Mass Spectrometry: A Powerful Tool for Isocyanate Product Analysis
Mass spectrometry (MS), coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), offers unparalleled sensitivity and selectivity for the analysis of complex reaction mixtures.[5][6] The choice between LC-MS and GC-MS depends largely on the volatility and thermal stability of the analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
For the analysis of derivatized isocyanate products, which are often larger, less volatile molecules, LC-MS/MS is the preferred method.[5][6][7] The high sensitivity and selectivity of this technique make it ideal for detecting and quantifying trace-level products and impurities.[5][8]
Sources
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- 3. aidic.it [aidic.it]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Validation of 2,6-Dibromo-4-fluorophenyl isocyanate
Introduction: The Significance of a Niche Reagent
2,6-Dibromo-4-fluorophenyl isocyanate is a highly functionalized aromatic isocyanate. Its unique substitution pattern—two sterically hindering bromine atoms ortho to the isocyanate group and a fluorine atom at the para position—makes it a valuable, albeit niche, building block in modern synthetic chemistry. The electron-withdrawing nature of the halogens enhances the reactivity of the isocyanate moiety, while the overall structure provides a scaffold for creating complex molecules with specific steric and electronic properties. This reagent finds applications as a key intermediate in the development of novel pharmaceuticals, particularly in oncology and antimicrobial research, as well as in the synthesis of specialized agrochemicals and functional materials.[1][2][3]
However, the synthesis and validation of this compound are not trivial. The inherent reactivity of the isocyanate group demands precise control over reaction conditions to prevent unwanted side reactions, such as polymerization or hydrolysis. Furthermore, the use of hazardous reagents in traditional synthetic routes necessitates a thorough evaluation of safety and a comparison with more sustainable, modern alternatives.
This guide provides an in-depth validation of a primary synthetic method for this compound, offers a detailed comparison with viable non-phosgene alternatives, and establishes robust protocols for product validation. The content is designed for researchers, chemists, and process development professionals who require a comprehensive understanding of the causality behind experimental choices and a reliable framework for producing and verifying this important synthetic intermediate.
Part 1: Primary Synthetic Route via Phosgenation
The most established and direct method for synthesizing aryl isocyanates is the reaction of a primary aromatic amine with phosgene (COCl₂) or a phosgene equivalent.[4][5] This method is favored in industrial settings for its efficiency and high yields, though it requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.[6][7]
Mechanistic Rationale
The reaction proceeds in two main stages. First, the primary amine (2,6-Dibromo-4-fluoroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This addition-elimination reaction forms an N-substituted carbamoyl chloride intermediate and hydrogen chloride (HCl). In the second stage, this intermediate is thermally decomposed. At elevated temperatures, the carbamoyl chloride eliminates another molecule of HCl to yield the final isocyanate product.
The choice of an inert, high-boiling solvent like o-dichlorobenzene is critical.[5] It effectively dissolves the starting amine and intermediates, facilitates heat transfer for the thermal decomposition step, and does not react with phosgene or the product. The reaction is typically performed in a two-stage temperature process: a "cold phosgenation" to form the carbamoyl chloride, followed by a "hot phosgenation" to drive the elimination to completion.[5]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and validation of this compound.
Experimental Protocol: Phosgenation of 2,6-Dibromo-4-fluoroaniline
This protocol is a representative laboratory-scale procedure adapted from established industrial phosgenation processes and should only be performed by trained personnel in a certified fume hood with continuous phosgene monitoring.[5][8]
Materials:
-
2,6-Dibromo-4-fluoroaniline (1.0 eq)
-
o-Dichlorobenzene (anhydrous)
-
Phosgene (≥3.0 eq, typically as a 20% solution in toluene)
-
Dry Nitrogen or Argon gas
Procedure:
-
Reactor Setup: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a caustic scrubber (e.g., NaOH solution), a gas inlet tube, and a thermometer. Purge the entire system with dry nitrogen.
-
Charge Reactor: Charge the flask with 2,6-Dibromo-4-fluoroaniline (1.0 eq) and anhydrous o-dichlorobenzene (approx. 10 mL per gram of aniline). Stir the mixture to form a slurry.
-
Cold Phosgenation: Cool the slurry to 0-10°C using an ice bath. Slowly introduce phosgene (3.0 eq) subsurface via the gas inlet tube over 2-3 hours, maintaining the temperature below 20°C. Vigorous stirring is essential to ensure proper mixing. The reaction mixture will evolve HCl gas, which must be neutralized by the scrubber.
-
Hot Phosgenation: After the addition is complete, slowly heat the reaction mixture to 130-150°C. Maintain this temperature for 4-6 hours, or until the evolution of HCl ceases and the solution becomes clear. During this step, the carbamoyl chloride intermediate decomposes to the isocyanate.
-
Phosgene Removal: Purge the hot solution with dry nitrogen for at least 1 hour to remove any excess phosgene. The off-gas must be directed through the caustic scrubber.
-
Isolation: Cool the reaction mixture to room temperature. The solvent (o-dichlorobenzene) can be removed by vacuum distillation.
-
Purification: The crude this compound is then purified by fractional vacuum distillation to yield a colorless or pale-yellow solid.[9]
Part 2: Validation of the Final Product
Validation is a self-verifying system. Each analytical technique provides a piece of the puzzle, and together they must confirm the structure, purity, and identity of the synthesized compound.
Analytical Workflow Diagram
Caption: Analytical workflow for the comprehensive validation of the synthesized isocyanate.
Analytical Protocols & Expected Results
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: A small amount of the solid product is analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory.
-
Causality: This is the most rapid and definitive method to confirm the formation of the isocyanate group.
-
Expected Result: A very strong, sharp absorption band appearing around 2250-2275 cm⁻¹ . This peak is characteristic of the N=C=O asymmetric stretching vibration and its presence is primary evidence of a successful synthesis. The absence of broad N-H stretching bands around 3300-3500 cm⁻¹ confirms the complete conversion of the starting aniline.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: The sample is dissolved in an anhydrous deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.
-
Causality: NMR provides detailed structural information, confirming the aromatic substitution pattern and the absence of impurities.
-
Expected Results:
-
¹H NMR: A singlet (or a narrow triplet due to coupling with ¹⁹F) in the aromatic region (δ 7.0-7.5 ppm) corresponding to the two equivalent aromatic protons.
-
¹⁹F NMR: A singlet in the typical region for an aryl fluoride.
-
¹³C NMR: Signals corresponding to the isocyanate carbon (~125-135 ppm), and four distinct signals for the aromatic carbons, including two attached to bromine, one to fluorine, and one to the NCO group.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Protocol: A dilute solution of the sample in a volatile, inert solvent (e.g., dichloromethane) is injected into the GC-MS. The GC provides separation for purity analysis, while the MS provides mass information.
-
Causality: This technique confirms the molecular weight of the product and provides a quantitative measure of its purity. The fragmentation pattern can also offer structural confirmation.[10]
-
Expected Results:
-
GC Chromatogram: A single major peak, indicating high purity. The area percentage of this peak is used to quantify purity (e.g., >97%).
-
Mass Spectrum: A molecular ion peak (M⁺) cluster corresponding to the mass of C₇H₂Br₂FNO (294.90 g/mol ). The characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for M⁺, M⁺+2, M⁺+4) will be a definitive confirmation.[11]
-
4. High-Performance Liquid Chromatography (HPLC)
-
Protocol: Isocyanates are highly reactive and must be derivatized before analysis to prevent reaction with protic mobile phases or column materials. A common method involves reacting the sample with an excess of a derivatizing agent like di-n-butylamine (DBA) to form a stable urea derivative, which is then analyzed by reverse-phase HPLC with UV detection.[12]
-
Causality: HPLC is the gold standard for purity assessment of less volatile or thermally sensitive compounds. Derivatization ensures the analysis is robust and reproducible.[13][14]
-
Expected Result: A single, sharp peak for the urea derivative in the chromatogram. Purity is determined by the area percentage of the main peak relative to all other peaks.
Part 3: Comparison with Non-Phosgene Alternatives
Growing concerns over the toxicity of phosgene have driven the development of "greener" synthetic routes to isocyanates.[6][15] These methods avoid phosgene but often require catalysts, harsher conditions, or result in lower yields.
Alternative 1: The Carbamate Decomposition Route
This two-step method involves first forming an N-aryl carbamate from 2,6-Dibromo-4-fluoroaniline, which is then thermally decomposed to the isocyanate.[16]
-
Mechanism: The aniline is reacted with a carbonyl source like dimethyl carbonate (DMC) or an alkyl chloroformate in the presence of a catalyst to form a stable carbamate intermediate.[6][17] This intermediate is then heated, often under vacuum, to eliminate an alcohol molecule, yielding the isocyanate. This route eliminates the use of phosgene and corrosive HCl.[16]
-
Protocol (Illustrative):
-
Heat a mixture of 2,6-Dibromo-4-fluoroaniline, a suitable catalyst (e.g., ZnO, CeO₂-ZrO₂), and a large excess of dimethyl carbonate (DMC) in an autoclave at 140-190°C for several hours.[4][6]
-
After cooling, the excess DMC is removed under vacuum. The resulting carbamate is isolated and purified.
-
The purified carbamate is heated in a high-boiling, inert solvent or neat under vacuum at high temperatures (>200°C) to induce thermal cracking, yielding the isocyanate which is distilled off as it forms.[16]
-
Alternative 2: The Urea Thermolysis Route
This method uses urea as an inexpensive and safe carbonyl source.[18]
-
Mechanism: The aniline is reacted with urea at high temperatures. This reaction forms a symmetrically substituted diaryl urea and ammonia. The diaryl urea is then heated further, often with a catalyst, to decompose into the isocyanate and regenerate one equivalent of the starting aniline.
-
Protocol (Illustrative):
Performance Comparison
| Parameter | Phosgenation Method | Carbamate Decomposition | Urea Thermolysis |
| Reagent Toxicity | Very High (Phosgene) | Low to Moderate (DMC, Chloroformates) | Low (Urea) |
| Typical Yield | High (>90%) | Moderate to High (70-95%)[18] | Moderate (60-80%) |
| Purity | High (distillation effective) | Good to High (requires pure intermediate) | Moderate (side reactions possible) |
| Reaction Conditions | Low, then high temp. (0-150°C) | High temp. & pressure (140-250°C) | Very high temp. (>250°C) |
| Byproducts | HCl (corrosive)[6] | Methanol/Alcohol (recyclable)[6] | Ammonia, starting amine (recyclable)[18] |
| Scalability | Excellent (Industrial standard) | Good (requires high temp./pressure) | Fair (high temp. can be challenging) |
| Green Chemistry Score | Low | High | High |
Conclusion and Recommendations
The synthesis of this compound presents a classic choice between efficiency and safety.
-
The Phosgenation Route remains the most reliable and high-yielding method. For organizations equipped to handle phosgene safely, it is the preferred route for producing high-purity material on a large scale. Its validation is straightforward using standard analytical techniques.
-
Non-Phosgene Routes , particularly the carbamate decomposition method using dimethyl carbonate, represent a significantly safer and more environmentally friendly alternative.[19] While this route may require more process optimization to maximize yield and involves higher temperatures, it is highly recommended for laboratory-scale synthesis and for organizations prioritizing green chemistry principles.[18] The urea route is economically attractive but is often hampered by lower yields and the very high temperatures required for thermolysis.
The final choice of synthetic method must be a deliberate one, balancing the specific needs of the project—be it yield, purity, safety, or environmental impact—with the available resources and expertise. In all cases, a rigorous analytical validation as outlined in this guide is not merely a suggestion but a requirement to ensure the quality and integrity of this valuable synthetic intermediate.
References
-
How To Get Isocyanate? | ACS Omega - ACS Publications, American Chemical Society. [Link]
-
How To Get Isocyanate? - PMC - PubMed Central, NIH. [Link]
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Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed . [Link]
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Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs - RSC Publishing . [Link]
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Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) . [Link]
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Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA . [Link]
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications . [Link]
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-
(PDF) A laboratory comparison of analytical methods used for isocyanates - ResearchGate . [Link]
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-
Introduction to the Phosgenation Process for Amine--Basic Principles - Sabtech Machine . [Link]
- US9126904B2 - Process for preparing isocyanates by phosgenation of amines in the liquid phase - Google P
-
Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF - ResearchGate . [Link]
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-
Isocyanates as Precursors to Biomedical Polyurethanes - Aidic . [Link]
-
ISOCYANATES, TOTAL (MAP) 5525 - CDC . [Link]
-
The mass spectrum of 2,6-dibromo-4-isopropenylphenol (peak 11 in Figure 1). - ResearchGate . [Link]
-
Isocyanates and Amines - Sampling and Analytical Procedures. - Diva-Portal.org . [Link]
-
Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC - NIH . [Link]
-
Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids . [Link]
-
Green non - phosgene process for manufacturing isocyanates - ResearchGate . [Link]
-
2,6-Dibromo-4-fluoroaniline - BU CyberSec Lab . [Link]
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-
Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing . [Link]
-
(PDF) 2,6-Dibromo-4-nitrobenzonitrile - ResearchGate . [Link]
-
2,6-Dibromo-4-nitrotoluene | C7H5Br2NO2 | CID 7015780 - PubChem . [Link]
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A Comparative Guide to HPLC Method Development for Monitoring Reactions of 2,6-Dibromo-4-fluorophenyl Isocyanate
Introduction
In the landscape of pharmaceutical synthesis and drug development, halogenated aromatic isocyanates serve as critical building blocks for a diverse range of bioactive molecules. Among these, 2,6-Dibromo-4-fluorophenyl isocyanate is a key intermediate whose reactions require precise and reliable analytical monitoring. The central challenge in analyzing this compound and its reactions lies in the inherent reactivity of the isocyanate functional group (-N=C=O). This group readily reacts with nucleophiles, including the protic solvents often used in High-Performance Liquid Chromatography (HPLC) mobile phases, such as water and methanol. This reactivity can lead to on-column sample degradation, resulting in poor peak shapes, inaccurate quantification, and a general lack of method robustness.
This guide provides a comprehensive comparison of HPLC strategies for the analysis of reactions involving this compound. We will move beyond a simple listing of steps to explain the causality behind our experimental choices, ensuring that the protocols described are self-validating systems. Our focus will be on converting the reactive analyte into a stable derivative prior to analysis, a strategy that is paramount for achieving accurate and reproducible results.
Part 1: The Core Challenge: Isocyanate Reactivity and the Imperative for Derivatization
The isocyanate group is highly electrophilic and will react with any active hydrogen compound. In the context of reversed-phase HPLC, the water present in the mobile phase will attack the isocyanate, leading to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This process makes direct, quantitative analysis of the isocyanate virtually impossible.
To circumvent this, a pre-column derivatization step is the most effective strategy.[1][2] This involves reacting the isocyanate with a suitable agent to form a stable, less reactive product that is amenable to HPLC analysis. The choice of derivatizing agent is critical; it should react quickly and completely with the isocyanate. For routine reaction monitoring, a simple alcohol like methanol is an excellent choice, as it converts the isocyanate into a stable methyl carbamate derivative.[1] This approach ensures that the concentration of the derivative accurately reflects the concentration of the starting isocyanate in the reaction mixture.
Sources
A Comparative Analysis of 2,6-Dibromo-4-fluorophenyl Isocyanate and Non-Halogenated Aromatic Isocyanates for Advanced Synthesis
This guide provides an in-depth comparison of 2,6-dibromo-4-fluorophenyl isocyanate with common non-halogenated aromatic isocyanates, such as phenyl isocyanate and toluene diisocyanate (TDI). Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of halogen substitution on the reactivity and application of these critical reagents. By understanding the underlying electronic and steric influences, researchers can make more informed decisions in the design and execution of synthetic pathways for pharmaceuticals, agrochemicals, and advanced materials.
Introduction: The Role of Aromatic Isocyanates in Synthesis
Aromatic isocyanates are a cornerstone of modern organic synthesis, primarily utilized for their ability to form stable covalent bonds with nucleophiles. The isocyanate functional group (-N=C=O) is highly electrophilic, readily reacting with alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. These linkages are integral to the structure of a vast array of commercially important products, from polyurethane foams to life-saving pharmaceuticals.[1][2] The reactivity of the isocyanate group can be finely tuned by the substituents on the aromatic ring, a feature that is critical for controlling reaction kinetics and selectivity.
This guide focuses on the unique properties of this compound, a triply halogenated aromatic isocyanate, and contrasts them with its non-halogenated counterparts. The presence of two bulky bromine atoms flanking the isocyanate group, coupled with an electron-withdrawing fluorine atom at the para-position, imparts a distinct reactivity profile that can be leveraged for specific synthetic challenges.
Physicochemical Properties: A Head-to-Head Comparison
The physical properties of an isocyanate are crucial for practical handling and reaction setup. The table below summarizes the key physicochemical properties of this compound, phenyl isocyanate, and toluene diisocyanate.
| Property | This compound | Phenyl Isocyanate | Toluene Diisocyanate (2,4-TDI) |
| CAS Number | 76393-18-5 | 103-71-9 | 584-84-9 |
| Molecular Formula | C₇H₂Br₂FNO | C₇H₅NO | C₉H₆N₂O₂ |
| Molecular Weight | 294.91 g/mol | 119.12 g/mol | 174.16 g/mol |
| Appearance | Not specified, likely solid or liquid | Colorless liquid | Colorless to pale yellow liquid |
| Melting Point | Not specified | -30 °C | 22 °C |
| Boiling Point | Not specified | 165 °C | 251 °C |
| Density | Not specified | 1.09 g/cm³ | 1.22 g/cm³ |
Data compiled from various sources.[3][4][5][6][7]
The significantly higher molecular weight of this compound, due to the two bromine atoms, suggests a higher boiling point and potentially a different physical state at room temperature compared to phenyl isocyanate.
The Influence of Halogen Substitution on Reactivity
The reactivity of an aromatic isocyanate is governed by a combination of electronic and steric effects imparted by the substituents on the phenyl ring.
Electronic Effects
The isocyanate group is an electrophile, and its reactivity is enhanced by electron-withdrawing groups (EWGs) on the aromatic ring and diminished by electron-donating groups (EDGs). EWGs pull electron density away from the ring and the isocyanate carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
In this compound, all three halogen atoms are EWGs. Fluorine is the most electronegative element, and its presence at the para-position strongly withdraws electron density through the sigma framework and, to a lesser extent, through resonance. The bromine atoms at the ortho-positions also contribute to this electron-withdrawing effect. This increased electrophilicity of the isocyanate carbon in this compound is expected to lead to a faster reaction rate with nucleophiles compared to the unsubstituted phenyl isocyanate.
In contrast, toluene diisocyanate (TDI) has a methyl group, which is a weak electron-donating group. This would slightly decrease the reactivity of the isocyanate groups compared to phenyl isocyanate, although the presence of two isocyanate groups introduces additional complexity. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the phenyl ring itself.[2][8]
Steric Effects
The two bromine atoms in the ortho-positions of this compound create significant steric hindrance around the isocyanate functional group. This steric bulk can impede the approach of a nucleophile, potentially slowing down the reaction rate. This effect is in direct opposition to the electronic enhancement of reactivity.
Therefore, the overall reactivity of this compound is a result of the interplay between these two opposing factors. For smaller nucleophiles, the electronic effect may dominate, leading to a faster reaction. However, for bulkier nucleophiles, the steric hindrance from the ortho-bromine atoms could become the rate-limiting factor. This nuanced reactivity can be exploited to achieve selective reactions in complex molecules.
Non-halogenated isocyanates like phenyl isocyanate have minimal steric hindrance around the isocyanate group. In 2,4-TDI, the isocyanate group at the 4-position is less sterically hindered than the one at the 2-position, which is ortho to the methyl group. This difference in steric hindrance leads to differential reactivity of the two isocyanate groups, a property that is widely utilized in polyurethane synthesis.
Comparative Reactivity with Nucleophiles
The reactions of isocyanates with amines to form ureas and with alcohols to form carbamates are fundamental transformations in organic synthesis.
Reaction with Amines (Urea Formation)
The reaction between an isocyanate and a primary or secondary amine is typically very fast and exothermic, often proceeding to completion at room temperature without the need for a catalyst.[9][10]
Due to the strong electron-withdrawing nature of the halogen substituents, this compound is expected to be highly reactive towards amines. The reaction is anticipated to be faster than with phenyl isocyanate under similar conditions, especially with smaller, unhindered amines where the electronic effect will be the dominant factor.
Caption: General reaction scheme for urea formation.
Reaction with Alcohols (Carbamate Formation)
The reaction of isocyanates with alcohols is generally slower than with amines and often requires heating or catalysis, particularly with less reactive aliphatic isocyanates.[8] Common catalysts include tertiary amines and organotin compounds.
The enhanced electrophilicity of this compound suggests that it will react more readily with alcohols compared to phenyl isocyanate. This could potentially allow for carbamate formation under milder conditions, such as lower temperatures or with less active catalysts. However, for sterically hindered alcohols, the ortho-bromine atoms may significantly slow the reaction.
Caption: General reaction scheme for carbamate formation.
Applications in Drug Development and Advanced Materials
The unique reactivity profile of this compound makes it a valuable reagent in applications where precise control of reactivity is paramount.
-
Pharmaceutical Synthesis: The high reactivity allows for the efficient introduction of the 2,6-dibromo-4-fluorophenyl ureido or carbamate moiety into complex molecules under mild conditions. The halogen atoms can also serve as handles for subsequent cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides can benefit from the tailored reactivity of this isocyanate.
-
Specialty Polymers: The steric hindrance provided by the ortho-bromine atoms can be used to create polymers with specific conformational properties. The high halogen content can also impart flame-retardant properties to the resulting materials.
Non-halogenated isocyanates like phenyl isocyanate and TDI are workhorse reagents in a multitude of applications. Phenyl isocyanate is widely used as a derivatizing agent for alcohols and amines in analytical chemistry and as a building block in organic synthesis.[3] TDI is a major component in the production of flexible polyurethane foams used in furniture, bedding, and automotive seating.[4][7]
Experimental Protocols
The following protocols provide a general framework for the synthesis of a urea and a carbamate derivative using an aromatic isocyanate. These can be adapted for a comparative study of this compound and phenyl isocyanate.
Protocol for the Synthesis of a Urea Derivative
This protocol describes the reaction of an aromatic isocyanate with a primary amine.
Caption: Experimental workflow for urea synthesis.
Self-Validating System:
-
Reaction Monitoring: The disappearance of the starting materials and the appearance of the product can be tracked by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for the Synthesis of a Carbamate Derivative
This protocol outlines the reaction of an aromatic isocyanate with a primary alcohol, which may require a catalyst.
Caption: Experimental workflow for carbamate synthesis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Isocyanates are sensitive to moisture, which can lead to the formation of undesired urea byproducts. Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial.
-
Catalyst Selection: For the less reactive alcohol-isocyanate reaction, a catalyst is often necessary. Organotin catalysts like dibutyltin dilaurate are highly effective but may be undesirable in some applications due to toxicity. Amine catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are a common alternative.[9] The high reactivity of this compound might necessitate a less active catalyst or no catalyst at all.
Conclusion
This compound presents a unique combination of electronic activation and steric hindrance that sets it apart from non-halogenated aromatic isocyanates. The strong electron-withdrawing effects of the three halogen substituents significantly enhance the electrophilicity of the isocyanate carbon, predisposing it to rapid reactions with nucleophiles. Conversely, the bulky ortho-bromine atoms introduce steric constraints that can modulate this reactivity, particularly with larger nucleophiles. This duality allows for a degree of control and selectivity in synthetic design that is not as readily available with simpler isocyanates like phenyl isocyanate or TDI. For researchers in drug discovery and materials science, a thorough understanding of these structure-activity relationships is key to unlocking the full potential of this versatile reagent.
References
-
Reaction of OH with Aliphatic and Aromatic Isocyanates. (2023-11-01). ResearchGate. Retrieved from [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022-11-25). PMC - NIH. Retrieved from [Link]
-
Phenyl isocyanate. Wikipedia. Retrieved from [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Retrieved from [Link]
-
Toluene diisocyanate. Wikipedia. Retrieved from [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Retrieved from [Link]
-
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022-10-12). PubMed. Retrieved from [Link]
-
Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Phenyl isocyanate. Grokipedia. Retrieved from [Link]
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Recent advances in reactions of aryl sulfonyl isocyanates. RSC Publishing. Retrieved from [Link]
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Urea formation via reaction of an isocyanate with an amine. ResearchGate. Retrieved from [Link]
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Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2016-11-08). RSC Publishing. Retrieved from [Link]
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Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. ResearchGate. Retrieved from [Link]
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Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019-09-22). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to PROTAC Linker Design: Evaluating the Potential of 2,6-Dibromo-4-fluorophenyl Isocyanate
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a constant balancing act of optimizing potency, selectivity, and drug-like properties. While the warhead and E3 ligase ligand determine the "what" and "how" of protein degradation, the linker connecting them is the crucial element that dictates the efficiency and overall success of the PROTAC molecule.[1] This guide delves into the intricate world of PROTAC linkers, with a specific focus on the potential utility of a novel, rigid aromatic linker precursor: 2,6-Dibromo-4-fluorophenyl isocyanate.
While traditional PROTAC design has heavily relied on flexible polyethylene glycol (PEG) and alkyl chains, the field is increasingly exploring more sophisticated linker architectures to overcome challenges in potency and selectivity.[2] Here, we will dissect the established principles of linker design, introduce the concept of rigid aromatic linkers, and provide a comparative analysis of how a linker derived from this compound might perform against conventional alternatives.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable and productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[3] The linker is not merely a passive spacer; its length, chemical composition, and rigidity profoundly influence the thermodynamics and kinetics of this complex formation.[3] An optimally designed linker will:
-
Facilitate Productive Ternary Complex Formation: The linker must possess the correct length and geometry to orient the POI and E3 ligase in a manner conducive to ubiquitin transfer.
-
Enhance Ternary Complex Stability: The linker itself can contribute to the stability of the ternary complex through specific interactions with the protein surfaces.[4]
-
Dictate Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its therapeutic potential.
Comparative Analysis: Flexible vs. Rigid Linkers
The majority of early-generation and many current PROTACs utilize flexible linkers, primarily composed of PEG or alkyl chains.[2] This is largely due to their synthetic accessibility and the conformational freedom they afford, which allows the PROTAC to adopt a conformation suitable for ternary complex formation. However, this flexibility can also be a double-edged sword, potentially leading to a high entropic penalty upon binding and a less defined pharmacology.
In contrast, rigid linkers, which often incorporate cyclic or aromatic moieties, are being increasingly explored to address the limitations of their flexible counterparts.[5]
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Phenyl, Piperazine) |
| Conformational Freedom | High | Low |
| Entropy of Binding | High entropic penalty | Lower entropic penalty |
| Ternary Complex Geometry | Can adopt multiple conformations | Pre-organizes ligands for a specific geometry |
| Potential for Interactions | Limited to non-specific hydrophobic interactions | Can engage in specific π-π stacking or other non-covalent interactions |
| Synthetic Accessibility | Generally straightforward | Can be more synthetically challenging |
| Metabolic Stability | Can be susceptible to metabolism | Often more metabolically stable |
| Solubility | PEG linkers enhance solubility | Can be less soluble depending on the specific moiety |
Introducing this compound: A Novel Rigid Linker Precursor
To date, the direct application of this compound as a PROTAC linker has not been extensively reported in peer-reviewed literature. However, its chemical properties present an intriguing starting point for the design of novel, rigid linkers.
Chemical Properties of this compound:
-
CAS Number: 76393-18-5[6]
-
Molecular Formula: Br₂C₆H₂(F)NCO[6]
-
Molecular Weight: 294.90 g/mol [6]
-
Appearance: Solid with a melting point of 43-47 °C[6]
The key reactive group is the isocyanate (-N=C=O), a highly electrophilic moiety that readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively.[7] This reactivity provides a direct route for incorporating the 2,6-dibromo-4-fluorophenyl group into a PROTAC structure.
Potential Advantages of a 2,6-Dibromo-4-fluorophenyl-based Linker:
-
Conformational Rigidity: The phenyl ring would introduce a high degree of rigidity into the linker, which could pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[8]
-
Potential for Specific Interactions: The aromatic ring could participate in π-π stacking interactions with aromatic residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.[5]
-
Metabolic Stability: Aromatic structures are often more resistant to metabolic degradation compared to linear alkyl or PEG chains.[5]
-
Modulation of Physicochemical Properties: The fluorine and bromine substituents can influence the electronic properties and lipophilicity of the linker, potentially impacting cell permeability and other pharmacokinetic parameters.
Potential Challenges and Considerations:
-
High Reactivity of Isocyanates: The high reactivity of the isocyanate group, while synthetically useful, can also be a liability.[9] It can lead to off-target reactions with other nucleophiles in a biological system and is susceptible to hydrolysis. Careful synthetic strategies, potentially involving the in situ generation of the isocyanate, would be necessary to control its reactivity.[9]
-
Geometric Constraints: The rigidity of the linker could also be a significant disadvantage. If the fixed geometry does not align with the requirements for a productive ternary complex, it could completely abrogate the PROTAC's activity.[1]
-
Solubility: The hydrophobic nature of the dibromofluorophenyl group might decrease the overall solubility of the PROTAC, potentially requiring the incorporation of solubilizing groups elsewhere in the molecule.
Experimental Workflow: Synthesis and Evaluation of a PROTAC with a Phenyl-Urea Linker
The following is a generalized experimental protocol for the synthesis and evaluation of a PROTAC incorporating a phenyl-urea linkage, which would be the result of reacting an amine-containing molecule with an aryl isocyanate like this compound.
Part 1: Synthesis of a Phenyl-Urea Linked PROTAC
This protocol describes the conjugation of an amine-functionalized E3 ligase ligand with an isocyanate-functionalized POI ligand.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of a PROTAC with a phenyl-urea linker.
Step-by-Step Protocol:
-
Preparation of Reactants:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane).
-
In a separate flask, dissolve the POI ligand functionalized with the this compound linker (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
Under an inert atmosphere (e.g., argon or nitrogen), slowly add the solution of the isocyanate-functionalized POI ligand to the solution of the amine-functionalized E3 ligase ligand with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
-
Part 2: Biological Evaluation of the PROTAC
Diagram of the Biological Evaluation Workflow:
Caption: Workflow for evaluating the degradation efficacy of a PROTAC.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses the target protein of interest in appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining target protein as a function of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Comparative Experimental Data from the Literature
While specific data for a this compound-linked PROTAC is unavailable, we can draw valuable insights from studies comparing flexible and rigid linkers for the same target. For instance, a study on androgen receptor (AR) degraders found that substituting a flexible PEG linker with a rigid phenyl ring resulted in a loss of degradation activity, suggesting that the rigid conformation was unable to support a productive ternary complex.[1] Conversely, another study on SMARCA2/4 degraders successfully employed a rigid benzyl-containing linker to achieve potent degradation, highlighting that the success of a rigid linker is highly context-dependent.[1]
Here is a hypothetical comparison of expected performance based on literature trends:
| PROTAC Linker Type | Target | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Reference (Illustrative) |
| Flexible (PEG-based) | BRD4 | CRBN | < 10 | > 90 | [10] |
| Rigid (Phenyl-based) | AR | VHL | > 1000 | < 20 | [1] |
| Rigid (Optimized Phenyl) | SMARCA2/4 | VHL | < 50 | > 80 | [1] |
| Hypothetical 2,6-Dibromo-4-fluorophenyl-urea | Various | Various | Highly Variable | Highly Variable | N/A |
The data illustrates that a "one-size-fits-all" approach to linker design is not viable. The efficacy of a rigid linker is contingent on the specific POI and E3 ligase pair and the precise geometry it imposes on the ternary complex.
Conclusion and Future Outlook
The exploration of novel linker chemistries is a critical frontier in the advancement of PROTAC technology. While this compound is not an established linker precursor, its properties as a rigid, aromatic, and reactive building block make it a conceptually interesting candidate for PROTAC design. The introduction of such a linker would offer a departure from the commonly used flexible chains and could lead to PROTACs with improved pharmacokinetic profiles and novel mechanisms of ternary complex stabilization.
However, the inherent challenges of its high reactivity and the geometric constraints it imposes necessitate a highly rational and empirical approach to its implementation. The success of a PROTAC based on this linker would be highly dependent on the specific biological target and would require extensive medicinal chemistry optimization.
As our understanding of the structural biology of ternary complexes deepens, the rational design of linkers, including novel rigid scaffolds like the one discussed, will become increasingly powerful. The future of PROTAC development will likely involve a diverse toolkit of linkers, with chemists selecting the optimal linker architecture based on the specific demands of the target and the desired therapeutic profile.
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AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs.
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Wikipedia. Bioconjugation.
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A Comparative Guide to Spectroscopic Techniques for Monitoring Reactions of 2,6-Dibromo-4-fluorophenyl Isocyanate
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to ensuring product quality, optimizing yields, and maintaining process safety. This is particularly critical when dealing with highly reactive intermediates such as isocyanates. 2,6-Dibromo-4-fluorophenyl isocyanate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, requires robust analytical methods to track its consumption and the formation of products in real-time. This guide provides an in-depth comparison of leading spectroscopic techniques—Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the in-situ monitoring of reactions involving this versatile isocyanate.
The principles of Process Analytical Technology (PAT), as endorsed by regulatory agencies like the FDA, emphasize the importance of real-time monitoring to build quality into products from the start.[1][2] Spectroscopic tools are at the heart of PAT, offering a non-destructive window into the chemical transformations occurring within a reactor.[3][4]
The Spectroscopic Signature of an Isocyanate Reaction
The key to monitoring any reaction is to identify a unique, measurable signal that changes predictably as the reaction progresses. For isocyanates (-N=C=O), the strong, sharp absorption band of the asymmetric stretching vibration of the N=C=O group is an excellent spectroscopic marker.[5] This peak typically appears in a relatively clear region of the mid-infrared spectrum, between 2250 and 2285 cm⁻¹, making it an ideal target for monitoring.[6] As the isocyanate reacts, for instance with an alcohol to form a urethane, this peak diminishes and eventually disappears, while new peaks corresponding to the product (e.g., urethane N-H and C=O stretches) emerge.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique depends on several factors, including the specific reaction conditions, the chemical nature of the reactants and solvent, and the desired level of detail.
| Technique | Principle | Key Advantages | Limitations | Best Suited For |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations.[7][8] | High sensitivity to polar functional groups (e.g., -NCO, -OH, C=O).[9][10] Strong, distinct isocyanate peak.[6] Well-established for reaction monitoring.[11] | Water can be a strong interferent due to its broad IR absorption.[12] Sample thickness and uniformity can be critical.[12] | Real-time, quantitative monitoring of isocyanate consumption in non-aqueous or low-water content systems. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light by molecular vibrations.[7][12] | Excellent for aqueous solutions as water is a weak Raman scatterer.[8] Minimal sample preparation required.[12] Sensitive to symmetric and non-polar bonds.[10][12] | Can be affected by fluorescence from the sample or impurities.[9][12] Generally less sensitive than FTIR for some functional groups.[7] | In-situ monitoring of reactions in aqueous media or complex matrices where fluorescence is not an issue. Complementary to FTIR for a more complete vibrational picture.[13][14] |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[15] | Provides detailed structural information about reactants, intermediates, and products.[16] Non-invasive and allows for direct observation of all soluble species.[16] Unambiguous identification of the isocyanate carbon (~115-135 ppm in ¹³C NMR).[16] | Lower sensitivity compared to vibrational spectroscopy. Requires a specialized NMR spectrometer. Sample must be in solution. Magnetic field inhomogeneities can distort spectra.[15] | Mechanistic studies where detailed structural information on all components of the reaction mixture is required. |
In-Depth Analysis and Experimental Considerations
Fourier-Transform Infrared (FTIR) Spectroscopy: The Workhorse for Isocyanate Monitoring
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful and widely used technique for in-situ reaction monitoring.[11] The ATR probe can be directly inserted into the reaction vessel, providing real-time data without the need for sampling.[11]
Causality of Experimental Choice: The choice of an ATR probe is deliberate. It allows for the analysis of highly absorbing liquids and solids, which is often the case in chemical reactions.[5] The short path length of the ATR crystal minimizes saturation of the detector by strong solvent or reactant absorptions, enabling the clear observation of the isocyanate peak's disappearance.
Experimental Workflow: FTIR Monitoring
Caption: Workflow for in-situ FTIR monitoring of an isocyanate reaction.
Protocol for In-Situ FTIR Monitoring:
-
System Setup: Equip a reaction vessel with an overhead stirrer, temperature probe, and a port for the in-situ ATR-FTIR probe.
-
Background Spectrum: Before adding reactants, acquire a background spectrum of the solvent at the reaction temperature.
-
Initiate Reaction: Charge the reactor with this compound and the solvent. Begin data collection.
-
Data Collection: Add the co-reactant to start the reaction. Collect spectra at regular intervals (e.g., every 60 seconds).[11]
-
Analysis: Monitor the decrease in the area of the isocyanate peak (around 2250-2285 cm⁻¹) over time. The reaction is complete when this peak is no longer detectable.[5]
Raman Spectroscopy: A Powerful Alternative, Especially in Aqueous Media
Raman spectroscopy offers a complementary approach to FTIR.[12] Since the change in polarizability during the N=C=O stretch is significant, it gives rise to a strong Raman signal. A key advantage of Raman is its insensitivity to water, making it ideal for reactions in aqueous or protic solvents where FTIR struggles.[8]
Causality of Experimental Choice: If a reaction with this compound were to be conducted in a medium with significant water content, or if the product's IR signals were to overlap with solvent signals, Raman would be the superior choice. It provides a clearer view of the critical functional group changes without solvent interference.
Logical Relationship: FTIR vs. Raman
Caption: Decision logic for choosing between FTIR and Raman spectroscopy.
NMR Spectroscopy: For Deep Mechanistic Insights
While FTIR and Raman are excellent for monitoring the overall progress of a reaction, NMR spectroscopy provides a much more detailed picture.[16] By taking time-course ¹H or ¹³C NMR spectra, one can simultaneously observe the disappearance of reactant signals, the appearance of product signals, and potentially the transient formation of intermediates.[16]
Causality of Experimental Choice: NMR is the technique of choice when the goal is not just to determine if the reaction is complete, but to understand how it proceeds. For instance, in a reaction of this compound, ¹³C NMR would allow for the unambiguous tracking of the isocyanate carbon signal (typically 115-135 ppm) as it is converted to a urethane carbonyl carbon (~150-160 ppm).[16]
Protocol for In-Situ NMR Monitoring:
-
Sample Preparation: Prepare the reaction mixture in an NMR tube, typically using a deuterated solvent.
-
Initial Spectrum: Acquire a spectrum of the starting material (this compound) before initiating the reaction.
-
Reaction Initiation: Add the co-reactant to the NMR tube and quickly place it in the spectrometer.
-
Time-Course Acquisition: Acquire a series of 1D ¹H or ¹³C spectra at regular intervals.[15]
-
Data Analysis: Integrate the signals corresponding to the reactants and products in each spectrum to determine their relative concentrations over time. This data can then be used to derive detailed kinetic information.
Conclusion: A Multi-faceted Approach to Reaction Monitoring
For routine monitoring of reactions with this compound to determine reaction completion, FTIR spectroscopy with an ATR probe is often the most practical and efficient choice due to its high sensitivity and ease of implementation for in-situ analysis.[11] Raman spectroscopy serves as an invaluable alternative, particularly for reactions in aqueous systems or when IR interferences are problematic.[13][14] When a deep mechanistic understanding is required, NMR spectroscopy is unparalleled in its ability to provide detailed structural information on all components of the reaction mixture over time.[16]
Ultimately, the selection of a spectroscopic technique should be guided by the specific goals of the analysis, the nature of the chemical system, and the available instrumentation. By leveraging the strengths of these powerful analytical tools, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to improved product quality, enhanced safety, and more efficient development cycles.
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-
Thomson, M. A., Melling, P. J., & Slepski, A. M. (2001). REAL TIME MONITORING OF ISOCYANATE CHEMISTRY. USING A FIBER-OPTIC FTIR PROBE. Polymer Preprints, 42(1), 310. Available at: [Link]
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Xu, L., Li, C., & Ng, K. Y. S. (2000). In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. The Journal of Physical Chemistry A, 104(4), 573-579. Available at: [Link]
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AZoM. Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. (2024). Available at: [Link]
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Kössl, M. A., Saller, M. A., & Hamm, P. (2013). Monitoring the alcoholysis of isocyanates with infrared spectroscopy. The Journal of chemical physics, 139(13), 134502. Available at: [Link]
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Skibsted, E., & Engelsen, S. B. (2017). Spectroscopy for Process Analytical Technology (PAT). In Encyclopedia of Spectroscopy and Spectrometry (pp. 188-197). Elsevier. Available at: [Link]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dibromo-4-fluorophenyl isocyanate
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling highly reactive reagents like 2,6-Dibromo-4-fluorophenyl isocyanate demands not only a thorough understanding of their chemical properties but also a rigorous adherence to proper disposal protocols. This guide provides an in-depth, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory guidelines. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Inherent Risks: The "Why" Behind the Procedure
This compound (C₇H₂Br₂FNO) is a valuable reagent in organic synthesis, but its utility is matched by its hazardous nature. The isocyanate functional group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles. This reactivity is the primary driver of its synthetic utility and its hazards.
Key Hazards Associated with this compound:
-
Toxicity: This compound is harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Sensitization: Like many isocyanates, it is a potent respiratory and skin sensitizer.[1][2] Repeated exposure can lead to asthma-like symptoms and other allergic reactions.[3]
-
Reactivity with Water: Isocyanates react with water, including moisture in the air, to form an unstable carbamic acid, which then decomposes into the corresponding amine (2,6-Dibromo-4-fluoroaniline) and carbon dioxide gas.[4][5][6] This reaction is exothermic and the evolution of CO₂ can lead to a dangerous pressure buildup in a sealed container.[7]
-
Halogenated Aromatic Compound: The presence of bromine and fluorine atoms places this compound in the category of halogenated organic waste, which is subject to specific environmental disposal regulations.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical and neutralization solutions. Isocyanates are severe eye irritants. |
| Hand Protection | Nitrile or butyl rubber gloves (double-gloving is recommended). | Provides a barrier against skin contact. Check glove manufacturer's compatibility charts. |
| Body Protection | A lab coat, and for larger quantities or spills, a chemically resistant apron or coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood. Note that NIOSH has not approved any air-purifying respirators specifically for isocyanates due to their poor warning properties. Therefore, a supplied-air respirator is the most protective option. | Prevents inhalation of isocyanate vapors, which are highly toxic and sensitizing.[10] All handling of this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[2] |
Disposal Procedures: A Step-by-Step Guide
The primary goal of isocyanate disposal is to neutralize its reactive -NCO group, rendering the compound less hazardous. This is typically achieved by reacting it with a suitable nucleophile. The following protocols are designed for small quantities of residual material and minor spills commonly encountered in a laboratory setting. For bulk quantities, consult with your institution's Environmental Health and Safety (EHS) department for guidance on disposal as hazardous waste.
Protocol 1: Neutralization of Small Residual Quantities
This procedure is suitable for decontaminating empty containers or disposing of small amounts of leftover this compound.
Materials:
-
Two neutralization solutions (prepare fresh):
-
Solution A: 5-10% sodium carbonate in water.[1]
-
Solution B: 3-8% aqueous ammonia.
-
-
A suitable, open-top container (e.g., a beaker or an open pail) large enough to accommodate the isocyanate and at least 10 times its volume of neutralization solution.
-
A stir bar and stir plate.
-
Inert absorbent material (e.g., vermiculite, sand, or clay-based absorbent).
Procedure:
-
Work in a Certified Fume Hood: All steps must be performed in a well-ventilated chemical fume hood.
-
Prepare the Neutralization Bath: Place the open-top container on a stir plate inside the fume hood. Add a stir bar and a volume of either Neutralization Solution A or B that is at least 10 times the volume of the isocyanate waste. Begin gentle stirring.
-
Slow Addition of Isocyanate: Slowly and carefully add the this compound waste to the stirring neutralization solution. The reaction is exothermic, and adding the isocyanate too quickly can cause excessive heat and gas evolution.
-
Reaction and Off-Gassing: Allow the mixture to stir for at least 24 hours. The reaction with water (present in the neutralization solution) will generate carbon dioxide. Do not seal the container during this period to allow the gas to vent safely.
-
Final Disposal: After 24 hours, the isocyanate will be neutralized to the corresponding urea derivative. The resulting mixture should be treated as hazardous waste. Absorb the liquid onto an inert material like vermiculite and place it in a properly labeled hazardous waste container for collection by your institution's EHS department.
Protocol 2: Managing Minor Spills
In the event of a small spill of this compound, immediate and careful action is required.
Materials:
-
Inert absorbent material (vermiculite, sand, or clay-based absorbent). Do not use combustible materials like sawdust.
-
Neutralization solution (as described in Protocol 1).
-
A scoop or other non-sparking tool for collecting the absorbed material.
-
A properly labeled, open-top hazardous waste container.
Procedure:
-
Evacuate and Ventilate: If the spill is outside of a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Cover the spill with an inert absorbent material.
-
Neutralize: Once the isocyanate is absorbed, slowly and carefully add a generous amount of neutralization solution to the absorbent material.
-
Collect Waste: After allowing the neutralization to proceed for at least one hour, carefully scoop the absorbed and neutralized material into an open-top hazardous waste container.
-
Final Decontamination: Decontaminate the spill area with the neutralization solution, followed by a soap and water wash. All materials used for cleanup should be placed in the hazardous waste container.
-
Allow for Off-Gassing: Leave the waste container open in a fume hood for at least 24 hours to allow for the dissipation of any evolved carbon dioxide before sealing it for disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 3. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wku.edu [wku.edu]
- 10. cdc.gov [cdc.gov]
Mastering the Molecule: A Senior Application Scientist's Guide to Handling 2,6-Dibromo-4-fluorophenyl isocyanate
For the adept researcher, the synthesis of novel therapeutics is a journey into the molecular frontier. This journey, however, demands not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, field-tested directives for the safe handling, use, and disposal of 2,6-Dibromo-4-fluorophenyl isocyanate, a reactive intermediate pivotal in many drug discovery projects. As Senior Application Scientists, our goal is to empower you with the knowledge to navigate the complexities of this compound with confidence and precision, ensuring both the integrity of your research and the safety of your laboratory personnel.
The Isocyanate Challenge: Understanding the Inherent Risks
This compound (CAS No: 76393-18-5) belongs to the isocyanate family, a class of compounds characterized by the highly reactive -N=C=O functional group.[1] This reactivity is the very source of their utility in synthesis, allowing for the formation of urea, urethane, and amide linkages. However, it is also the root of their significant health hazards.
The primary risks associated with this compound include:
-
Respiratory Sensitization: Inhalation may cause allergy or asthma-like symptoms, which can be delayed in onset.[2][3] This sensitization is a critical concern, as subsequent exposures to even minute concentrations can trigger a severe asthmatic reaction.[4]
-
Severe Irritation: The compound is a potent irritant to the skin, eyes, and respiratory tract.[3] Direct contact can lead to redness, itching, and swelling, while inhalation can cause inflammation of the mucous membranes.[2][5]
-
Toxicity: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Moisture Sensitivity: Isocyanates react with water, including ambient humidity, to produce unstable carbamic acids which then decompose to form an amine and carbon dioxide (CO2) gas.[6] In a sealed container, this CO2 buildup can lead to a dangerous increase in pressure.[4]
Your First Line of Defense: Personal Protective Equipment (PPE)
Given the hazardous nature of isocyanates, a comprehensive PPE strategy is non-negotiable. It is crucial to understand that PPE is the last line of defense, to be used in conjunction with robust engineering controls like fume hoods.[4]
| Scenario | Required Personal Protective Equipment |
| Handling of Unopened Container | Safety glasses with side shields, Nitrile gloves |
| Weighing and Dispensing (Solid) | Chemical safety goggles, Face shield, Nitrile or butyl rubber gloves (double-gloving recommended), Chemical-resistant lab coat, Disposable arm sleeves |
| In-Reaction Use (Solution) | Chemical safety goggles, Face shield, Nitrile or butyl rubber gloves (double-gloving recommended), Chemical-resistant lab coat or apron, Disposable arm sleeves |
| Spill Cleanup | Full-face respirator with organic vapor/particulate cartridges (A2P3 or similar), Chemical-resistant disposable suit, Heavy-duty nitrile or butyl rubber gloves, Chemical-resistant boots |
Standard Operating Procedure: From Receipt to Reaction
A meticulous, step-by-step approach is paramount to ensuring safety throughout the handling process.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leakage. If the container appears compromised, do not open it. Follow your institution's emergency procedures.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, strong bases, and strong oxidizing agents.[2][7] The recommended storage temperature is between 2-8°C.[1] Ensure the container is tightly closed to prevent moisture ingress.[2]
Weighing and Dispensing
-
Work within a Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Prepare Your Workspace: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, reaction vessel) and waste containers are within the fume hood.
-
Don Appropriate PPE: Refer to the PPE table above for the correct level of protection.
-
Dispense Carefully: As this compound is a solid with a low melting point (43-47°C), it may be a waxy solid.[1] Use a clean, dry spatula to transfer the desired amount to a weigh boat. Avoid creating dust.
-
Seal Immediately: Tightly reseal the container immediately after dispensing to minimize exposure to atmospheric moisture.
In-Reaction Use
-
Inert Atmosphere: When setting up your reaction, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
-
Controlled Addition: Add the this compound to your reaction mixture in a controlled manner, either as a solid or dissolved in a dry, aprotic solvent.
-
Monitor the Reaction: Be aware of potential exotherms, especially when reacting with nucleophiles like amines or alcohols.
Emergency Protocols: Spill and Exposure Management
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted:
Sources
- 1. 2,6-二溴-4-氟苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
